1-Allyl-3-methylimidazolium chloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-methyl-3-prop-2-enylimidazol-1-ium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N2.ClH/c1-3-4-9-6-5-8(2)7-9;/h3,5-7H,1,4H2,2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVRCRKLLQYOIKY-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CN(C=C1)CC=C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3047928 | |
| Record name | 1-Allyl-3-methylimidazolium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3047928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65039-10-3 | |
| Record name | 1-Allyl-3-methylimidazolium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3047928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Allyl-3-methylimidazolium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-Allyl-3-methylimidazolium chloride synthesis protocol
An In-depth Technical Guide to the Synthesis of 1-Allyl-3-methylimidazolium Chloride for Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive overview of the synthesis of this compound ([AMIM]Cl), a versatile ionic liquid with applications as a catalyst and solvent in organic synthesis, an electrolyte in batteries, and a solvent for biopolymers like cellulose.[1][2][3] The following sections detail the experimental protocols, quantitative data from various synthesis methods, and a visual representation of the synthesis workflow.
Quantitative Data Summary
The synthesis of this compound can be achieved through various methods, primarily involving the quaternization of 1-methylimidazole (B24206) with allyl chloride. The efficiency and reaction conditions of these methods can vary. The table below summarizes quantitative data from several reported protocols.
| Parameter | Conventional Heating Method 1 | Conventional Heating Method 2 | Microwave-Assisted Method |
| Reactants | 1-methylimidazole, Allyl chloride | 1-methylimidazole, Allyl chloride | 1-methylimidazole, Allyl chloride |
| Molar Ratio (1-methylimidazole:Allyl chloride) | 1:1.2 | 1:1.25 | 1:2 |
| Solvent | Toluene (B28343) | Not specified | Solventless |
| Temperature | 50-60°C | Reflux (60°C) | 100°C |
| Reaction Time | 24 hours | Not specified (until reaction completion) | 10 minutes |
| Yield | 97% | 99% | 75% |
| Purification | Evaporation of excess allyl chloride under vacuum | Rotary evaporation, ether extraction, vacuum drying | Not specified, product pure by 1H-NMR |
| Reference | [4] | [5] | [6] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound based on established literature.
Protocol 1: Conventional Synthesis with Toluene
This protocol is adapted from a literature procedure and involves heating the reactants in a solvent.[4][7]
Materials:
-
1-methylimidazole (0.315 moles)
-
Allyl chloride (0.378 moles)
-
Toluene
-
Nitrogen gas
-
Three-neck round bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Syringe
Procedure:
-
Set up a three-neck round bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Flush the flask with nitrogen for 10 minutes to create an inert atmosphere.[4]
-
Using a syringe, add 1-methylimidazole and allyl chloride to the flask.
-
Add toluene as a solvent.
-
Stir the mixture at a temperature between 50°C and 60°C for 24 hours.[4]
-
After 24 hours, stop the heating and allow the mixture to cool to room temperature.
-
Remove the excess allyl chloride under vacuum to yield the product as a viscous, slightly amber liquid.[4]
Protocol 2: Microwave-Assisted Solventless Synthesis
This protocol offers a rapid and efficient solvent-free method for the synthesis of [AMIM]Cl.[6]
Materials:
-
1-methylimidazole
-
Allyl chloride
-
Sealed microwave reaction vessel
-
Microwave synthesizer
Procedure:
-
In a sealed microwave reaction vessel, combine 1-methylimidazole and allyl chloride in a 1:2 molar ratio.[6]
-
Place the sealed vessel in a microwave synthesizer.
-
Irradiate the mixture at 100°C for 10 minutes.[6]
-
After the reaction is complete, cool the vessel to room temperature.
-
The resulting product is this compound, which can be characterized by 1H-NMR.[6]
Purification of this compound
Purification is crucial to remove unreacted starting materials and any byproducts.
Procedure:
-
Removal of Volatiles: Excess allyl chloride and other volatile impurities can be removed using a rotary evaporator.[5] Molecular distillation is another effective method for removing volatile impurities, leaving the ionic liquid as a residue.[8]
-
Solvent Extraction: To remove residual 1-methylimidazole, the product can be washed with a solvent in which the ionic liquid is insoluble, such as diethyl ether. This is done by adding the ether, stirring vigorously, and then decanting the ether layer.[5]
-
Drying: The purified product should be dried under vacuum at 80-90°C for 40-48 hours to remove any residual solvent and moisture, resulting in a light yellow viscous liquid.[5]
Synthesis Workflow Diagram
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: General workflow for the synthesis of this compound.
References
- 1. chembk.com [chembk.com]
- 2. SYNTHESIS OF 1-ALLYL,3-METHYLIMIDAZOLIUM-BASED ROOM- TEMPERATURE IONIC LIQUID AND PRELIMINARY STUDY OF ITS DISSOLVING CELLULOSE | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. CN103497158A - Preparation method and application of 1-allyl,3-methylimidazole room-temperature ionic liquid - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. Recovery and purification of ionic liquids from solutions: a review - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06384B [pubs.rsc.org]
1-Allyl-3-methylimidazolium chloride chemical properties
An In-depth Technical Guide to the Chemical Properties of 1-Allyl-3-methylimidazolium Chloride
Introduction
Core Chemical and Physical Properties
The fundamental properties of this compound are summarized below. These data are crucial for its application in research and development.
General Properties
| Property | Value | Reference |
| IUPAC Name | 1-methyl-3-prop-2-enylimidazol-1-ium chloride | [7] |
| Synonyms | [AMIM]Cl, AMIM-Cl | [5][8] |
| CAS Number | 65039-10-3 | [3][5][7][9] |
| Molecular Formula | C₇H₁₁ClN₂ | [5][7][9] |
| Molecular Weight | 158.63 g/mol | [5][7][9] |
| Appearance | White to yellow or light orange crystalline solid, powder, or liquid | [2][3][10][11] |
Physical and Thermodynamic Properties
| Property | Value | Conditions | Reference |
| Melting Point | 47 °C | - | [9][10] |
| 45-56 °C | (clear melt) | [11] | |
| Density | 1.145 g/cm³ | 26 °C | [9] |
| Topological Polar Surface Area | 8.8 Ų | - | [7] |
| Assay | >98% | - | [8][9] |
| ≥97.0% | (HPLC) | [5] |
Detailed Chemical Characteristics
Solubility
Stability and Reactivity
Thermal Stability: [AMIM]Cl is considered a thermostable ionic liquid.[2][14] However, like other imidazolium-based ionic liquids, it will decompose at elevated temperatures. The thermal stability of ionic liquids is a critical factor, especially for applications requiring heating, such as biomass processing.[1] The stability is highly dependent on the nature of the anion and cation.[15] Imidazolium-based ILs are generally found to be more stable than those based on pyridinium (B92312) or ammonium (B1175870) cations.[15] The decomposition temperature can vary significantly, often in the range of 200 to 400 °C, with the anion playing a crucial role in determining this limit.[15]
Reactivity and Incompatibilities: this compound is incompatible with strong oxidizing agents and bases.[4] It is also noted to be moisture-sensitive.[4] For storage, it is recommended to keep it in a cool place, with some suppliers suggesting temperatures as low as -20°C or between 2-8°C.[2][5]
Safety and Handling
According to safety data sheets, this compound presents several hazards. It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7][16][17]
Precautionary Measures:
-
Handling: Use in a well-ventilated area and avoid breathing dust, fumes, or vapors.[16][17] Standard personal protective equipment, including safety glasses with side-shields, gloves, and appropriate respirators (like a dust mask type N95), should be worn.[5][16]
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes, removing contact lenses if possible.[16][17] If inhaled, move the person to fresh air.[18] For skin contact, wash off with soap and plenty of water.[18]
-
Storage: Store in a locked-up, cool, and well-ventilated area.[4][18]
Experimental Protocols
Accurate characterization of ionic liquids is essential for their effective application. The following are detailed methodologies for key experiments.
Thermal Stability Analysis using Thermogravimetric Analysis (TGA)
Objective: To determine the decomposition temperature and long-term thermal stability of [AMIM]Cl.
Methodology:
-
Instrument: A thermogravimetric analyzer (e.g., TA Instruments Q50) is used.[15]
-
Sample Preparation: A small amount of the ionic liquid (typically 18-20 mg) is placed in a platinum or alumina (B75360) crucible.[15] Prior to analysis, the IL should be dried under vacuum to minimize interference from water.[19]
-
Analysis Conditions:
-
Atmosphere: High-purity nitrogen gas (99.999%) is used as a purge gas with a constant flow rate (e.g., 40 mL/min) to maintain an inert environment.[15]
-
Temperature Program (Ramped): The sample is heated at a constant rate, typically 10 °C/min, from ambient temperature up to a final temperature of around 700 °C.[15] The onset decomposition temperature (T_onset_) is determined from the resulting mass loss curve.[15]
-
Temperature Program (Isothermal): For long-term stability, the sample is held at a constant temperature (e.g., 150 °C) for an extended period (e.g., 10 hours).[1][15] The mass loss over time is recorded to evaluate stability at operating temperatures. The temperature at which a 1% mass loss occurs in 10 hours (T_0.01/10h_) can be used as a practical measure of long-term stability.[15]
-
-
Data Analysis: The TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to identify the temperatures at which significant mass loss events occur.[20]
Phase Transition Analysis using Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and any other phase transitions of [AMIM]Cl.
Methodology:
-
Instrument: A differential scanning calorimeter (e.g., Netzsch DSC 214 Polyma) is used.[19]
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Analysis Conditions:
-
Atmosphere: A nitrogen purge is used to maintain an inert atmosphere.
-
Temperature Program: The sample is subjected to a controlled temperature program, which typically includes a cooling cycle followed by a heating cycle. A common program would be:
-
Cool from ambient to -80 °C at 10 °C/min.
-
Hold for 5 minutes to ensure thermal equilibrium.
-
Heat from -80 °C to 150 °C at 10 °C/min.
-
-
-
Data Analysis: The heat flow as a function of temperature is recorded. Endothermic events, such as melting, appear as peaks on the DSC thermogram. The melting point is typically taken as the onset or peak temperature of the melting endotherm.
Density, Viscosity, and Conductivity Measurements
Objective: To measure the fundamental physical properties of [AMIM]Cl and its aqueous solutions.
Methodology:
-
Density: A vibrating tube densitometer (e.g., Anton Paar DMA 4500 M) can be used for high-precision measurements at a controlled temperature (e.g., 298.15 K).[13][21] The instrument should be calibrated with dry air and deionized water.
-
Viscosity: A rotational viscometer or a capillary viscometer can be used. Measurements should be performed in a temperature-controlled bath to ensure accuracy.
-
Conductivity: An electrical conductivity meter with a temperature-controlled probe is used. The cell is calibrated with standard potassium chloride solutions of known conductivity.
-
Sample Preparation for Aqueous Solutions: Solutions of varying concentrations are prepared by gravimetrically mixing the ionic liquid with doubly distilled water.[13] All measurements should be repeated multiple times to ensure reproducibility.[13]
Visualizations
The following diagrams illustrate key workflows and relationships relevant to the study of this compound.
Caption: Synthesis pathway for this compound.
Caption: Experimental workflow for ionic liquid characterization.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound, 97% | 65039-10-3 | www.ottokemi.com [ottokemi.com]
- 3. This compound | 65039-10-3 [chemicalbook.com]
- 4. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. 1-烯丙基-3-甲基咪唑氯盐 ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. Cas 65039-10-3,this compound | lookchem [lookchem.com]
- 7. This compound | C7H11ClN2 | CID 11321106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 65039-10-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. This compound, >98% | IoLiTec [iolitec.de]
- 10. ionic liquid [AMIm]Cl | this compound [ilschem.com]
- 11. This compound, 98% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. iolitec.de [iolitec.de]
- 17. iolitec.de [iolitec.de]
- 18. This compound - Safety Data Sheet [chemicalbook.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
1-Allyl-3-methylimidazolium chloride CAS number 65039-10-3
An In-depth Technical Guide to 1-Allyl-3-methylimidazolium chloride (CAS: 65039-10-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, identified by CAS number 65039-10-3, is a prominent room-temperature ionic liquid (IL) that has garnered significant attention across various scientific disciplines.[1][2] Characterized by an imidazolium (B1220033) cation with allyl and methyl substitutions, this compound is noted for its low volatility, high thermal stability, and remarkable ability to dissolve a wide range of organic and inorganic materials.[3][4] Its unique properties make it a versatile tool in green chemistry, catalysis, electrochemistry, and materials science.[3][5] For drug development professionals, its primary relevance lies in its capacity as a non-derivatizing solvent for natural polymers like cellulose (B213188), which are crucial excipients in pharmaceutical formulations, and its potential application as a catalyst in the synthesis of active pharmaceutical ingredients (APIs).[1][6][7] This guide provides a comprehensive overview of its technical specifications, experimental protocols, and key applications.
Physicochemical Properties
This compound is typically a colorless to light yellow or orange solid or liquid, depending on its purity and the ambient temperature.[3][5][6] Its key physicochemical properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 65039-10-3 | [8] |
| Molecular Formula | C₇H₁₁ClN₂ | [3][9][10] |
| Molecular Weight | 158.63 g/mol | [3][9][10] |
| Appearance | White/colorless to yellow/orange crystals, powder, or liquid | [3][6][11] |
| Melting Point | 47 °C (or in the range of 45-56 °C) | [3][12][13] |
| Refractive Index | 1.5465 to 1.56 (at 20 °C) | [1][3] |
| Purity | ≥97.0% to ≥98% (HPLC) | [3][10] |
Synthesis Methodologies
The synthesis of this compound is primarily achieved through the quaternization of 1-methylimidazole (B24206) with allyl chloride. Several protocols have been established, including conventional heating and microwave-assisted methods.
Experimental Protocols
Protocol 1: Conventional Thermal Synthesis [1]
-
Reactants: Add 1-methylimidazole (400 mL) and allyl chloride (800 mL) in a 1:1.25 molar ratio to a round-bottomed flask equipped with a reflux condenser.
-
Reaction: Heat the mixture at 55 °C for 8 hours with continuous stirring.
-
Purification: After the reaction, remove unreacted reagents and any impurities through vacuum distillation.
-
Product: The resulting product is a slightly amber liquid, this compound.
Protocol 2: Microwave-Assisted Synthesis [14]
-
Reactants: Place allyl chloride and N-methylimidazole in a sealed reaction vessel. The reaction is performed solventless.
-
Reaction: Irradiate the mixture with microwaves. Effective conditions include heating at 100 °C for 10 minutes or at 180 °C for 3 minutes. Irradiation for longer than five minutes at 180 °C may lead to decomposition.
-
Product: The process yields this compound as a pale yellow oil efficiently and rapidly.
Caption: General workflow for the synthesis of this compound.
Key Applications
This ionic liquid is a versatile platform chemical with applications spanning several fields.
Green Solvent for Cellulose
One of the most significant applications of this compound is its use as a powerful, non-derivatizing solvent for cellulose.[1] Due to extensive hydrogen bonding, cellulose is notoriously difficult to dissolve in common solvents. This ionic liquid can disrupt the hydrogen bond network, allowing cellulose to dissolve at high concentrations.[1] The dissolved cellulose can then be regenerated into various forms like films or fibers by coagulation in water.[1][15] This process is considered a "green" alternative to the polluting viscose process traditionally used for producing regenerated cellulose materials.[1]
Caption: Workflow for dissolving and regenerating cellulose using the ionic liquid.
Role in Catalysis and Organic Synthesis
This compound serves as both a solvent and a catalyst in various organic reactions.[4][5] Its ionic nature can stabilize transition states and influence reaction pathways. It has been employed in the synthesis of dimethyl carbonate (DMC) via transesterification and in the metal-free synthesis of N-allylanilines.[7][16] Its application as a greener alternative to volatile organic solvents enhances the sustainability of chemical processes.[3][4]
Other Notable Applications
-
Electrochemistry: It is explored as an electrolyte in energy storage devices like lithium-ion batteries and supercapacitors due to its ionic conductivity and thermal stability.[3][5]
-
Biopolymer Processing: It acts as an effective plasticizer for cornstarch, enabling the formation of thermoplastic starch films.[6][10]
-
Biomass Conversion: It plays a role in the preparation of reducing sugars from cellulosic biomass.[17][18]
Caption: The multifaceted roles of this compound.
Spectroscopic and Thermal Analysis
Spectroscopic Data
Characterization of this compound is routinely performed using NMR and FT-IR spectroscopy.
¹H-NMR Data (in CDCl₃) [14]
| Chemical Shift (δ/ppm) | Multiplicity | Assignment |
|---|---|---|
| 9.24 | s | NCHN (imidazolium ring proton) |
| 7.55 | s | NCH (imidazolium ring proton) |
| 7.37 | s | NCH (imidazolium ring proton) |
| 5.96 | ddt | -CH=CH₂ (allyl group) |
| 5.40 | m | -CH=CH₂ (allyl group) |
| 4.96 | d | -CH₂-CH= (allyl group) |
| 4.06 | s | -CH₃ (methyl group) |
FT-IR Spectroscopy While a dedicated spectrum for the pure ionic liquid is not detailed in the search results, analysis of related imidazolium chlorides and its use in cellulose dissolution provide expected characteristic peaks.[2][19] Key vibrational modes would include C-H stretching from the alkyl and allyl groups, C=N and C=C stretching from the imidazolium ring, and various bending vibrations.[19][20]
Thermal Stability (Thermogravimetric Analysis - TGA)
Thermogravimetric analysis confirms that this compound is a thermally stable compound, a crucial property for its applications at elevated temperatures, such as in biomass processing.[21][22]
| Thermal Property | Observation | Source(s) |
| Long-term Stability | High; only 1.9% weight loss observed after 15 days at 100°C in air. | [21] |
| General Behavior | Described as thermostable and nonvolatile. | [1] |
| Decomposition | TGA studies reveal a complex, multi-channel decomposition mechanism at higher temperatures. | [21] |
Safety and Handling
As with any chemical, proper handling and storage of this compound are essential.
GHS Hazard Information[9][24]
| Category | Code | Statement |
| Hazard Pictogram | Warning | |
| Hazard Statements | H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. | |
| H335 | May cause respiratory irritation. | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Handling and Storage Recommendations
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a dust mask (e.g., N95) when handling.[5][10]
-
Handling: Use in a well-ventilated area to avoid inhaling vapors or dust.[23] Avoid direct contact with skin and eyes.[5]
-
Storage: The compound is moisture-sensitive.[17] It should be stored in a cool (recommended temperatures range from 2-8 °C to -20 °C), dry, and well-ventilated place in a tightly closed container, preferably under an inert atmosphere.[3][10][23]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[17]
Conclusion
This compound is a highly versatile ionic liquid with a unique combination of properties that make it valuable for researchers in chemistry, materials science, and drug development. Its role as a green solvent for intractable biopolymers like cellulose presents significant opportunities for creating novel drug delivery systems and advanced materials. Furthermore, its catalytic activity and electrochemical properties continue to open new avenues for innovation. A thorough understanding of its synthesis, properties, and safety protocols is crucial for harnessing its full potential in both academic research and industrial applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. SYNTHESIS OF 1-ALLYL,3-METHYLIMIDAZOLIUM-BASED ROOM- TEMPERATURE IONIC LIQUID AND PRELIMINARY STUDY OF ITS DISSOLVING CELLULOSE | Semantic Scholar [semanticscholar.org]
- 3. chemimpex.com [chemimpex.com]
- 4. CAS 65039-10-3: this compound [cymitquimica.com]
- 5. chembk.com [chembk.com]
- 6. This compound | 65039-10-3 [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound | C7H11ClN2 | CID 11321106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 65039-10-3 | 1-Allyl-3-methyl-3-imidazolium chloride | Ionic Liquids | Ambeed.com [ambeed.com]
- 10. This compound = 97.0 HPLC 65039-10-3 [sigmaaldrich.com]
- 11. This compound, 97% | 65039-10-3 | www.ottokemi.com [ottokemi.com]
- 12. This compound, 98% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 13. This compound, >98% | IoLiTec [iolitec.de]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Homogeneous base catalyst with high activity and stability for synthesis of dimethyl carbonate by transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 18. 1-Allyl-3-methylimidazoliumchlorid – Wikipedia [de.wikipedia.org]
- 19. ijcrr.com [ijcrr.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
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- 23. This compound - Safety Data Sheet [chemicalbook.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 1-Allyl-3-methylimidazolium (B1248449) Chloride ([AMIM]Cl)
This guide provides a comprehensive overview of 1-allyl-3-methylimidazolium chloride ([AMIM]Cl), an ionic liquid with significant applications in materials science, green chemistry, and drug development.
Core Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₇H₁₁ClN₂[4][5][6] |
| Molecular Weight | 158.63 g/mol [2][4][6][7][8] |
| CAS Number | 65039-10-3[4][6][7][8] |
| Appearance | Colorless to light orange/yellowish liquid or crystals[2][5][9] |
| Melting Point | ~47 °C[7] |
| Density | 1.145 g/cm³ (at 26 °C)[7] |
| IUPAC Name | 1-methyl-3-prop-2-enylimidazol-1-ium chloride[4] |
| Solubility | Soluble in many inorganic and organic compounds[5] |
Synthesis of this compound
The synthesis of [AMIM]Cl is typically achieved through the quaternization of N-methylimidazole with allyl chloride. Both conventional heating and microwave-assisted methods have been reported.
Experimental Protocol: Conventional Synthesis
This protocol is based on the reaction between N-methylimidazole and allyl chloride.[10]
-
Reaction Setup: In a three-necked flask equipped with a reflux condenser and a stirrer, add N-methylimidazole and allyl chloride. The molar ratio of N-methylimidazole to allyl chloride is typically 1:1 to 1:1.15.
-
Inert Atmosphere: Purge the flask with an inert gas, such as nitrogen, to prevent side reactions.
-
Heating: Heat the reaction mixture in an oil bath, for instance at 60°C, with continuous stirring. The reaction progress is indicated by a color change of the solution from colorless to yellow and an increase in viscosity.
-
Reaction Completion: The reaction is considered substantially complete when refluxing produces only a small amount of droplets.
-
Purification:
-
Remove any excess unreacted allyl chloride using a rotary evaporator.
-
Wash the resulting product with an ether (e.g., diethyl ether) to remove residual N-methylimidazole.
-
Dry the final product in a vacuum oven at 80-90°C for 40-48 hours to yield a light yellow viscous liquid.
-
Experimental Protocol: Microwave-Assisted Synthesis
A faster and more efficient synthesis can be achieved using microwave irradiation.[11]
-
Reactants: Place N-methylimidazole and allyl chloride in a sealed microwave-safe vessel.
-
Irradiation: Irradiate the mixture in a microwave reactor. For example, heating at 100°C for 10 minutes can produce the desired product.[11] Higher temperatures (e.g., 180°C) can reduce the reaction time to a few minutes, but longer exposure may lead to decomposition.[11]
-
Work-up: The resulting pale yellow oil can be used after confirming its purity, for instance, by ¹H-NMR spectroscopy.[11]
Applications in Research and Drug Development
[AMIM]Cl's unique properties make it a valuable tool in various scientific fields, particularly in the processing of biopolymers and the development of drug delivery systems.
Dissolution of Cellulose (B213188)
A primary application of [AMIM]Cl is as a non-derivatizing solvent for cellulose.[1][9][12][13] It can dissolve cellulose under relatively mild conditions, allowing for the regeneration of cellulose into various forms like films and fibers.[1][13] This process is crucial for the valorization of lignocellulosic biomass.
Biomass Pretreatment
[AMIM]Cl is used in the pretreatment of lignocellulosic biomass, such as rice straw, to enhance the enzymatic hydrolysis for the production of reducing sugars.[14] High temperatures during pretreatment with [AMIM]Cl have been shown to improve the yield of recovered sugars.[14]
Drug Delivery Systems
The ability of [AMIM]Cl to dissolve cellulose is leveraged in the creation of novel drug delivery systems. For instance, it has been used as a solvent to synthesize cellulose grafted with polylactic acid (PLLA).[15] The resulting cellulose-g-PLLA can form micelles in aqueous solutions, which are capable of encapsulating and providing sustained release of therapeutic agents.[15] Ionic liquids, in general, are explored to enhance the solubility and bioavailability of poorly soluble active pharmaceutical ingredients (APIs).[16]
Other Applications
-
Plasticizer: It can act as a plasticizer for cornstarch to create biodegradable films.[9][13]
-
Catalyst/Solvent in Organic Synthesis: It serves as a catalyst or solvent in various organic reactions.[5]
-
Electrolyte: Due to its ionic nature and good conductivity, it has potential applications as an electrolyte in batteries and supercapacitors.[5]
Key Experimental Protocols
Protocol for Cellulose Dissolution
-
Drying: Dry the cellulose sample thoroughly under vacuum to remove moisture, which can interfere with the dissolution process.
-
Dissolution: Add the dried cellulose to [AMIM]Cl in a reaction vessel. Heat the mixture with constant stirring until the cellulose is completely dissolved, forming a clear, viscous solution.
-
Regeneration: Precipitate the cellulose from the solution by adding an anti-solvent, typically water. The cellulose will regenerate as a solid.
-
Washing and Drying: Wash the regenerated cellulose thoroughly with water to remove the ionic liquid and then dry it.
-
Solvent Recycling: The aqueous solution of [AMIM]Cl can be concentrated by evaporating the water to recycle the ionic liquid.[3][17]
Protocol for Biomass Pretreatment for Enzymatic Saccharification
This is a general protocol for the pretreatment of lignocellulosic biomass.[14]
-
Pretreatment: Mix the biomass (e.g., rice straw) with an aqueous solution of [AMIM]Cl (e.g., 50% w/w) in a suitable reactor. Heat the mixture at a high temperature (e.g., 150°C) for a defined period.
-
Enzymatic Hydrolysis: After pretreatment, conduct enzymatic saccharification in a suitable buffer (e.g., 50 mM sodium acetate, pH 5.0).
-
Enzyme Addition: Add cellulase (B1617823) enzymes (e.g., Celluclast 1.5 L at 20 FPU/g-biomass) to the pretreated biomass slurry.
-
Incubation: Incubate the reaction mixture under optimal conditions for the enzyme (e.g., in a shaker incubator).
-
Termination and Analysis: Terminate the reaction by heating (e.g., 100°C for 10 minutes). Centrifuge the mixture to collect the liquid hydrolysate.
-
Sugar Analysis: Determine the concentration of reducing sugars in the hydrolysate using a standard method like the 3,5-dinitrosalicylic acid (DNS) assay.
Safety and Handling
-
This compound can cause skin and serious eye irritation.[4][5]
-
Appropriate personal protective equipment, such as gloves and safety goggles, should be worn when handling this compound.[5]
-
Store in a cool, dry place. Some suppliers recommend storage at -20°C.[13]
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. This compound, 97% | 65039-10-3 | www.ottokemi.com [ottokemi.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C7H11ClN2 | CID 11321106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. ionic liquid [AMIm]Cl | this compound [ilschem.com]
- 7. This compound, >98% | IoLiTec [iolitec.de]
- 8. This compound, 98% | Fisher Scientific [fishersci.ca]
- 9. This compound | 65039-10-3 [chemicalbook.com]
- 10. CN103497158A - Preparation method and application of 1-allyl,3-methylimidazole room-temperature ionic liquid - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. biosynth.com [biosynth.com]
- 13. 1-烯丙基-3-甲基咪唑氯盐 ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Role and Recent Advancements of Ionic Liquids in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Guide: Physicochemical Properties of 1-Allyl-3-methylimidazolium Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the melting point of the ionic liquid 1-Allyl-3-methylimidazolium chloride ([AMIM]Cl). It includes a compilation of reported melting points, detailed experimental protocols for its synthesis and thermal analysis, and visualizations of the key workflows. This document is intended to serve as a comprehensive resource for professionals utilizing this compound in research and development.
Core Data: Melting Point of this compound
The reported melting point of this compound varies across different sources, which may be attributed to variations in purity and analytical methodology. A summary of these values is presented below.
| Reported Melting Point (°C) | Source |
| 45-56 | Thermo Scientific Chemicals[1] |
| 47 | IoLiTec[2] |
| 100-110 | ChemBK |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound is through the direct quaternization of 1-methylimidazole (B24206) with allyl chloride.
Materials:
-
1-methylimidazole
-
Allyl chloride
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Nitrogen gas supply
-
Rotary evaporator
-
Ether (for extraction)
-
Vacuum oven
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-methylimidazole and allyl chloride. The flask should be flushed with nitrogen for approximately 10 minutes prior to the addition of reactants. A typical molar ratio of N-methylimidazole to allyl chloride is 1:1 to 1:1.15.[3]
-
Reaction Conditions: The reaction mixture is stirred and heated in an oil bath. The temperature is maintained at 50-60°C for 24 hours.[4] Another protocol suggests a reflux in an oil bath at 60°C until only a small amount of liquid droplets are produced through reflux, indicating the reaction is substantially complete.[3]
-
Removal of Excess Reactant: After the reaction is complete, the excess allyl chloride is removed by evaporation using a rotary evaporator.[3][4]
-
Purification: The resulting product is cooled to room temperature. To remove any residual N-methylimidazole, ether is used as an extraction agent with vigorous stirring.[3]
-
Drying: The purified product, a light yellow viscous liquid, is then dried in a vacuum oven at 80-90°C for 40-48 hours.[3]
Melting Point Determination by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a standard technique for determining the thermal transitions of ionic liquids, including melting point, glass transition, and crystallization temperatures.[5]
Instrumentation:
-
Differential Scanning Calorimeter (DSC) system
-
Hermetically sealed aluminum pans
-
Inert gas supply (e.g., nitrogen)
Procedure:
-
Sample Preparation: A small amount of the this compound sample (typically 5-10 mg) is weighed and hermetically sealed in an aluminum DSC pan.
-
DSC Program: The following is a typical temperature program for the analysis of ionic liquids:[5]
-
1st Heating Cycle: Heat the sample from 25°C to a temperature above its expected melting point (e.g., 130°C) at a constant heating rate (e.g., 10°C/min). This step removes the thermal history of the sample.
-
1st Cooling Cycle: Cool the sample from the upper temperature limit to a low temperature (e.g., -80°C) at a controlled cooling rate (e.g., 10°C/min).
-
2nd Heating Cycle: Heat the sample again from the low temperature to a temperature well above the melting point (e.g., 200°C) at the same heating rate as the first cycle. The melting point is determined from this second heating scan.
-
-
Data Analysis: The melting point is identified as the peak temperature of the endothermic event on the DSC thermogram from the second heating cycle. Other thermal events such as glass transitions (a step change in the baseline) and crystallization (an exothermic peak upon heating) may also be observed.[5] For some ionic liquids, multiple crystal forms can lead to more complex melting behavior with multiple peaks.[6][7]
Visualizations
The following diagrams illustrate the synthesis and analysis workflows described in this guide.
Caption: Synthesis workflow for this compound.
Caption: Experimental workflow for DSC analysis.
References
- 1. This compound, 98% 50 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 2. mdpi.com [mdpi.com]
- 3. CN103497158A - Preparation method and application of 1-allyl,3-methylimidazole room-temperature ionic liquid - Google Patents [patents.google.com]
- 4. rsc.org [rsc.org]
- 5. Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hitachi-hightech.com [hitachi-hightech.com]
- 7. hitachi-hightech.com [hitachi-hightech.com]
An In-depth Technical Guide on the Density and Viscosity of 1-Allyl-3-methylimidazolium Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data on the density and viscosity of the ionic liquid 1-allyl-3-methylimidazolium (B1248449) chloride ([Amim]Cl). While extensive temperature-dependent data for the pure compound is limited in publicly accessible literature, this document summarizes the existing information for both the pure substance and its aqueous solutions. Furthermore, it details the standard experimental protocols for measuring these crucial thermophysical properties.
Physicochemical Properties of Pure 1-Allyl-3-methylimidazolium Chloride
This compound is an ionic liquid of interest for various applications, including as a solvent for biomass processing. An understanding of its physical properties, such as density and viscosity, is critical for process design, modeling, and optimization.
Currently, comprehensive temperature-dependent data for the density and viscosity of pure this compound is scarce in published literature. However, the following specific data points have been reported:
| Property | Value | Temperature (°C) |
| Density | 1.145 g/cm³ | 26 |
| Melting Point | 47 °C | N/A |
The limited availability of data for the pure compound highlights an area for further experimental investigation to fully characterize this ionic liquid.
Density and Viscosity of Aqueous Solutions of this compound
In contrast to the pure ionic liquid, more extensive data is available for aqueous solutions of this compound. The addition of water significantly impacts the physical properties of the mixture. Generally, as the concentration of the ionic liquid in water increases, both the density and viscosity of the solution also increase.
The following table summarizes the density and viscosity of aqueous solutions of this compound at 298.15 K (25 °C) for various mole fractions of the ionic liquid.
| Mole Fraction of [Amim]Cl (x) | Density (g/cm³) | Viscosity (mPa·s) |
| 0.0000 | 0.9971 | 0.890 |
| 0.0102 | 1.0025 | 1.122 |
| 0.0209 | 1.0079 | 1.418 |
| 0.0441 | 1.0189 | 2.249 |
| 0.0700 | 1.0302 | 3.788 |
| 0.1132 | 1.0468 | 8.536 |
| 0.1500 | 1.0589 | 16.23 |
| 0.2098 | 1.0765 | 42.17 |
| 0.3015 | 1.0968 | 134.9 |
| 0.4025 | 1.1152 | 398.1 |
| 0.5000 | 1.1298 | 955.0 |
Data extracted from studies on aqueous solutions of this compound.[1]
Experimental Protocols
The accurate determination of density and viscosity requires precise experimental procedures. The following sections detail the standard methodologies used for ionic liquids.
Density Measurement
The density of ionic liquids is commonly measured using a vibrating tube densimeter. This instrument offers high accuracy and requires a small sample volume.
Experimental Workflow for Density Measurement
Caption: Workflow for determining the density of an ionic liquid.
Detailed Methodology:
-
Sample Preparation: The this compound sample must be of high purity. It is crucial to dry the sample under a high vacuum for an extended period to remove any absorbed water, as even small amounts of water can significantly affect the density.
-
Calibration: The vibrating tube densimeter is calibrated using two standards of known density, typically dry air and deionized, degassed water. This calibration is performed at the desired measurement temperatures.
-
Measurement: The dried ionic liquid is injected into the measurement cell of the densimeter, ensuring no air bubbles are present. The cell is then brought to the target temperature and allowed to stabilize.
-
Data Acquisition: The instrument measures the period of oscillation of the vibrating U-tube containing the sample. This period is directly related to the density of the liquid.
-
Calculation: The density is calculated automatically by the instrument's software based on the measured oscillation period and the calibration parameters. Measurements are typically repeated at various temperatures to establish the temperature dependency.
Viscosity Measurement
The viscosity of ionic liquids is often determined using a capillary viscometer, such as an Ubbelohde viscometer, or a rotational viscometer.
Experimental Workflow for Viscosity Measurement
Caption: Workflow for determining the viscosity of an ionic liquid.
Detailed Methodology:
-
Sample and Viscometer Preparation: A clean, dry Ubbelohde viscometer with a capillary size appropriate for the expected viscosity of the ionic liquid is selected. The ionic liquid sample must be pure and dry.
-
Loading and Thermal Equilibration: A precise volume of the ionic liquid is introduced into the viscometer. The viscometer is then placed in a transparent, constant-temperature bath and allowed to reach thermal equilibrium.
-
Measurement of Efflux Time: The liquid is drawn up through the capillary into the upper bulb. The time it takes for the meniscus of the liquid to fall between the two etched marks on the capillary is measured accurately using a stopwatch.
-
Calculation of Viscosity: The kinematic viscosity (ν) is calculated by multiplying the efflux time (t) by the viscometer constant (K), which is determined by calibrating with a standard of known viscosity. The dynamic viscosity (η) is then calculated by multiplying the kinematic viscosity by the density (ρ) of the ionic liquid at the same temperature (η = ν * ρ).
General Trends and Influencing Factors
For imidazolium-based ionic liquids, including this compound, the density and viscosity are strongly influenced by temperature and the presence of solutes.
Caption: Factors influencing the density and viscosity of ionic liquids.
-
Effect of Temperature: As the temperature increases, the kinetic energy of the ions increases, leading to greater ionic mobility and a reduction in intermolecular forces. Consequently, both the viscosity and density of this compound and other ionic liquids decrease with increasing temperature.
-
Effect of Water: The addition of water to this compound disrupts the hydrogen bonding and other intermolecular interactions between the ions of the ionic liquid. This leads to a significant decrease in the viscosity of the mixture compared to the pure ionic liquid.
Synthesis of this compound
This compound is typically synthesized via a quaternization reaction between 1-methylimidazole (B24206) and allyl chloride. The reaction is often carried out under solvent-free conditions, sometimes with the aid of microwave irradiation to accelerate the reaction rate. The product is then purified to remove any unreacted starting materials.
References
Thermal Stability of 1-Allyl-3-methylimidazolium Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the thermal stability of 1-Allyl-3-methylimidazolium chloride ([AMIM]Cl), a promising ionic liquid utilized as a solvent for cellulose (B213188) and in various other applications. Understanding its thermal properties is critical for process optimization, ensuring material integrity, and establishing safe operating parameters.
Core Concepts and Data
This compound is a room-temperature ionic liquid recognized for its efficacy in dissolving cellulose and other biopolymers.[1][2][3] Its thermal stability is a key factor in its application, particularly in processes requiring elevated temperatures.[1]
Quantitative Thermal Stability Data
The thermal stability of [AMIM]Cl has been investigated primarily through thermogravimetric analysis (TGA), which measures the change in mass of a sample as a function of temperature. The key parameters derived from TGA are the onset temperature of decomposition (Tonset) and the peak decomposition temperature (Tpeak).
| Parameter | Temperature Range (°C) | Method | Atmosphere | Reference |
| Decomposition Temperature | 225 - 300 | TGA | Not Specified | [1] |
| Onset Decomposition Temperature | ~273 | TGA | Not Specified | [1] |
| Starting Decomposition Temperature | ~195 | TGA | Not Specified | [4] |
| Long-term Stability (15 days) | 100 | Isothermal TGA | Air | [1] |
Note: The observed decomposition temperature can be influenced by factors such as the heating rate, the purity of the sample, and the surrounding atmosphere.[5] For instance, the presence of impurities, such as water, can lead to initial mass loss at temperatures below 100°C.[1]
Experimental Protocols
The primary technique for evaluating the thermal stability of this compound is Thermogravimetric Analysis (TGA).
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal decomposition profile of [AMIM]Cl.
Instrumentation: A thermogravimetric analyzer is required, capable of controlled heating in an inert atmosphere.
Methodology:
-
Sample Preparation: A small, accurately weighed sample of [AMIM]Cl (typically 5-10 mg) is placed in a TGA crucible (e.g., alumina (B75360) or platinum).
-
Atmosphere: The analysis is conducted under a continuous flow of an inert gas, such as nitrogen or helium, to prevent oxidative degradation.[5][6]
-
Heating Program:
-
Dynamic Scan: The sample is heated at a constant rate, commonly 10 °C/min or 20 °C/min, over a specified temperature range (e.g., from ambient to 600 °C).[5][7]
-
Isothermal Scan: For long-term stability studies, the sample is held at a constant temperature (e.g., 100 °C) for an extended period, and the mass loss over time is recorded.[1][5]
-
-
Data Analysis: The resulting TGA curve plots the percentage of weight loss against temperature. The onset decomposition temperature is typically determined as the intersection of the baseline and the tangent of the decomposition curve.[5] The peak decomposition temperature is identified from the derivative thermogravimetric (DTG) curve, which shows the maximum rate of mass loss.
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for assessing the thermal stability of this compound.
Caption: Workflow for TGA-based thermal stability analysis of [AMIM]Cl.
Decomposition Pathway
Studies have shown that the thermal decomposition of this compound can proceed through multiple channels.[1] Thermogravimetric analysis coupled with mass spectrometry (TGA-MS) has been employed to identify the pyrolysis products, providing insights into the degradation mechanisms.[1] The choice of anion significantly impacts the thermal stability of imidazolium-based ionic liquids, with halide anions like chloride generally leading to lower decomposition temperatures compared to others.[6] The degradation can be catalyzed by basic compounds formed during the process.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. SYNTHESIS OF 1-ALLYL,3-METHYLIMIDAZOLIUM-BASED ROOM- TEMPERATURE IONIC LIQUID AND PRELIMINARY STUDY OF ITS DISSOLVING CELLULOSE | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
1-Allyl-3-methylimidazolium chloride safety data sheet (SDS)
An In-depth Technical Guide to 1-Allyl-3-methylimidazolium chloride ([AMIM]Cl)
This technical guide provides a comprehensive overview of this compound, an ionic liquid with significant applications in research and industry, particularly as a solvent for biopolymers like cellulose (B213188). The information is intended for researchers, scientists, and professionals in drug development and materials science, focusing on safety, handling, physicochemical properties, and key experimental protocols.
Chemical Identification and Physicochemical Properties
This compound, with the CAS number 65039-10-3, is a room-temperature ionic liquid. Its key identifiers and properties are summarized below.
Table 1: Chemical Identification
| Identifier | Value |
|---|---|
| IUPAC Name | 1-methyl-3-prop-2-enylimidazol-1-ium chloride[1] |
| CAS Number | 65039-10-3[1][2][3] |
| Molecular Formula | C₇H₁₁ClN₂[1][4] |
| Molecular Weight | 158.63 g/mol [1][5] |
| Synonyms | [AMIM]Cl, AMIM-Cl |
| InChI Key | QVRCRKLLQYOIKY-UHFFFAOYSA-M[1] |
Table 2: Physicochemical Properties
| Property | Value |
|---|---|
| Appearance | Colorless or yellowish liquid[4]; Light orange liquid[6]; Light yellow solid or liquid[7] |
| Melting Point | approx. 47-51°C[5][7] |
| Form | Crystals |
| Solubility | Can dissolve many inorganic and organic compounds[4] |
| Stability | Heat, light, and chemical resistant[4]. Moisture sensitive[8]. |
| Topological Polar Surface Area | 8.8 Ų[1] |
Safety and Hazard Information
While generally considered to have low toxicity, this compound is classified as an irritant.[4] To the best of current knowledge, its chemical, physical, and toxicological properties have not been thoroughly investigated.[2][3]
Table 3: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Skin Irritation | 2 | H315: Causes skin irritation[1][2][3] |
| Eye Irritation | 2 | H319: Causes serious eye irritation[1][2][3] |
| Specific target organ toxicity - single exposure | 3 | H335: May cause respiratory irritation[1][2][3] |
Table 4: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification |
|---|---|
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166, or NIOSH-approved equipment[2][3][9]. |
| Hand Protection | Handle with gloves that satisfy EU Directive 89/686/EEC and standard EN 374[2]. |
| Body Protection | Selected based on the concentration and amount of the dangerous substance at the specific workplace[9]. |
| Respiratory Protection | Use respirators and components tested and approved under standards such as NIOSH (US) or CEN (EU)[3]. A dust mask type N95 (US) is also suggested[10]. |
Table 5: First Aid Measures
| Exposure Route | First Aid Protocol |
|---|---|
| Inhalation | Move the exposed person to fresh air at once. If breathing is difficult, provide artificial respiration or oxygen[2][3]. |
| Skin Contact | Wash the skin immediately with soap and plenty of water[3][9]. Contaminated clothing should be removed and washed before reuse[3]. |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention[2]. |
| Ingestion | Immediately rinse mouth and provide fresh air. Do not induce vomiting. Get medical attention immediately[2][3]. |
Table 6: Fire Fighting and Accidental Release Measures
| Measure | Protocol |
|---|---|
| Suitable Extinguishing Media | Water spray, fog or mist, carbon dioxide (CO₂), dry chemicals, sand, or dolomite[2][3][9]. |
| Hazardous Combustion Products | High temperatures can generate corrosive gases and fumes, including Carbon monoxide (CO), Carbon dioxide (CO₂), Nitrous gases (NOx), and Hydrochloric acid (HCl)[2][3][9]. |
| Spill Cleanup | Avoid contact with skin and inhalation of vapor. Extinguish all ignition sources. Collect and dispose of in sealed containers. Ventilate the area[2][3]. |
Table 7: Handling and Storage
| Aspect | Guidelines |
|---|---|
| Handling | Keep away from heat, sparks, and open flame. Use in well-ventilated areas[2]. |
| Storage | Store in a cool, dry, and well-ventilated place. Keep the container tightly closed[9]. Recommended storage temperature is -20°C[9]. The substance is moisture sensitive[8]. |
| Incompatibilities | Strong oxidizing agents and bases[3][8]. |
Toxicological Profile
Detailed toxicological studies on this compound are limited.
-
Acute Toxicity : No quantitative data (e.g., LD50, LC50) is available[9]. It may be harmful if inhaled or swallowed[2][3].
-
Irritation : It is known to be irritating to the eyes, respiratory system, and skin[2][3][4].
-
Carcinogenicity : No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC[2][3][9].
-
Bioaccumulation : The substance is not considered to be persistent, bioaccumulative, and toxic (PBT), or very persistent and very bioaccumulative (vPvB) at levels of 0.1% or higher[3].
Experimental Protocols and Workflows
This section details common experimental procedures involving this compound.
Synthesis Protocols
The most common method for synthesizing [AMIM]Cl is the reaction of N-methylimidazole with allyl chloride.
Protocol 1: Conventional Synthesis This method involves heating the reactants for an extended period.
-
Reactant Charging : In a three-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer, add N-methylimidazole (1 part) and allyl chloride (1.2 parts)[11]. A typical ratio is 0.315 moles of N-methylimidazole to 0.378 moles of allyl chloride[11].
-
Inert Atmosphere : Flush the flask with nitrogen for approximately 10 minutes to create an inert atmosphere[11].
-
Reaction : Heat the mixture with stirring at 50-60°C for 24 hours[11]. The reaction is considered substantially complete when only a small amount of reflux is observed[12].
-
Purification :
-
Remove excess allyl chloride via a rotary evaporator under vacuum[11][12].
-
Cool the product to room temperature. The result is a viscous, light yellow or amber liquid[11][12].
-
Extract the product with ether to remove any residual N-methylimidazole[12].
-
Dry the final product in a vacuum oven at 80-90°C for 40-48 hours[12].
-
Protocol 2: Microwave-Assisted Synthesis This method offers a faster, more efficient synthesis route.
-
Reactant Charging : Place N-methylimidazole and allyl chloride (1.2 equivalents) in a sealed microwave reaction vessel[13].
-
Reaction : Irradiate the mixture in a microwave reactor. Optimal conditions are reported as 100°C for 10 minutes[13]. Note: Higher temperatures (e.g., 180°C) can lead to decomposition[13].
-
Workup : After cooling, the product is obtained as a pale yellow oil[13]. Further purification may be performed as described in the conventional method if needed.
Application Protocol: Cellulose Dissolution
[AMIM]Cl is a highly effective non-derivatizing solvent for cellulose, capable of disrupting the extensive hydrogen bond network within the polymer.[8][14]
-
Mixing : Add pristine cellulose (e.g., microcrystalline cellulose) to [AMIM]Cl in a suitable vessel.
-
Heating : Heat the mixture, typically between 80-100°C, with stirring until the cellulose completely dissolves.[14]
-
Regeneration : The dissolved cellulose can be regenerated by introducing an anti-solvent like water. This process transforms the crystalline structure from cellulose I to cellulose II.[15]
-
Solvent Recycling : The [AMIM]Cl can be recovered from the aqueous solution through methods such as distillation, membrane separation, or crystallization for reuse.[16]
Thermal Decomposition Pathway
Studies using thermogravimetric analysis (TGA) and density functional theory (DFT) calculations indicate that [AMIM]Cl has high thermal stability, with a weight loss of only 1.9% after 15 days at 100°C.[17] Its decomposition typically occurs between 225°C and 300°C.[17] The decomposition is proposed to proceed via two main channels, leading to the degradation of the imidazolium (B1220033) ring and cleavage of the substituent groups.
References
- 1. This compound | C7H11ClN2 | CID 11321106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. iolitec.de [iolitec.de]
- 3. iolitec.de [iolitec.de]
- 4. chembk.com [chembk.com]
- 5. This compound, >98% | IoLiTec [iolitec.de]
- 6. This compound | 65039-10-3 [chemicalbook.com]
- 7. ilschem.com [ilschem.com]
- 8. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. This compound - Safety Data Sheet [chemicalbook.com]
- 10. 1-烯丙基-3-甲基咪唑氯盐 ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 11. rsc.org [rsc.org]
- 12. CN103497158A - Preparation method and application of 1-allyl,3-methylimidazole room-temperature ionic liquid - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. SYNTHESIS OF 1-ALLYL,3-METHYLIMIDAZOLIUM-BASED ROOM- TEMPERATURE IONIC LIQUID AND PRELIMINARY STUDY OF ITS DISSOLVING CELLULOSE | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Greener Alternatives to 1-Allyl-3-methylimidazolium Chloride: A Technical Guide to Choline-Based Ionic Liquids
For Researchers, Scientists, and Drug Development Professionals
The pursuit of sustainable chemistry has led to a critical evaluation of commonly used ionic liquids, such as 1-allyl-3-methylimidazolium (B1248449) chloride ([Amim]Cl). While effective in various applications, including as a solvent for cellulose (B213188) and in the synthesis of biopolymer electrolytes, concerns over its toxicity and environmental impact have spurred the development of greener alternatives.[1][2] This technical guide provides an in-depth analysis of choline-based ionic liquids, a promising class of biocompatible and biodegradable substitutes.
Introduction to Choline-Based Ionic Liquids
Choline (B1196258), an essential nutrient, serves as the cationic backbone for a new generation of ionic liquids.[3] These compounds, particularly those with carboxylate or amino acid anions, are gaining significant attention due to their favorable toxicological profiles and origins from renewable resources.[4][5] They offer a viable pathway to designing environmentally benign processes in drug formulation and delivery, where they can act as solubility enhancers and stabilizing agents.[6][7]
Physicochemical Properties: A Comparative Analysis
The performance of an ionic liquid is intrinsically linked to its physicochemical properties. The following tables summarize key quantitative data for 1-allyl-3-methylimidazolium chloride and representative choline-based ionic liquids.
Table 1: General Physicochemical Properties
| Property | This compound ([Amim]Cl) | Choline Acetate (B1210297) ([Cho][Ace]) | Choline Glycinate ([Cho][Gly]) |
| Molecular Weight ( g/mol ) | 158.63[1][8] | 163.20 | 178.22 |
| Melting Point (°C) | 47[9] | ~63[10] | Room Temperature IL |
| Appearance | Light orange liquid / crystals[1] | Colorless solid[10] | Data not available |
Table 2: Density and Viscosity
| Ionic Liquid | Temperature (°C) | Density (g/cm³) | Viscosity (cP) |
| This compound ([Amim]Cl) | 25 | >1 (increases with concentration in water)[11] | Increases with concentration in water[11] |
| Choline Chloride:Urea (1:2 molar ratio) | 20 | 1.25 | 750 |
| Choline Chloride:Ethylene Glycol (1:2 molar ratio) | 20 | 1.12 | 36 |
| Choline Chloride:Malonic Acid (1:1 molar ratio) | 25 | 1.23 | 680 |
Toxicity Profile: A Safer Alternative
A significant driver for replacing imidazolium-based ionic liquids is their inherent toxicity. Choline-based ionic liquids have consistently demonstrated a much lower toxicity profile, making them suitable for applications in pharmaceuticals and biomedicine.
Table 3: Comparative Cytotoxicity Data
| Ionic Liquid | Cell Line | Assay | IC50 / LC50 | Reference |
| 1-Butyl-3-methylimidazolium chloride ([Bmim]Cl) | J774A.1 Macrophage | Trypan Blue | 0.20 mg/ml (72h) | [12] |
| 1-Hexadecyl-3-methylimidazolium chloride ([C16mim]Cl) | HepG2 | MTT | Growth inhibition | [13] |
| Choline-based ILs (general) | Human Keratinocytes (HaCat) | MTT | Lower cytotoxicity than imidazolium-based ILs | [6] |
| Choline-based ILs (various) | Danio rerio (zebrafish) | Acute toxicity | "Practically nontoxic" (100-1000 mg/L) | [14] |
| Linear copolymer with choline IL units | BEAS-2B (normal human bronchial epithelial) | MTT | >100 µg/mL | [15][16] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of representative choline-based ionic liquids and a general protocol for assessing their cytotoxicity.
Synthesis of Choline Acetate ([Cho][Ace])
Materials:
-
Choline bicarbonate (aqueous solution, ~30%)
-
Acetic acid
-
Deionized water
Procedure: [10]
-
In a round-bottom flask equipped with a magnetic stirrer, place the choline bicarbonate solution.
-
Slowly add a 1:1 molar ratio of acetic acid to the choline bicarbonate solution while stirring continuously. The addition should be dropwise to control the effervescence of carbon dioxide.
-
To manage excessive foaming, a small amount of deionized water can be added to reduce the viscosity.
-
Continue stirring at room temperature until the bubbling ceases, indicating the completion of the reaction.
-
Remove the water via vacuum evaporation. Maintain the temperature below 80°C to prevent degradation of the product.
-
For complete removal of water traces, apply a higher vacuum and continue evaporation, if necessary, overnight.
-
The final product, choline acetate, should be a colorless solid.
-
Characterize the product using ¹H NMR to confirm the 3:1 signal ratio of the choline methyl protons to the acetate protons.
Synthesis of Choline Glycinate ([Cho][Gly])
Materials:
-
Choline chloride ([Ch]Cl)
-
Potassium hydroxide (B78521) (KOH)
Procedure: [4]
-
Prepare a potassium hydroxide solution in ethanol and calibrate it.
-
In a reaction vessel, dissolve choline chloride and a slight excess of glycine (1.05 molar equivalent to choline chloride) in the ethanolic KOH solution. The molar ratio of choline chloride to KOH should be 1:1.
-
Allow the reaction to proceed for 8 hours at 30°C under ambient pressure with stirring.
-
After the reaction, a precipitate of potassium chloride (KCl) will form. Filter the reaction mixture to remove the insoluble KCl.
-
Evaporate the ethanol from the filtrate to obtain the crude choline glycinate.
-
Wash the crude product with acetonitrile. Any unreacted glycine will precipitate out.
-
Filter the mixture and evaporate the acetonitrile to obtain pure choline glycinate.
-
Confirm the structure and purity of the synthesized ionic liquid using ¹H NMR and FTIR spectroscopy.
Cytotoxicity Assessment using MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
General Protocol:
-
Cell Culture: Culture a suitable human cell line (e.g., HaCat, HeLa, or HepG2) in appropriate culture medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.[2]
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Prepare a series of dilutions of the test ionic liquids in the culture medium. Remove the old medium from the wells and replace it with the medium containing different concentrations of the ionic liquids. Include a negative control (medium only) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells will convert the MTT into formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Determine the IC50 value, which is the concentration of the ionic liquid that causes a 50% reduction in cell viability.
Visualizing Key Concepts
The following diagrams, generated using Graphviz, illustrate the synthesis pathway of choline-based ionic liquids and a conceptual comparison of their toxicity relative to imidazolium-based counterparts.
Caption: General synthesis pathway for choline-based ionic liquids.
Caption: Comparative toxicity of imidazolium- vs. choline-based ILs.
Conclusion
Choline-based ionic liquids present a compelling and sustainable alternative to traditional imidazolium-based ionic liquids like this compound. Their favorable physicochemical properties, coupled with significantly lower toxicity and derivation from renewable resources, position them as ideal candidates for a wide range of applications, particularly in the sensitive fields of drug development and pharmaceuticals. The detailed experimental protocols provided in this guide offer a practical starting point for researchers and scientists to explore and implement these greener ionic liquids in their work.
References
- 1. 1-アリルー3-メチルイミダゾリウムクロリド ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Cholinium-Based Ionic Liquids as Promising Antimicrobial Agents in Pharmaceutical Applications: Surface Activity, Antibacterial Activity and Ecotoxicological Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Choline-amino acid ionic liquids: past and recent achievements about the structure and properties of these really “green” chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Choline- versus imidazole-based ionic liquids as functional ingredients in topical delivery systems: cytotoxicity, solubility, and skin permeation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Low-melting mixtures based on choline ionic liquids - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C4CP02860K [pubs.rsc.org]
- 8. This compound | C7H11ClN2 | CID 11321106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound, >98% | IoLiTec [iolitec.de]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Toxicity of imidazoles ionic liquid [C16mim]Cl to HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Toxicity evaluation of choline ionic liquid-based nanocarriers of pharmaceutical agents for lung treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Microwave-Assisted Synthesis of 1-allyl-3-methylimidazolium chloride
The use of microwave irradiation offers considerable advantages over conventional heating methods for the synthesis of imidazolium-based ionic liquids.[5][6][7] These benefits include a dramatic reduction in reaction times, increased product yields, and operational simplicity, aligning with the principles of green chemistry.[5][6][7][8]
Comparative Synthesis Data
Microwave-assisted synthesis of 1-allyl-3-methylimidazolium (B1248449) chloride demonstrates significant improvements in efficiency compared to traditional methods. The following table summarizes quantitative data from various studies, highlighting the accelerated reaction times and high yields achievable with microwave irradiation.
| Method | Reactants | Molar Ratio (N-methylimidazole: allyl chloride) | Temperature (°C) | Time | Yield (%) | Reference |
| Microwave | N-methylimidazole, Allyl chloride | 1:1.2 | 100 | 10 min | 75 | [9] |
| Microwave | N-methylimidazole, Allyl chloride | Not Specified | 180 | 3 min | Similar to 100°C for 10 min | [9] |
| Microwave | N-methylimidazole, Allyl chloride | Not Specified | 55 | 30 min | 90 | [7] |
| Conventional | N-methylimidazole, Allyl chloride | Not Specified | Not Specified | 4 hours | <90 | [7] |
| Conventional | N-methylimidazole, Allyl chloride | 1:1.2 | 60 | Not Specified (until completion) | 99 | [2] |
Experimental Protocols
This section details the methodologies for the microwave-assisted synthesis of 1-allyl-3-methylimidazolium chloride.
Solventless Microwave-Assisted Synthesis Protocol [9][10]
-
Reactant Preparation: In a sealed microwave vessel, combine N-methylimidazole and allyl chloride. An excess of allyl chloride (e.g., 1.2 equivalents) can be used to ensure complete reaction of the N-methylimidazole.[9]
-
Microwave Irradiation: Place the sealed vessel in a microwave reactor. Irradiate the mixture at a specified temperature and time, for example, at 100°C for 10 minutes or 180°C for 3 minutes.[9] It is crucial to note that prolonged irradiation at high temperatures (e.g., >5 minutes at 180°C) may lead to decomposition.[9]
-
Work-up and Purification: After the reaction is complete, allow the vessel to cool to room temperature. The resulting product, a pale yellow oil, can be purified by removing any unreacted starting materials.[9] Excess allyl chloride can be removed via rotary evaporation.[2] To remove any residual N-methylimidazole, the product can be extracted with a solvent in which the ionic liquid is insoluble, such as ether.[2]
-
Drying: The purified product should be dried under vacuum to remove any residual volatile components. A common procedure involves drying in a vacuum oven at 80-90°C for 40-48 hours to yield a light yellow viscous liquid.[2]
Characterization Data
The successful synthesis of this compound can be confirmed through spectroscopic analysis. The following table summarizes the expected nuclear magnetic resonance (NMR) data.
¹H-NMR Spectroscopic Data of this compound [9]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J, Hz) |
| 9.45 | s | 1H | NCHN | |
| 7.66 | t | 1H | NCH | 1.8 |
| 7.45 | t | 1H | NCH | 1.8 |
| 5.96 | ddt | 1H | CH=CH₂ | 16.5, 10.2, 6.4 |
| 5.40 | m | 2H | CH=CH₂ | |
| 4.96 | d | 2H | N-CH₂ | 6.4 |
| 4.06 | s | 3H | N-CH₃ |
Visual Representations
Logical Relationship of the Synthesis
The following diagram illustrates the chemical transformation from reactants to the final product.
Experimental Workflow
The diagram below outlines the key steps in the microwave-assisted synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. CN103497158A - Preparation method and application of 1-allyl,3-methylimidazole room-temperature ionic liquid - Google Patents [patents.google.com]
- 3. SYNTHESIS OF 1-ALLYL,3-METHYLIMIDAZOLIUM-BASED ROOM- TEMPERATURE IONIC LIQUID AND PRELIMINARY STUDY OF ITS DISSOLVING CELLULOSE | Semantic Scholar [semanticscholar.org]
- 4. This compound, 97% | 65039-10-3 | www.ottokemi.com [ottokemi.com]
- 5. biotechjournal.in [biotechjournal.in]
- 6. mdpi.com [mdpi.com]
- 7. Study on Microwave-Assisted Synthesis of Ionic Liquids Based on Dialkylimidazolium | Scientific.Net [scientific.net]
- 8. New Developments in Material Preparation Using a Combination of Ionic Liquids and Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sciforum.net [sciforum.net]
Methodological & Application
Application Notes and Protocols for Biomass Fractionation using 1-Allyl-3-methylimidazolium chloride ([AMIM]Cl)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of the ionic liquid 1-Allyl-3-methylimidazolium chloride ([AMIM]Cl) for the fractionation of lignocellulosic biomass. It includes detailed experimental protocols, quantitative data from various biomass sources, and visual representations of the workflow to guide researchers in utilizing this effective pretreatment method.
Application Notes
This compound ([AMIM]Cl) is a promising ionic liquid for the dissolution and fractionation of lignocellulosic biomass into its primary components: cellulose (B213188), hemicellulose, and lignin (B12514952). Its efficacy stems from its ability to disrupt the complex network of hydrogen bonds within the plant cell wall, leading to the solubilization of the biopolymers.[1] This pretreatment is a critical step in biorefinery processes, enabling the conversion of biomass into biofuels, biochemicals, and other value-added products.[2]
The dissolution process in [AMIM]Cl is influenced by several factors, including temperature, time, and the physical characteristics of the biomass, such as particle size.[1] Generally, increasing the temperature enhances the dissolution of lignocellulosic materials.[3] Following dissolution, the individual components can be selectively precipitated by the addition of anti-solvents. Water is a common anti-solvent used to regenerate cellulose, while mixtures of acetone (B3395972) and water can be employed for the fractional precipitation of hemicellulose and lignin.[1][4]
The recovered cellulose typically exhibits reduced crystallinity, which enhances its enzymatic digestibility for subsequent conversion to glucose.[4] The isolated lignin and hemicellulose fractions can also be utilized in various applications, contributing to a more comprehensive and economically viable biorefinery model.
Quantitative Data Presentation
The efficiency of biomass fractionation using [AMIM]Cl can vary depending on the biomass source and the specific process conditions. The following tables summarize quantitative data from different studies.
Table 1: Fractionation of Soybean Feedstocks using [AMIM]Cl
| Biomass Source | Hemicellulose Yield (wt%) | Lignin Yield (wt%) | Processing Temperature (°C) |
| Soybean Meal | 12.37 | 18.93 | 70 |
| Soybean Flakes | 8.21 | 10.54 | 70 |
| Soybean Hulls | 6.13 | 8.46 | 70 |
Data extracted from Muhammad et al. (2011).[3]
Table 2: Lignin Isolation from Lignocellulose using various Imidazolium-based Ionic Liquids
| Ionic Liquid | Lignin Yield ( g/mol ) | Polydispersity Index (PDI) |
| [EMIM]Ac | 29,500 | - |
| [AMIM]Cl | 28,000 | - |
| [BMIM]Cl | 38,000 | - |
| [HMIM]Cl | 47,000 | - |
| Milled Wood Lignin (MWL) | 35,700 | 1.94 |
Data indicates that the lignin structure degraded to the greatest extent under treatment with [AMIM]Cl.[5] Data extracted from a 2022 study on ionic liquid-assisted lignin isolation.[5]
Table 3: Cellulose Extraction from Wood Chips using [AMIM]Cl
| Wood Species | Cellulose Extraction Rate (%) | Cellulose Content in Extract (%) | Precipitant |
| Pine | 62 | 85 | DMSO/water |
Data extracted from a study on cellulose extraction from various wood chips.[6]
Experimental Protocols
This section provides a detailed, step-by-step protocol for the fractionation of lignocellulosic biomass using [AMIM]Cl.
Protocol 1: General Biomass Dissolution and Fractionation
1. Biomass Pretreatment:
-
Dry the lignocellulosic biomass (e.g., wood chips, agricultural residues) at 60°C overnight to remove moisture.
-
Grind the dried biomass to a fine powder (e.g., 40-60 mesh) to increase the surface area for efficient dissolution.
2. Dissolution in [AMIM]Cl:
-
In a reaction vessel, add the dried biomass powder to [AMIM]Cl at a specific solid loading (e.g., 5-10 wt%).
-
Heat the mixture to a desired temperature (e.g., 100-120°C) with continuous stirring for a set duration (e.g., 2-16 hours) until the biomass is completely dissolved. The solution will typically become a viscous, dark-colored liquid.
3. Cellulose Regeneration:
-
Cool the ionic liquid-biomass solution to room temperature.
-
Add deionized water (as an anti-solvent) to the solution while stirring. This will cause the cellulose to precipitate out as a white, flocculent solid.
-
Separate the precipitated cellulose by filtration or centrifugation.
-
Wash the cellulose residue thoroughly with deionized water to remove any residual ionic liquid.
-
Dry the purified cellulose in an oven at 60°C.
4. Hemicellulose and Lignin Fractionation:
-
To the remaining filtrate (containing dissolved hemicellulose and lignin), add an acetone-water mixture to selectively precipitate the hemicellulose and lignin fractions.[7] The precise ratio of acetone to water may need to be optimized depending on the biomass source and desired purity.
-
Alternatively, evaporate the acetone to precipitate a lignin-rich fraction.[7]
-
Further purification of the hemicellulose and lignin fractions may be required, which can involve techniques like dialysis or solvent extraction.
5. Ionic Liquid Recovery:
-
The ionic liquid can be recovered from the aqueous solution by evaporating the water and anti-solvents under reduced pressure.
-
The recovered [AMIM]Cl can be reused for subsequent biomass fractionation cycles.
Mandatory Visualizations
Caption: Workflow for biomass fractionation using [AMIM]Cl.
Caption: Interaction of [AMIM]Cl with biomass components.
References
- 1. A Review on the Partial and Complete Dissolution and Fractionation of Wood and Lignocelluloses Using Imidazolium Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Ionic liquid-assisted isolation of lignin from lignocellulose and its esterification with fatty acids :: BioResources [bioresources.cnr.ncsu.edu]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Applications of 1-Allyl-3-methylimidazolium Chloride in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Allyl-3-methylimidazolium (B1248449) chloride, [AMIM]Cl, is a versatile ionic liquid that has garnered significant attention as a green and recyclable solvent and catalyst in various organic transformations. Its unique properties, including high thermal stability, negligible vapor pressure, and excellent solvating power for a wide range of organic and inorganic compounds, make it an attractive alternative to conventional volatile organic solvents.[1][2] This document provides detailed application notes and experimental protocols for the use of [AMIM]Cl in organic synthesis, with a primary focus on its well-documented applications in cellulose (B213188) chemistry and its potential in other synthetic methodologies.
Core Applications
The primary application of 1-allyl-3-methylimidazolium chloride in organic synthesis is as a powerful, non-derivatizing solvent for cellulose.[2] This capability has opened up new avenues for the homogeneous modification of this abundant biopolymer, including esterification and acylation reactions.[3][4]
Cellulose Dissolution and Modification
[AMIM]Cl is highly effective in dissolving cellulose by disrupting the extensive intermolecular and intramolecular hydrogen bonding network.[2] This creates a homogeneous solution, allowing for uniform access to the cellulose hydroxyl groups for subsequent chemical modifications.
The acetylation of cellulose in [AMIM]Cl provides a pathway to cellulose acetates with varying degrees of substitution (DS) under mild conditions.[3] The ionic liquid acts as a solvent and facilitates the reaction with acetylating agents like acetic anhydride (B1165640).
Table 1: Acetylation of Cellulose in this compound
| Entry | Molar Ratio (Acetic Anhydride:AGU*) | Reaction Time (h) | Reaction Temperature (°C) | Degree of Substitution (DS) | Reference |
| 1 | 3:1 | 1 | 80 | 1.61 | [3] |
| 2 | 3:1 | 2 | 80 | 1.86 | [3] |
| 3 | 3:1 | 8 | 80 | 2.49 | [3] |
*AGU: Anhydroglucose unit
Experimental Protocol: Homogeneous Acetylation of Cellulose
Materials:
-
Cellulose
-
This compound ([AMIM]Cl)
-
Acetic anhydride
-
Deionized water
Procedure:
-
Dissolution: Dissolve a known amount of cellulose in [AMIM]Cl at 80°C with stirring until a homogeneous solution is obtained.
-
Acetylation: Add the desired molar equivalent of acetic anhydride to the cellulose solution. Continue stirring at 80°C for the specified reaction time (see Table 1).
-
Precipitation: After the reaction is complete, pour the solution into deionized water to precipitate the cellulose acetate (B1210297).
-
Washing: Filter the precipitate and wash thoroughly with deionized water, followed by ethanol and acetone to remove any unreacted reagents and residual ionic liquid.
-
Drying: Dry the resulting cellulose acetate in a vacuum oven at 60°C.
Logical Workflow for Cellulose Acetylation
Caption: Workflow for the homogeneous acetylation of cellulose in [AMIM]Cl.
[AMIM]Cl also facilitates the regioselective tritylation of cellulose at the C-6 primary hydroxyl group, which can be followed by acetylation of the remaining secondary hydroxyls.[5][6] The choice of base plays a crucial role in the degree of substitution (DS) and regioselectivity.
Table 2: Homogeneous Tritylation of Cellulose in this compound
| Entry | Base | Reaction Conditions | Maximum DS (trityl) | Regioselectivity | Reference |
| 1 | Pyridine | Heterogeneous-homogeneous-heterogeneous | ~1.0 | C-6 | [5] |
| 2 | 1-Butylimidazole | Homogeneous | ~0.22 | C-6 and C-2 | [5] |
Experimental Protocol: Homogeneous Tritylation of Cellulose
Materials:
-
Cellulose
-
This compound ([AMIM]Cl)
-
Triphenylmethyl chloride (Trityl chloride)
-
Pyridine or 1-Butylimidazole
-
Acetone
-
Methanol
Procedure:
-
Dissolution: Dissolve cellulose in [AMIM]Cl at an elevated temperature with stirring.
-
Tritylation: Add the base (pyridine or 1-butylimidazole) and trityl chloride to the cellulose solution. Maintain the reaction at the desired temperature for a specified time.
-
Precipitation and Washing: Precipitate the product by adding the reaction mixture to acetone. Filter and wash the trityl cellulose with methanol.
-
Drying: Dry the product under vacuum.
Reaction Scheme for Tritylation and Acetylation of Cellulose
References
- 1. chembk.com [chembk.com]
- 2. researchgate.net [researchgate.net]
- 3. Acylation and carbanilation of cellulose in ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Homogeneous tritylation of cellulose in this compound and subsequent acetylation: the influence of base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: 1-Allyl-3-methylimidazolium Chloride as a Solvent for Biopolymers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of the ionic liquid 1-Allyl-3-methylimidazolium chloride ([AMIM]Cl) as a versatile solvent for various biopolymers. The information compiled herein is intended to guide researchers, scientists, and professionals in drug development in the dissolution, regeneration, and application of biopolymers for various advanced applications, including the creation of novel biomaterials and drug delivery systems.
Introduction
This compound ([AMIM]Cl) is a room temperature ionic liquid (RTIL) that has garnered significant attention as a powerful and efficient non-derivatizing solvent for a range of biopolymers.[1][2] Its ability to dissolve natural polymers like cellulose (B213188), chitin (B13524), and silk fibroin, which are often insoluble in conventional solvents, opens up new avenues for biopolymer processing and the development of advanced materials.[3][4][5] The dissolution mechanism primarily involves the disruption of the extensive intra- and intermolecular hydrogen bonding networks within the biopolymer structures.[2][6] Following dissolution, the biopolymers can be regenerated into various forms such as films, fibers, and sponges by introducing an anti-solvent like water, ethanol, or acetone.[2][3] This process allows for the fabrication of novel biomaterials with controlled structures and properties, which are highly sought after in fields like tissue engineering and drug delivery.[4][7][8]
Data Presentation: Biopolymer Solubility in [AMIM]Cl
The dissolution of biopolymers in [AMIM]Cl is influenced by several factors, including the type of biopolymer, its molecular weight, temperature, and dissolution time. The following table summarizes the quantitative data on the solubility of various biopolymers in [AMIM]Cl based on published literature.
| Biopolymer | Concentration (wt%) | Temperature (°C) | Time | Notes |
| Cellulose | Up to 14.5 | 130 | Not Specified | Pretreatment of cellulose can enhance solubility.[6] |
| Absorbent Cotton | 3 | 120 | 18 min | Higher temperatures decrease dissolution time.[9] |
| Silk Fibroin | 14.5 | 100 | Not Specified | Vortex stirring or ultrasonic treatment can assist dissolution.[10] |
| Silk Fibroin | 15 | 90 | 30 min | |
| Chitin | Up to 5 (in AMIMCl/thiourea DES) | 100 | 24 h | Dissolution in a Deep Eutectic Solvent (DES) of [AMIM]Cl and thiourea.[11] |
Note: The solubility of biopolymers can be affected by their source, pretreatment, and the specific grade of [AMIM]Cl used.
Experimental Protocols
This protocol describes a general procedure for the dissolution of cellulose in this compound.
Materials:
-
Microcrystalline cellulose (or other cellulose source)
-
This compound ([AMIM]Cl)
-
Heating mantle or oil bath with temperature control and stirring
-
Glass reactor or flask
-
Argon or Nitrogen gas (optional, for inert atmosphere)
Procedure:
-
Drying: Dry the cellulose powder in a vacuum oven at a specified temperature (e.g., 80°C) for several hours to remove any residual moisture, as water can negatively impact the dissolution process.[12]
-
[AMIM]Cl Preheating: Place the desired amount of [AMIM]Cl into the glass reactor and heat it to the target dissolution temperature (e.g., 80-120°C) with continuous stirring. If desired, purge the reactor with an inert gas to prevent any oxidative degradation.[13]
-
Cellulose Addition: Gradually add the dried cellulose to the preheated and stirred [AMIM]Cl. Add the cellulose in small portions to ensure proper dispersion and avoid clumping.
-
Dissolution: Continue stirring the mixture at the set temperature until the cellulose is completely dissolved, which can be observed by the formation of a clear and viscous solution. The time required for complete dissolution will depend on the cellulose concentration, temperature, and particle size.[9]
-
Monitoring: The dissolution process can be monitored visually or by taking small samples and observing them under a microscope.
This protocol outlines the steps for regenerating the dissolved biopolymer from the [AMIM]Cl solution to form films, fibers, or powders.
Materials:
-
Biopolymer-[AMIM]Cl solution
-
Anti-solvent (e.g., deionized water, ethanol, or acetone)[3]
-
Casting surface (e.g., glass plate for films) or precipitation bath
-
Washing beakers
-
Filtration setup (if regenerating powder)
-
Drying oven (vacuum or conventional)
Procedure:
-
Regeneration:
-
For Films: Pour the viscous biopolymer-[AMIM]Cl solution onto a clean, flat surface (e.g., a glass plate) and cast a film of the desired thickness. Immerse the cast film in a bath of the anti-solvent (e.g., water). The biopolymer will precipitate out, forming a solid film as the [AMIM]Cl leaches into the anti-solvent.
-
For Fibers: Extrude the biopolymer-[AMIM]Cl solution through a spinneret into a coagulation bath containing the anti-solvent. This process is known as wet spinning.
-
For Powder: Slowly add the biopolymer-[AMIM]Cl solution to a stirred vessel containing an excess of the anti-solvent. The biopolymer will precipitate as a powder or flocculent material.
-
-
Washing: The regenerated biopolymer must be thoroughly washed to remove any residual [AMIM]Cl. Repeatedly wash the film, fibers, or powder with fresh anti-solvent (e.g., deionized water) until the ionic liquid is completely removed.[13] The absence of chloride ions in the wash water can be tested using a silver nitrate (B79036) solution.
-
Drying:
-
Films: Carefully peel the regenerated film from the casting surface and dry it in an oven at a controlled temperature (e.g., 60°C) or under vacuum.
-
Fibers: Collect the spun fibers and dry them under tension to maintain their orientation and mechanical properties.
-
Powder: Collect the precipitated powder by filtration and dry it in a vacuum oven.
-
Visualizations
Caption: General workflow for biopolymer dissolution in [AMIM]Cl and subsequent regeneration.
Caption: Workflow for preparing a drug-loaded biopolymer film using [AMIM]Cl.
Applications in Drug Development
The ability to dissolve and regenerate biopolymers using [AMIM]Cl offers significant opportunities in drug development.[7] By incorporating active pharmaceutical ingredients (APIs) into the biopolymer-[AMIM]Cl solution before regeneration, it is possible to create various drug delivery systems.[8]
-
Controlled Release: Biopolymer matrices can encapsulate drugs and release them in a controlled manner. The release profile can be tuned by selecting the biopolymer, its concentration, and the morphology of the regenerated material (e.g., film, nanoparticles).
-
Topical and Transdermal Delivery: Biopolymer films or patches loaded with drugs can be fabricated for application to the skin for localized or systemic drug delivery.
-
Wound Dressings: Biocompatible and biodegradable biopolymers like cellulose and chitin can be regenerated into hydrogels or fibrous mats containing antimicrobial or wound-healing agents.
-
Tissue Engineering Scaffolds: Porous scaffolds can be created from regenerated biopolymers to support cell growth and tissue regeneration, with the potential to incorporate growth factors or other therapeutic agents.
Safety and Handling Considerations
While ionic liquids are often termed "green solvents" due to their low vapor pressure, their toxicity and environmental impact must be carefully considered, especially in biomedical applications.
-
Toxicity: Some imidazolium-based ionic liquids have been shown to exhibit toxicity.[14][15] It is crucial to thoroughly remove all residual [AMIM]Cl from the regenerated biopolymer to ensure biocompatibility.
-
Handling: [AMIM]Cl is hygroscopic and should be stored in a dry, inert atmosphere.[1] It may cause skin and eye irritation.[16] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this chemical.
-
Disposal: Dispose of [AMIM]Cl and any contaminated materials in accordance with local, state, and federal regulations.
By following these protocols and considering the safety guidelines, researchers can effectively utilize this compound for the innovative processing of biopolymers for a wide range of applications in research, science, and drug development.
References
- 1. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. researchgate.net [researchgate.net]
- 3. Dissolution of cellulose with ionic liquids and its application: a mini-review - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances of Using Ionic Liquids for Biopolymer Extraction and Processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Concise Review on the Physicochemical Properties of Biopolymer Blends Prepared in Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ionic Liquids as Tools to Incorporate Pharmaceutical Ingredients into Biopolymer-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. pubs.aip.org [pubs.aip.org]
- 13. www2.scut.edu.cn [www2.scut.edu.cn]
- 14. researchgate.net [researchgate.net]
- 15. Toxicity studies of select ionic liquids (1-ethyl-3-methylimidazolium chloride, 1-butyl-3-methylimidazolium chloride, 1-butyl-1-methylpyrrolidinium chloride, and n-butylpyridinium chloride) administered in drinking water to Sprague Dawley (Hsd:Sprague Dawley SD) rats and B6C3F1/N mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound | C7H11ClN2 | CID 11321106 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of 1-Allyl-3-methylimidazolium Chloride in the Preparation of Reducing Sugars
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Allyl-3-methylimidazolium chloride, an ionic liquid, has emerged as a significant solvent and pretreatment agent in the conversion of lignocellulosic biomass to valuable platform chemicals, including reducing sugars. Its efficacy lies in its ability to dissolve cellulose (B213188), a primary component of biomass, by disrupting the extensive hydrogen-bonding network that renders it insoluble and resistant to hydrolysis.[1][2] This pretreatment enhances the accessibility of cellulose to enzymatic or chemical hydrolysis, thereby significantly increasing the yield of fermentable reducing sugars, which are crucial precursors for biofuels and other bio-based products.
Mechanism of Action
The dissolution of cellulose in this compound is primarily attributed to the interaction between the chloride anions of the ionic liquid and the hydroxyl groups of the cellulose polymer chains. The chloride ions act as strong hydrogen bond acceptors, effectively breaking the intra- and intermolecular hydrogen bonds that hold the cellulose chains together in a crystalline structure. This disruption leads to the separation of the polymer chains and their dissolution in the ionic liquid. The cation, 1-allyl-3-methylimidazolium, also plays a role in solvating the cellulose chains once the hydrogen bonds are broken. This process ultimately transforms the crystalline structure of cellulose into a more amorphous form, which is significantly more susceptible to enzymatic attack.
Quantitative Data Summary
The pretreatment of various biomass sources with this compound has demonstrated a marked improvement in the subsequent yield of reducing sugars. The following tables summarize key quantitative data from various studies.
Table 1: Effect of this compound Pretreatment on Reducing Sugar/Glucose Yield
| Biomass Source | Pretreatment Conditions | Hydrolysis Conditions | Reducing Sugar/Glucose Yield (Untreated) | Reducing Sugar/Glucose Yield (Pretreated) | Reference |
| Cotton Cellulose | 170°C | Enzymatic Hydrolysis | 18.14 g/L | 41.99 g/L | [3] |
| Rice Straw | 150°C, 50% [AMIM]Cl | Enzymatic Saccharification | Not Reported | 68.26% | [4] |
| Hybrid Pennisetum | 139°C, 2.97 h, 9.06 wt% solids loading | Enzymatic Hydrolysis | Not Reported | 72.2% (Glucose Recovery) | [5] |
| Sugarcane Bagasse | Not Specified | Enzymatic Hydrolysis | Lower | Higher than [Bmim]Cl pretreated | [6] |
| Rice Straw | Assisted by Bio-surfactant | Enzymatic Hydrolysis | 16.16% (Cellulose Conversion) | 36.21% (Cellulose Conversion) | [7] |
Table 2: Influence of Pretreatment Parameters on Glucose Recovery from Hybrid Pennisetum
| Pretreatment Temperature (°C) | Retention Time (h) | Solids Loading (wt%) | Predicted Glucose Recovery (%) | Experimental Glucose Recovery (%) |
| 139 | 2.97 | 9.06 | 72.2 | 70.2 |
| 110 | 0.5 | - | 11.4 | - |
| 170 | 4.5 | - | 75.2 | - |
| 125 | 2.97 | - | >65 | - |
Data adapted from optimization studies using response surface methodology.[5]
Experimental Protocols
Protocol 1: Synthesis of this compound ([AMIM]Cl)
This protocol describes the synthesis of this compound via the quaternization of N-methylimidazole.
Materials:
-
N-methylimidazole
-
Allyl chloride
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Rotary evaporator
-
Ether (for extraction)
-
Vacuum oven
Procedure:
-
In a three-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer, add N-methylimidazole and allyl chloride in a molar ratio of 1:1 to 1:1.15.[8]
-
Flush the flask with nitrogen gas for protection.[8]
-
Heat the mixture in an oil bath with stirring. The reaction temperature can be maintained at around 60°C.[8]
-
Continue the reaction until the reflux of liquid droplets significantly decreases, indicating the reaction is nearing completion.[8]
-
After the reaction is complete, remove the excess allyl chloride using a rotary evaporator.[8]
-
Cool the resulting product to room temperature.
-
Extract the product with ether to remove any unreacted N-methylimidazole.[8]
-
Dry the final product, a light yellow viscous liquid, in a vacuum oven at 80-90°C for 40-48 hours.[8]
Protocol 2: Pretreatment of Lignocellulosic Biomass with [AMIM]Cl
This protocol outlines a general procedure for the pretreatment of lignocellulosic biomass using this compound.
Materials:
-
Dried and milled lignocellulosic biomass (e.g., rice straw, sugarcane bagasse)
-
This compound ([AMIM]Cl)
-
Reaction vessel (e.g., oil bath with a stirred reactor)
-
Deionized water (as anti-solvent)
-
Centrifuge
Procedure:
-
Weigh a specific amount of dried biomass and add it to the reaction vessel containing [AMIM]Cl. The solids loading can be varied (e.g., 5-10 wt%).[5]
-
Heat the mixture to the desired pretreatment temperature (e.g., 120-170°C) with constant stirring.[5]
-
Maintain the temperature and stirring for the desired retention time (e.g., 0.5-4.5 hours).[5]
-
After pretreatment, add hot deionized water (an anti-solvent) to the slurry to precipitate the regenerated biomass.
-
Stir the mixture for a period (e.g., 1 hour) to ensure complete regeneration.
-
Separate the solid regenerated biomass from the liquid phase (containing the ionic liquid) by centrifugation.
-
Wash the regenerated biomass thoroughly with deionized water to remove any residual ionic liquid.
-
Dry the regenerated biomass for subsequent hydrolysis.
Protocol 3: Enzymatic Hydrolysis of Pretreated Biomass
This protocol provides a general method for the enzymatic hydrolysis of [AMIM]Cl-pretreated biomass to produce reducing sugars.
Materials:
-
Pretreated and washed biomass
-
Sodium citrate (B86180) buffer (50 mM, pH 4.8)
-
Cellulase (B1617823) enzyme solution (e.g., from Trichoderma reesei)
-
Incubator shaker
Procedure:
-
Prepare a suspension of the pretreated biomass in the sodium citrate buffer in a reaction vessel (e.g., a screw-capped tube or flask). A typical substrate loading is around 4% (w/v).[6]
-
Add the cellulase enzyme to the biomass suspension. The enzyme loading is typically expressed in Filter Paper Units (FPU) per gram of biomass (e.g., 20 FPU/g).[4]
-
Incubate the reaction mixture in a shaker at a controlled temperature (e.g., 50°C) and agitation speed (e.g., 200 rpm) for a specific duration (e.g., 12-72 hours).[4][6]
-
After the desired hydrolysis time, terminate the reaction by heating the mixture (e.g., in a boiling water bath for 10 minutes) to denature the enzymes.
-
Separate the liquid hydrolysate containing the reducing sugars from the solid residue by centrifugation.
-
Analyze the supernatant for reducing sugar content.
Protocol 4: Quantification of Reducing Sugars using the DNS Method
The 3,5-dinitrosalicylic acid (DNS) method is a common colorimetric assay for determining the concentration of reducing sugars.
Materials:
-
Liquid hydrolysate (sample)
-
DNS reagent (1 g of 3,5-dinitrosalicylic acid, 30 g of sodium potassium tartrate, and 20 mL of 2 N NaOH in 100 mL of distilled water)
-
Standard glucose solutions (for calibration curve)
-
Spectrophotometer
-
Test tubes
-
Water bath
Procedure:
-
Pipette a known volume of the liquid hydrolysate into a test tube. If necessary, dilute the sample to fall within the range of the standard curve.
-
In a separate set of test tubes, prepare a series of standard glucose solutions of known concentrations.
-
Add a specific volume of DNS reagent (e.g., 3 mL) to each test tube (samples and standards).[9]
-
Heat the test tubes in a boiling water bath for a fixed time (e.g., 5-15 minutes).[9][10]
-
Cool the test tubes to room temperature.
-
Measure the absorbance of the solutions at 540 nm using a spectrophotometer, using a blank (DNS reagent and water) to zero the instrument.[10][11]
-
Construct a standard curve by plotting the absorbance of the glucose standards against their known concentrations.
-
Determine the concentration of reducing sugars in the sample by comparing its absorbance to the standard curve.
Visualizations
Caption: Overall experimental workflow for producing reducing sugars.
Caption: Mechanism of cellulose dissolution in [AMIM]Cl.
References
- 1. Pretreatment of Lignocellulosic Biomass with Ionic Liquids and Ionic Liquid-Based Solvent Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. chembk.com [chembk.com]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of [Amim]Cl pretreatment conditions for maximum glucose recovery from hybrid Pennisetum by response surface methodology :: BioResources [bioresources.cnr.ncsu.edu]
- 6. Recent updates on different methods of pretreatment of lignocellulosic feedstocks: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CN103497158A - Preparation method and application of 1-allyl,3-methylimidazole room-temperature ionic liquid - Google Patents [patents.google.com]
- 9. Estimation of reducing sugar by dinitrosalicylic acid method - Carbohydrates | Laboratory Methodology [biocyclopedia.com]
- 10. sciencevivid.com [sciencevivid.com]
- 11. researchgate.net [researchgate.net]
Application Notes: 1-Allyl-3-methylimidazolium chloride as a Novel Plasticizer for Cornstarch-Based Bioplastics
Introduction
1-Allyl-3-methylimidazolium (B1248449) chloride ([AMIM]Cl), an ionic liquid, has emerged as a promising and effective plasticizer for cornstarch, offering a viable alternative to traditional plasticizers like glycerol. [AMIM]Cl not only plasticizes starch but can also act as a solvent, facilitating the disruption of the semi-crystalline structure of starch granules. This leads to the formation of thermoplastic starch (TPS) with modified properties. The primary mechanism of plasticization involves the disruption of intermolecular hydrogen bonds within the starch polymer network and the formation of new hydrogen bonds between the starch's hydroxyl groups and the chloride anion of [AMIM]Cl. This interaction enhances the flexibility and processability of the starch, making it suitable for various applications, including biodegradable films and solid biopolymer electrolytes.
Mechanism of Action
The plasticizing effect of 1-allyl-3-methylimidazolium chloride on cornstarch is primarily attributed to its ability to disrupt the extensive hydrogen bonding network present in the native starch granules. The chloride anion (Cl⁻) of the ionic liquid acts as a potent hydrogen bond acceptor, interacting with the hydroxyl (-OH) groups of the amylose (B160209) and amylopectin (B1267705) chains in starch. This disrupts the existing intra- and intermolecular hydrogen bonds that are responsible for the rigidity and crystallinity of starch. The [AMIM]⁺ cation may also form weaker interactions with the oxygen atoms of the starch's hydroxyl groups. This process effectively increases the free volume between polymer chains, enhancing their mobility and resulting in a more flexible and processible material.
Quantitative Data Summary
The incorporation of [AMIM]Cl as a plasticizer significantly influences the physicochemical properties of cornstarch films. The following tables summarize the key quantitative data from various studies.
Table 1: Effect of [AMIM]Cl on Thermal Properties of Cornstarch Films
| Plasticizer System | Glass Transition Temp. (Tg) (°C) | Onset Decomposition Temp. (°C) | Reference |
| Starch with [EMIm]Ac | Lower than [EMIm]Cl | Lower than [EMIm]Cl | [1][2] |
| Starch with [EMIm]Cl | Higher than [EMIm]Ac | Higher than [EMIm]Ac | [1][2] |
| Starch with Dicationic IL | 104 | - | [3] |
| Starch with Monocationic ILs | 51-78 | - | [3] |
Table 2: Effect of [AMIM]Cl on Mechanical Properties of Cornstarch Films
| Plasticizer System | Tensile Strength (MPa) | Elongation at Break (%) | Reference |
| High Amylose Corn Starch Film | Decreases with increasing glycerol | Increases with increasing glycerol | [4] |
| Corn Starch-Chitosan Film | - | 74.67 (without CNC) | [5] |
| Corn Starch-Chitosan + 0.5% CNC | - | 140 | [5] |
| Corn Starch-Chitosan + 5.0% CNC | - | 145 | [5] |
Table 3: Effect of [AMIM]Cl on Water Absorption of Cornstarch Films
| Plasticizer System | Water Absorption (%) | Conditions | Reference |
| High [AMIM]Cl Content TPS Film | Improved water absorption | - | [6] |
| Cornstarch Film (Control) | ~194.3 | Saturation at 40 min | [7] |
| Fructose-plasticized Film (30%) | 187.87 | Saturation at 40 min | [7] |
| Glycerol-plasticized Film (30%) | 98.82 | Saturation at 40 min | [7] |
| Fructose-Glycerol-plasticized Film (30%) | 106.23 | Saturation at 40 min | [7] |
Experimental Protocols
Protocol 1: Preparation of [AMIM]Cl-Plasticized Cornstarch Films by Solution Casting
This protocol describes the preparation of cornstarch films plasticized with [AMIM]Cl using the solvent casting method.[8]
Materials:
-
Cornstarch
-
This compound ([AMIM]Cl)
-
Distilled water
-
Glycerol (for comparative studies)
-
Petri dishes
Procedure:
-
Starch Slurry Preparation: Disperse a specific amount of cornstarch (e.g., 5 g) in distilled water (e.g., 100 mL) with constant stirring to form a homogeneous slurry.
-
Gelatinization: Heat the starch slurry at a controlled temperature (e.g., 90°C) with continuous stirring for a specific time (e.g., 30 minutes) until a viscous gel is formed.
-
Plasticizer Addition: After cooling the gel to a certain temperature (e.g., 60°C), add the desired amount of [AMIM]Cl (e.g., 10, 20, 30 wt% based on the dry weight of starch). For comparative studies, prepare separate batches with glycerol. Stir the mixture until the plasticizer is completely dissolved and evenly distributed.
-
Casting: Pour a specific volume of the plasticized starch solution into a petri dish.
-
Drying: Dry the cast films in an oven at a controlled temperature (e.g., 40-50°C) for a specific duration (e.g., 24 hours) until a constant weight is achieved.
-
Conditioning: Store the dried films in a desiccator with a controlled relative humidity (e.g., 50% RH) for at least 48 hours before characterization.
Protocol 2: Characterization of Plasticized Cornstarch Films
1. Mechanical Properties:
-
Method: Tensile testing is performed using a universal testing machine according to ASTM D882 standard.
-
Sample Preparation: Cut the conditioned films into dumbbell-shaped specimens of specific dimensions.
-
Test Parameters:
-
Gauge length: e.g., 50 mm
-
Crosshead speed: e.g., 5 mm/min
-
-
Data Acquired: Tensile strength, elongation at break, and Young's modulus.
2. Thermal Properties:
-
Thermogravimetric Analysis (TGA):
-
Purpose: To determine the thermal stability and decomposition profile of the films.
-
Procedure: Heat a small sample of the film (e.g., 5-10 mg) in a TGA instrument from room temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
-
Differential Scanning Calorimetry (DSC):
-
Purpose: To determine the glass transition temperature (Tg) of the films.[9]
-
Procedure: Heat a small, sealed sample of the film (e.g., 5-10 mg) in a DSC instrument through a heat-cool-heat cycle. The Tg is determined from the second heating scan.
-
3. Water Absorption:
-
Method: Gravimetric analysis.
-
Procedure:
-
Cut the film into small pieces of known weight (W_initial).
-
Immerse the film pieces in distilled water at room temperature.
-
At regular time intervals, remove the samples, gently blot the surface with filter paper to remove excess water, and weigh them (W_t).
-
Calculate the water absorption percentage using the formula: Water Absorption (%) = [(W_t - W_initial) / W_initial] * 100.
-
4. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Purpose: To investigate the molecular interactions between cornstarch and [AMIM]Cl.[3]
-
Procedure: Obtain the FTIR spectra of the film samples in the attenuated total reflectance (ATR) mode over a specific wavenumber range (e.g., 4000-600 cm⁻¹). Changes in the position and intensity of the hydroxyl (-OH) stretching bands can provide insights into the hydrogen bonding interactions.
References
- 1. researchgate.net [researchgate.net]
- 2. A Study on Thermal Behaviour of Thermoplastic Starch Plasticized by Emim Ac and by Emim Cl - UTP Scholars [khub.utp.edu.my]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Ionic Liquids as Starch Plasticizers: The State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Homogeneous Acetylation of Cellulose in 1-Allyl-3-methylimidazolium Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the homogeneous acetylation of cellulose (B213188) using the ionic liquid 1-allyl-3-methylimidazolium (B1248449) chloride ([Amim]Cl). This method offers a catalyst-free and controlled approach to synthesizing cellulose acetate (B1210297) with a tunable degree of substitution (DS), a crucial parameter influencing its properties and applications in fields such as drug delivery and biomaterials.[1][2]
Introduction
Cellulose, a highly abundant and biocompatible biopolymer, holds significant promise for various applications.[3] However, its poor solubility in common solvents presents a major challenge for its chemical modification. Ionic liquids, such as 1-allyl-3-methylimidazolium chloride ([Amim]Cl), have emerged as effective non-derivatizing solvents for cellulose, enabling homogeneous reaction conditions.[4] This allows for uniform and controlled acetylation, leading to cellulose acetate with a wide range of DS values.[1][2] The homogeneous nature of the reaction in [Amim]Cl avoids the drawbacks of traditional heterogeneous methods, which often result in non-uniform substitution and polymer degradation.[5][6]
The degree of substitution, which represents the average number of hydroxyl groups substituted by acetyl groups per anhydroglucose (B10753087) unit, is a critical factor that dictates the solubility, mechanical properties, and thermal behavior of cellulose acetate.[7] By carefully controlling the reaction parameters in the [Amim]Cl system, such as reaction time, temperature, and the molar ratio of the acetylating agent to the anhydroglucose unit, the DS can be precisely controlled.[7]
Experimental Protocols
Dissolution of Cellulose in [Amim]Cl
This protocol describes the preparation of a homogeneous cellulose solution in the ionic liquid this compound.
Materials:
-
Cellulose (e.g., microcrystalline cellulose, cotton linters)
-
This compound ([Amim]Cl)
-
Vacuum oven
-
Heating mantle with magnetic stirring or mechanical stirrer
Procedure:
-
Dry the cellulose sample in a vacuum oven at 70°C for 3-5 hours to remove any residual moisture.[5]
-
Disperse the dried cellulose in [Amim]Cl in a suitable reaction vessel. The concentration of cellulose can range from 8% to 12% by mass.[7]
-
Heat the mixture to 80°C under vigorous stirring (mechanical or magnetic).[5]
-
Continue heating and stirring for approximately 1 hour or until a clear and viscous solution is obtained.[5]
Homogeneous Acetylation of Cellulose
This protocol outlines the procedure for the acetylation of dissolved cellulose using an acetylating agent.
Materials:
-
Cellulose solution in [Amim]Cl (from Protocol 1)
-
Acetylating agent (e.g., acetic anhydride (B1165640) or acetyl chloride)
-
Optional: Pyridine (B92270) (as a catalyst/base when using acetic anhydride)
-
Precipitating agent (e.g., water, ethanol)
-
Filtration apparatus
-
Drying oven
Procedure:
-
To the homogeneous cellulose solution, add the desired amount of acetylating agent (e.g., acetic anhydride). The molar ratio of acetic anhydride to the anhydroglucose unit (AGU) in cellulose can be varied to control the degree of substitution.
-
If using acetic anhydride, pyridine can be added to accelerate the reaction.[8] Note that when using acetyl chloride, pyridine may slow down the reaction.[8]
-
Maintain the reaction mixture at a specific temperature (e.g., 80°C to 100°C) for a designated period (e.g., 0.5 to 8 hours). The reaction time and temperature are critical parameters for controlling the DS.
-
After the desired reaction time, precipitate the cellulose acetate by pouring the reaction mixture into an excess of a non-solvent such as water or ethanol.
-
Collect the precipitated cellulose acetate by filtration.
-
Thoroughly wash the product with the precipitating agent to remove any residual ionic liquid and unreacted reagents.
-
Dry the purified cellulose acetate in an oven at a suitable temperature (e.g., 60-80°C) until a constant weight is achieved.
Data Presentation
The degree of substitution (DS) of cellulose acetate is a key parameter that is influenced by various reaction conditions. The following tables summarize the effect of different parameters on the DS.
Table 1: Effect of Acetylating Agent and Catalyst on Degree of Substitution (DS)
| Acetylating Agent | Catalyst/Base | Reaction Time (h) | Temperature (°C) | Molar Ratio (Agent/AGU) | Degree of Substitution (DS) | Reference |
| Acetic Anhydride | None | 2 | 80 | 3.0 | 1.82 | [6] |
| Acetic Anhydride | None | 8 | 80 | 3.0 | 2.28 | [6] |
| Acetic Anhydride | Pyridine | Not Specified | Not Specified | Not Specified | Higher DS observed | [8] |
| Acetyl Chloride | None | Not Specified | Not Specified | Not Specified | Faster reaction than anhydride | [8] |
| Acetyl Chloride | Pyridine | Not Specified | Not Specified | Not Specified | Slower reaction observed | [8] |
Table 2: Effect of Reaction Time on Degree of Substitution (DS) of Cornhusk Cellulose Acetate
| Reaction Time (h) | Degree of Substitution (DS) |
| 1 | 2.16 |
| 3 | 2.50 |
| 8 | 2.63 |
Data obtained from the acetylation of cornhusk cellulose in [Amim]Cl at 80°C with a molar ratio of acetic anhydride to AGU of 6.0.[6]
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the homogeneous acetylation of cellulose in [Amim]Cl.
Caption: Workflow for homogeneous acetylation of cellulose.
Signaling Pathway (Chemical Reaction)
The following diagram illustrates the chemical reaction of cellulose acetylation.
Caption: Chemical reaction of cellulose acetylation.
References
- 1. Homogeneous acetylation of cellulose in a new ionic liquid. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Cellulose Nanoparticles from Ionic Liquid Solutions for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Homogeneous Acetylation and Regioselectivity of Cellulose in a New Ionic Liquid [cjcu.jlu.edu.cn]
Application Notes and Protocols: 1-Allyl-3-methylimidazolium chloride in CO2 Capture
Affiliation: Google Research
Abstract
These application notes provide a comprehensive overview of the use of 1-Allyl-3-methylimidazolium chloride ([AMIM]Cl) in carbon dioxide (CO2) capture applications. While specific quantitative data on the CO2 absorption capacity of [AMIM]Cl is not extensively available in publicly accessible literature, this document outlines the synthesis of [AMIM]Cl, detailed protocols for evaluating its CO2 capture performance, and contextual data on related imidazolium-based ionic liquids. This information is intended to guide researchers, scientists, and drug development professionals in exploring the potential of [AMIM]Cl as a solvent for CO2 capture.
Introduction
Ionic liquids (ILs) have emerged as promising solvents for CO2 capture due to their negligible vapor pressure, high thermal stability, and tunable physicochemical properties. Imidazolium-based ILs, in particular, have been widely studied for their interactions with CO2. This compound ([AMIM]Cl) is an imidazolium-based IL that has been investigated for various applications, including as a solvent for biomass processing. Its potential for CO2 capture is based on the general affinity of the imidazolium (B1220033) ring for CO2. This document provides the necessary protocols to synthesize and evaluate [AMIM]Cl for CO2 capture applications.
Data Presentation
While specific experimental data for CO2 solubility in [AMIM]Cl is sparse, Table 1 provides a comparative summary of the CO2 absorption capacity of various other imidazolium-based ionic liquids. This data is intended to provide a benchmark for researchers evaluating the performance of [AMIM]Cl.
Table 1: Comparative CO2 Absorption Capacity of Selected Imidazolium-Based Ionic Liquids
| Ionic Liquid | Cation | Anion | Temperature (°C) | Pressure (bar) | CO2 Solubility (mol CO2 / mol IL) |
| 1-Butyl-3-methylimidazolium hexafluorophosphate (B91526) ([BMIM][PF6]) | 1-Butyl-3-methylimidazolium | Hexafluorophosphate | 25 | 10 | ~0.25 |
| 1-Butyl-3-methylimidazolium tetrafluoroborate (B81430) ([BMIM][BF4]) | 1-Butyl-3-methylimidazolium | Tetrafluoroborate | 25 | 10 | ~0.20 |
| 1-Butyl-3-methylimidazolium acetate (B1210297) ([BMIM][OAc]) | 1-Butyl-3-methylimidazolium | Acetate | 25 | 1 | ~0.5 (chemisorption) |
| 1-Ethyl-3-methylimidazolium acetate ([EMIM][OAc]) | 1-Ethyl-3-methylimidazolium | Acetate | 30 | 1 | ~0.48 (chemisorption) |
| 1-Hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([HMIM][Tf2N]) | 1-Hexyl-3-methylimidazolium | Bis(trifluoromethylsulfonyl)imide | 30 | 10 | ~0.75 |
Note: The CO2 solubility values are approximate and can vary depending on the specific experimental conditions and data sources. The data for acetate-based ILs often involves chemical reaction with CO2, leading to higher absorption capacities at lower pressures.
Experimental Protocols
Protocol 1: Synthesis of this compound ([AMIM]Cl)
This protocol describes the synthesis of [AMIM]Cl from N-methylimidazole and allyl chloride.
Materials:
-
N-methylimidazole (≥99%)
-
Allyl chloride (≥98%)
-
Diethyl ether (anhydrous)
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
In a three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add N-methylimidazole.
-
Slowly add a slight molar excess (e.g., 1.1 equivalents) of allyl chloride to the flask while stirring. The reaction is exothermic, so the addition should be controlled to maintain a moderate temperature.
-
After the addition is complete, heat the mixture to 60-70°C and maintain it under reflux with vigorous stirring for 24-48 hours. The progress of the reaction can be monitored by techniques such as ¹H NMR spectroscopy.
-
After the reaction is complete, cool the mixture to room temperature. A viscous, yellowish liquid, which is the crude [AMIM]Cl, should be formed.
-
Remove any unreacted allyl chloride using a rotary evaporator.
-
To remove unreacted N-methylimidazole, wash the crude product with anhydrous diethyl ether (3 x 50 mL). The ionic liquid is insoluble in diethyl ether, while the unreacted starting material will be extracted.
-
After washing, decant the diethyl ether layer.
-
Dry the resulting viscous liquid under vacuum at 70-80°C for at least 24 hours to remove any residual solvent and moisture.
-
The final product should be a pale yellow, viscous liquid. Characterize the synthesized [AMIM]Cl using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its purity and structure.
Protocol 2: Determination of CO2 Solubility in [AMIM]Cl using a Gravimetric Method
This protocol outlines a general procedure for measuring the CO2 absorption capacity of [AMIM]Cl using a gravimetric microbalance.
Materials and Equipment:
-
Synthesized and dried this compound ([AMIM]Cl)
-
High-pressure gravimetric microbalance (e.g., magnetic suspension balance)
-
High-purity CO2 gas (≥99.99%)
-
Vacuum pump
-
Temperature-controlled chamber
Procedure:
-
Place a known mass of dried [AMIM]Cl (typically 100-200 mg) into the sample basket of the gravimetric microbalance.
-
Degas the sample under high vacuum at an elevated temperature (e.g., 80°C) for several hours to remove any absorbed water or other volatile impurities.
-
After degassing, bring the sample to the desired experimental temperature (e.g., 25°C, 40°C, 60°C).
-
Introduce CO2 into the system in a stepwise manner, increasing the pressure to the desired setpoints (e.g., from 1 bar to 50 bar).
-
At each pressure step, allow the system to equilibrate until the sample mass remains constant, indicating that CO2 absorption has reached equilibrium. Record the equilibrium mass at each pressure.
-
The mass of absorbed CO2 is determined by the change in the sample mass.
-
The CO2 solubility can be expressed in terms of mole fraction (moles of CO2 per mole of IL) or weight percentage.
-
Repeat the measurements at different temperatures to study the effect of temperature on CO2 solubility.
-
Desorption can be studied by reducing the pressure in a stepwise manner and recording the mass loss.
Visualizations
Caption: Synthesis workflow for this compound.
Caption: Experimental workflow for CO2 capture using a gravimetric method.
Caption: Simplified mechanism of physical CO2 absorption by imidazolium ILs.
Conclusion
This compound presents a potential candidate for CO2 capture applications within the broader class of imidazolium-based ionic liquids. While direct experimental data on its CO2 solubility is currently limited, the protocols provided herein offer a clear pathway for its synthesis and systematic evaluation. Researchers are encouraged to utilize these methods to generate quantitative data and further explore the viability of [AMIM]Cl as an effective and recyclable solvent for CO2 capture. Comparative analysis with the data presented for other imidazolium-based ILs will be crucial in determining its relative performance and potential for industrial applications.
Application Notes and Protocols for the Preparation of Regenerated Cellulose Materials Using 1-Allyl-3-methylimidazolium Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellulose (B213188), the most abundant natural biopolymer, is a renewable, biodegradable, and biocompatible resource with vast potential in various fields, including packaging, textiles, and biomedicine. However, its poor solubility in common solvents, due to its extensive intra- and intermolecular hydrogen bonding network, has historically limited its processability. The advent of ionic liquids (ILs), particularly 1-allyl-3-methylimidazolium (B1248449) chloride ([AMIM]Cl), has provided a green and efficient alternative to the traditional viscose process for dissolving and regenerating cellulose.[1][2] [AMIM]Cl is a room temperature ionic liquid that can dissolve cellulose without derivatization, allowing for the formation of regenerated cellulose materials with tunable properties.[1][3] This document provides detailed application notes and experimental protocols for the preparation of regenerated cellulose materials using [AMIM]Cl, with a special focus on applications in drug delivery.
Data Presentation
The following tables summarize key quantitative data for the preparation and characterization of regenerated cellulose materials using [AMIM]Cl, compiled from various studies.
Table 1: Cellulose Dissolution Parameters in [AMIM]Cl
| Cellulose Source | Cellulose Concentration (wt%) | Temperature (°C) | Time | Observations | Reference |
| Waste Corrugated Cardboard | 4 | 90 | 4 h | Homogeneous solution obtained. | [4] |
| Cotton Fiber | 5 | 90 | 30 min | Complete dissolution. | [5] |
| Dissolved Pulp (DP ~650) | 4 | 80 | < 30 min | Rapid dissolution observed. | [1] |
| Dissolved Pulp | 8 | 80 | - | Clear and viscous solution formed. | [1] |
| Dissolved Pulp | 14.5 | 80 | Longer time | Highly viscous solution. | [1] |
| Cotton Linter (DP ~1600) | 8 | 80 | - | Dissolved successfully. | [1] |
| Absorbent Cotton (DP >4000) | 3 | 120 | 18 min | Complete dissolution. | [6] |
Table 2: Mechanical and Physical Properties of Regenerated Cellulose Films
| Cellulose Source | Additives | Tensile Strength (MPa) | Crystallinity Index (%) | Notes | Reference |
| Waste Corrugated Cardboard | None | 59.00 | - | Smooth, compact, and transparent film. | [4] |
| Waste Corrugated Cardboard | 40% DMSO, 2 wt% CaCl2 | 85.86 | - | Increased tensile strength and thermal stability. | [4] |
| Cotton Fiber | None (Control) | - | 54 | - | [5] |
| Cotton Fiber | Plasticizers (Sorbitol, Glycerol, CMC) | Dramatically strengthened | 38 | Improved hydrophobicity. | [5] |
| Sugarcane Bagasse | None | 144 | - | Dense structure, thermal stability up to 292°C. | [6] |
Experimental Protocols
Protocol 1: Dissolution of Cellulose in [AMIM]Cl
This protocol describes the direct dissolution of cellulose in 1-allyl-3-methylimidazolium chloride.
Materials:
-
Cellulose (e.g., microcrystalline cellulose, cotton linter, dissolved pulp)
-
This compound ([AMIM]Cl)
-
Heating mantle with magnetic stirring
-
Round-bottom flask
-
Vacuum oven
Procedure:
-
Drying: Dry the cellulose source in a vacuum oven at 70-80°C for at least 4 hours to remove any residual moisture.
-
Dispersion: In a round-bottom flask, disperse a known weight of the dried cellulose into a pre-weighed amount of [AMIM]Cl to achieve the desired concentration (e.g., 4-8 wt%).
-
Heating and Stirring: Heat the mixture to 80-100°C using a heating mantle while stirring continuously with a magnetic stirrer.[1]
-
Dissolution: Continue heating and stirring until the cellulose is completely dissolved, which can take from 30 minutes to several hours depending on the cellulose source, its degree of polymerization, and the concentration.[1] The resulting solution should be clear and homogeneous.
-
Degassing (Optional): For film casting, it is recommended to degas the solution by placing it in a vacuum oven at the dissolution temperature for about 1 hour to remove any entrapped air bubbles.[5]
Protocol 2: Regeneration of Cellulose Film
This protocol details the regeneration of a cellulose film from the cellulose/[AMIM]Cl solution using a coagulation bath.
Materials:
-
Cellulose/[AMIM]Cl solution (from Protocol 1)
-
Glass plate or petri dish
-
Casting knife or spreader
-
Coagulation bath (e.g., deionized water, ethanol, or acetone)[2]
-
Washing bath (deionized water)
-
Drying setup (e.g., air-drying, press drying)
Procedure:
-
Casting: Pour the homogeneous and degassed cellulose solution onto a clean, flat glass plate. Use a casting knife or spreader to create a film of uniform thickness (e.g., 0.5 mm).
-
Coagulation: Immediately and carefully immerse the glass plate with the cast solution into a coagulation bath containing deionized water. The cellulose will precipitate and form a hydrogel film.
-
Washing: Keep the hydrogel in the coagulation bath for at least 1 hour to ensure complete regeneration and initial removal of the ionic liquid. Subsequently, transfer the film to a washing bath of deionized water and wash for an extended period (e.g., 24-48 hours), changing the water periodically to thoroughly remove the [AMIM]Cl.
-
Drying: Carefully remove the regenerated cellulose film from the washing bath. The film can be air-dried at room temperature, dried in an oven at a controlled temperature (e.g., 60°C), or press-dried to obtain a smooth, dense film.[4]
Protocol 3: Preparation of a Drug-Loaded Regenerated Cellulose Film
This protocol provides a general method for incorporating a therapeutic agent into the regenerated cellulose matrix for drug delivery applications.
Materials:
-
Cellulose/[AMIM]Cl solution (from Protocol 1)
-
Active Pharmaceutical Ingredient (API)
-
Co-solvent (if API is not directly soluble in the cellulose solution, e.g., DMSO)
Procedure:
-
API Incorporation:
-
Method A (Direct Dissolution): If the API is stable at the dissolution temperature and soluble in the cellulose/[AMIM]Cl solution, add the desired amount of the API directly to the homogeneous cellulose solution. Stir until the API is fully dissolved.
-
Method B (Co-solvent): If the API is not readily soluble, dissolve it in a small amount of a compatible co-solvent (e.g., DMSO). Add this API solution to the cellulose/[AMIM]Cl mixture and stir until a homogeneous solution is obtained. Note that the addition of a co-solvent may affect the properties of the final film.[4]
-
-
Film Casting and Regeneration: Follow steps 1-4 from Protocol 2 to cast the drug-loaded cellulose solution and regenerate the film in a coagulation bath.
-
Characterization: The resulting drug-loaded film should be characterized for its drug content, encapsulation efficiency, and in vitro drug release profile using appropriate analytical techniques (e.g., UV-Vis spectroscopy, HPLC).
Visualizations
Experimental Workflow
Caption: Experimental workflow for preparing regenerated cellulose films.
Cellulose Dissolution Mechanism
Caption: Mechanism of cellulose dissolution in [AMIM]Cl.
Drug Delivery Application Workflow
Caption: Workflow for creating a drug-loaded cellulose film.
References
- 1. Fabrication of Cellulose Film with Enhanced Mechanical Properties in Ionic Liquid 1-Allyl-3-methylimidaxolium Chloride (AmimCl) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Development and Evaluation of Drug Loaded Regenerated Bacterial Cellulose-Based Matrices as a Potential Dosage Form [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
Troubleshooting & Optimization
Technical Support Center: Recovery and Reuse of 1-allyl-3-methylimidazolium chloride ([Amim][Cl])
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the recovery and reuse of the ionic liquid 1-allyl-3-methylimidazolium (B1248449) chloride ([Amim][Cl]). This resource offers troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and comparative data to facilitate efficient and sustainable laboratory practices.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Reduced dissolution efficiency of recycled [Amim][Cl] | Accumulation of residual solutes from previous experiments (e.g., biomass components, byproducts).[1][2][3][4] | - Purification: Implement a purification step such as activated carbon treatment.[5] - Extraction: Perform a liquid-liquid extraction with an appropriate organic solvent to remove impurities. - Characterization: Use techniques like NMR or FTIR to identify contaminants and tailor the purification method. |
| Phase separation not observed during salting-out extraction | - Insufficient salt concentration. - Inappropriate salt selection. | - Increase Salt Concentration: Gradually add more of the salting-out agent (e.g., K₃PO₄, K₂HPO₄, K₂CO₃).[5] - Experiment with Different Salts: Test various kosmotropic salts to induce phase separation. |
| Thermal degradation of [Amim][Cl] during recovery | - Excessive temperatures during vacuum distillation. | - Optimize Distillation Parameters: Carefully control the temperature and pressure during distillation to avoid decomposition.[5] - Alternative Methods: Consider non-thermal recovery methods like membrane separation or crystallization.[5] |
| Low recovery yield | - Incomplete precipitation of the target product from the [Amim][Cl] solution. - Loss of [Amim][Cl] during washing steps. - Inefficient extraction or separation method. | - Optimize Precipitation: Ensure complete precipitation of the product by adjusting the anti-solvent volume and precipitation time. - Thorough Washing: Wash the precipitated product and any solid residues multiple times with a suitable solvent to recover entrained [Amim][Cl].[6] - Method Selection: Evaluate the efficiency of your chosen recovery method (e.g., distillation, extraction, electrodialysis) and consider alternatives. |
| Presence of water in the recovered [Amim][Cl] | - Incomplete drying after aqueous extraction or washing. | - Vacuum Drying: Dry the recovered [Amim][Cl] under vacuum at an elevated temperature (e.g., 80-90 °C) for an extended period (e.g., 40-48 hours) to remove residual water.[7] |
| Discoloration of the recycled [Amim][Cl] | - Presence of impurities. - Minor thermal degradation. | - Decolorizing Carbon: Treat the [Amim][Cl] solution with activated or decolorizing charcoal. |
Frequently Asked Questions (FAQs)
Q1: Why is the recovery and reuse of 1-allyl-3-methylimidazolium chloride important?
A1: The high cost of ionic liquids like [Amim][Cl] makes their recycling essential for the economic viability and sustainability of processes that use them.[1][2][3][8] Reusing the ionic liquid reduces waste and lowers the overall cost of experiments.
Q2: How many times can I reuse [Amim][Cl]?
A2: Studies have shown that [Amim][Cl] can be successfully recovered and reused for up to five cycles.[1][2][3][8] However, a gradual decrease in efficiency may be observed due to the accumulation of impurities.[1][2][3][4]
Q3: What are the common methods for recovering [Amim][Cl]?
A3: Common recovery methods include vacuum distillation, liquid-liquid extraction (including salting-out), membrane separation (like electrodialysis), adsorption, and crystallization.[5][9][10]
Q4: Does the structure of [Amim][Cl] change after recovery and reuse?
A4: Characterization studies have demonstrated that the fundamental structure of [Amim][Cl] remains unaltered even after multiple recovery and reuse cycles.[1][2][3][4] The primary issue is the accumulation of dissolved materials from previous reactions.[1][2][3][4]
Q5: What kind of impurities can be expected in the recycled [Amim][Cl]?
A5: In applications like biomass fractionation, impurities can include residual woody fractions, lignin, and cellulose.[1][2][3][4] In other reactions, unreacted starting materials, byproducts, and residual solvents may be present.
Q6: How can I purify the recovered [Amim][Cl]?
A6: Purification can be achieved by washing with a suitable solvent like diethyl ether to remove unreacted reagents, followed by drying under vacuum.[7][11] For colored impurities or trace contaminants, treatment with activated carbon can be effective.[5]
Quantitative Data Presentation
The following tables summarize quantitative data on the recovery and reuse of this compound from various studies.
Table 1: Recovery Yield of [Amim][Cl] using Different Methods
| Recovery Method | Recovery Yield (%) | Number of Cycles | Reference |
| Vacuum Distillation & Washing | >94 | 3 | [6] |
| Electrodialysis (single treatment) | 66 - 71 | 1 | [12] |
| Electrodialysis (semi-continuous) | 93 | - | [8][12] |
Table 2: Impact of Reuse on Process Yield (Biomass Fractionation Example)
| Reuse Cycle | Fractionation Yield Reduction (%) | Notes | Reference |
| 1-5 | Gradual Reduction Observed | The accumulation of woody fractions in the recycled [Amim][Cl] led to a decrease in the efficiency of the biomass fractionation process. | [1][2][3][4] |
Experimental Protocols
Protocol 1: Recovery of [Amim][Cl] by Vacuum Distillation and Washing
This protocol is a general guideline based on procedures used in biomass fractionation.
-
Product Precipitation: After the reaction, add an anti-solvent (e.g., water, methanol) to the [Amim][Cl] solution to precipitate the product (e.g., cellulose, lignin-rich material).[6]
-
Filtration: Separate the precipitated solid from the liquid phase containing [Amim][Cl] and the anti-solvent by vacuum filtration.
-
Washing: Wash the collected solid material multiple times with the anti-solvent to recover any remaining [Amim][Cl]. Combine all liquid fractions.
-
Solvent Evaporation: Remove the anti-solvent from the combined liquid fractions using a rotary evaporator under reduced pressure.
-
Vacuum Drying: Dry the resulting recovered [Amim][Cl] in a vacuum oven at 80-90 °C for 40-48 hours to remove any residual volatile solvents.[7]
Protocol 2: Purification of Recovered [Amim][Cl] using an Organic Solvent
This protocol is suitable for removing non-polar impurities.
-
Dissolution: If the recovered [Amim][Cl] is viscous or solid, gently warm it to a liquid state.
-
Extraction: Add an immiscible organic solvent, such as diethyl ether, to the recovered [Amim][Cl].[7][11]
-
Mixing: Stir the biphasic mixture vigorously for an extended period to allow impurities to transfer to the organic phase.
-
Phase Separation: Allow the layers to separate. The denser [Amim][Cl] phase will be at the bottom.
-
Removal of Organic Layer: Carefully decant or use a separatory funnel to remove the top organic layer.
-
Repeat: Repeat the extraction process with fresh organic solvent as needed.
-
Vacuum Drying: Remove any residual organic solvent from the purified [Amim][Cl] by drying under vacuum.
Visualizations
Caption: General workflow for the recovery and reuse of [Amim][Cl].
References
- 1. mdpi.com [mdpi.com]
- 2. research.chalmers.se [research.chalmers.se]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CN103497158A - Preparation method and application of 1-allyl,3-methylimidazole room-temperature ionic liquid - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Recovery and purification of ionic liquids from solutions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. www2.scut.edu.cn [www2.scut.edu.cn]
- 12. Research on the quick and efficient recovery of this compound after biomass pretreatment with ionic liquid-aqueous alcohol system - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-allyl-3-methylimidazolium chloride ([AMIM]Cl) after Biomass Processing
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying 1-allyl-3-methylimidazolium (B1248449) chloride ([AMIM]Cl) following its use in biomass processing. The information is presented in a question-and-answer format to directly address common issues and provide practical troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in [AMIM]Cl after biomass processing?
A1: After processing biomass, [AMIM]Cl is typically contaminated with residual lignocellulosic components. The most common impurities include:
-
Lignin (B12514952) and Lignin-derived Products: These are complex aromatic polymers that are solubilized from the plant cell wall.
-
Hemicellulose-derived Saccharides: Oligomers and monomers of sugars like xylose and mannose are common contaminants.[1]
-
Cellulose (B213188) Fragments: While less soluble, some shorter-chain cellulose fragments may remain in the ionic liquid.
-
Extractives: Resins, fats, and other small molecules present in the biomass can be co-extracted.
-
Water: [AMIM]Cl is hygroscopic and will absorb moisture during processing and recovery steps.
Q2: What are the primary methods for purifying [AMIM]Cl after biomass processing?
A2: Several methods can be employed to purify [AMIM]Cl, each with its own advantages and limitations. The most common techniques are:
-
Solvent Extraction: Utilizes an organic solvent to selectively extract impurities from the ionic liquid.
-
Activated Carbon Adsorption: Employs activated carbon to adsorb colored impurities and aromatic compounds like lignin.
-
Electrodialysis: A membrane-based technique that separates the ionic liquid from non-ionic impurities based on charge.
-
Aqueous Two-Phase Systems (ATPS): Involves the addition of a salt to induce phase separation, concentrating the ionic liquid in one phase and impurities in the other.[2][3]
-
Recrystallization: This method can be used to achieve high purity by dissolving the impure [AMIM]Cl in a suitable solvent and then crystallizing the pure ionic liquid.
Q3: How can I remove water from the purified [AMIM]Cl?
A3: Due to its hygroscopic nature, removing water from [AMIM]Cl is a critical final step.[3] The most effective method is vacuum distillation or evaporation.[2] Applying a vacuum lowers the boiling point of water, allowing for its removal at a lower temperature, which minimizes the risk of thermal degradation of the [AMIM]Cl.
Troubleshooting Guide
Issue 1: Low recovery of [AMIM]Cl after purification.
| Possible Cause | Troubleshooting Step |
| Incomplete precipitation of biomass: | Ensure an effective anti-solvent (e.g., water, ethanol) is used in sufficient volume to fully precipitate the dissolved biomass before purification. |
| Loss of [AMIM]Cl during solvent extraction: | Optimize the solvent-to-ionic liquid ratio. Consider using a back-extraction step to recover any [AMIM]Cl that has partitioned into the organic phase. |
| Adsorption of [AMIM]Cl onto activated carbon: | While activated carbon is effective for removing impurities, it can also adsorb the ionic liquid itself.[4] Reduce the amount of activated carbon used or the contact time. Consider alternative adsorbents. |
| Membrane fouling during electrodialysis: | Lignin and other depolymerization products can deposit on the ion exchange membranes, reducing efficiency.[2] Pre-treat the [AMIM]Cl solution (e.g., by ultrafiltration) to remove larger impurities before electrodialysis. |
Issue 2: The purified [AMIM]Cl is still colored.
| Possible Cause | Troubleshooting Step |
| Residual lignin or colored degradation products: | Activated carbon treatment is the most effective method for removing colored impurities.[5] Increase the amount of activated carbon or the treatment time. Multiple treatments may be necessary. |
| Inefficient solvent extraction: | The chosen organic solvent may not be effective at removing the specific colored impurities. Screen different solvents to find one with better selectivity. |
| Thermal degradation: | If high temperatures were used during water removal, some [AMIM]Cl may have degraded, leading to discoloration. Use a lower temperature under a higher vacuum. |
Issue 3: The purified [AMIM]Cl shows poor performance in subsequent biomass dissolution.
| Possible Cause | Troubleshooting Step |
| Accumulation of non-ionic impurities: | Hemicellulose-derived saccharides and other small molecules can build up over multiple recycling cycles, reducing the dissolution capacity of the ionic liquid.[1] Implement a more rigorous purification protocol, potentially combining multiple methods (e.g., solvent extraction followed by activated carbon treatment). |
| Residual water content: | Even small amounts of water can significantly decrease the ability of [AMIM]Cl to dissolve cellulose.[3][6] Ensure the final water removal step is thorough. |
| Structural change of the ionic liquid: | Although generally stable, some degradation of [AMIM]Cl can occur under harsh conditions. Verify the structure of the recycled ionic liquid using techniques like NMR spectroscopy. |
Quantitative Data on Purification Methods
Table 1: Comparison of [AMIM]Cl Purification Methods
| Purification Method | Typical Recovery Rate (%) | Key Advantages | Key Disadvantages | References |
| Electrodialysis | 66 - 93% | High recovery rate, no additional chemicals required. | Prone to membrane fouling, higher initial equipment cost. | [7][8] |
| Solvent Extraction | Variable | Can be highly selective for certain impurities. | Potential for ionic liquid loss, requires subsequent solvent removal. | [2][4] |
| Activated Carbon | Variable | Excellent for removing colored impurities and aromatics. | Can lead to significant ionic liquid loss through adsorption, requires solid-liquid separation. | [4][5][9] |
| Aqueous Two-Phase Systems | Variable | Can be a low-energy separation method. | Requires the addition of salts which may need to be removed in a subsequent step. | [2][3] |
Experimental Protocols
Protocol 1: Purification of [AMIM]Cl using Activated Carbon
-
Preparation: After precipitating the biomass with an anti-solvent and separating the solid, the resulting aqueous [AMIM]Cl solution is filtered to remove any suspended particles.
-
Adsorption: Add activated carbon powder to the [AMIM]Cl solution (typically 1-5% w/v).
-
Mixing: Stir the mixture at room temperature for 1-3 hours. The optimal time may need to be determined experimentally.
-
Separation: Remove the activated carbon by filtration. A fine filter paper or a membrane filter is recommended to ensure all carbon particles are removed.
-
Water Removal: Remove the water from the purified [AMIM]Cl solution via vacuum distillation.
Protocol 2: Purification of [AMIM]Cl using Solvent Extraction
-
Solvent Selection: Choose an appropriate organic solvent that is immiscible with the aqueous [AMIM]Cl solution and has a high affinity for the target impurities (e.g., ethyl acetate (B1210297) for lignin-related compounds).
-
Extraction: In a separatory funnel, mix the aqueous [AMIM]Cl solution with the organic solvent (e.g., at a 1:1 volume ratio).
-
Phase Separation: Shake the funnel vigorously and then allow the two phases to separate. The impurities will partition into the organic phase.
-
Collection: Drain the lower aqueous phase containing the purified [AMIM]Cl.
-
Repeat (Optional): For higher purity, the extraction process can be repeated with fresh organic solvent.
-
Residual Solvent Removal: Any residual organic solvent in the aqueous phase can be removed during the subsequent water removal step under vacuum.
-
Water Removal: Remove the water from the purified [AMIM]Cl solution via vacuum distillation.
Visualizations
Caption: Experimental workflow for the purification of [AMIM]Cl.
Caption: Troubleshooting flowchart for common [AMIM]Cl purification issues.
Caption: Interactions between [AMIM]Cl and biomass components.
References
- 1. researchgate.net [researchgate.net]
- 2. Recovery and purification of ionic liquids from solutions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. books.rsc.org [books.rsc.org]
- 6. Pretreatment of Lignocellulosic Biomass with Ionic Liquids and Ionic Liquid-Based Solvent Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research on the quick and efficient recovery of 1-allyl-3-methylimidazolium chloride after biomass pretreatment with ionic liquid-aqueous alcohol system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Adsorption of ionic liquids from aqueous effluents by activated carbon: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Technical Support Center: Optimizing Cellulose Dissolution in 1-allyl-3-methylimidazolium chloride ([Amim]Cl)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions for optimizing the dissolution of cellulose (B213188) in the ionic liquid 1-allyl-3-methylimidazolium (B1248449) chloride ([Amim]Cl).
Troubleshooting Guide
Common issues encountered during the dissolution of cellulose in [Amim]Cl are outlined below, with potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Cellulose Dissolution | 1. Insufficient Temperature: The dissolution of cellulose is temperature-dependent. Temperatures below 60°C may not be sufficient for complete dissolution.[1] 2. Presence of Water: Water can interfere with the dissolution process by forming strong hydrogen bonds with the ionic liquid, reducing its ability to interact with cellulose.[2] 3. High Molecular Weight of Cellulose: Cellulose with a very high degree of polymerization can be more difficult to dissolve.[2][3] 4. High Crystallinity of Cellulose: The highly ordered crystalline structure of cellulose makes it resistant to dissolution.[2] | 1. Increase the temperature. A range of 80-120°C is often effective.[1][4][5] For example, increasing the temperature from 60°C to 120°C can significantly improve the solubility of cellulose in [Amim]Cl.[1] 2. Ensure all components (cellulose, [Amim]Cl, and glassware) are thoroughly dried before use. Work under an inert atmosphere (e.g., argon) to prevent moisture absorption. 3. Consider pre-treatment of the cellulose to reduce its molecular weight, such as mild acid hydrolysis.[3] However, be aware that this may not always improve dissolution under certain conditions.[3] 4. Pre-treatment of cellulose with agents like NaOH or ethylenediamine (B42938) (EDA) solution can disrupt the crystalline structure and improve solubility.[1] |
| High Viscosity of the Solution | 1. High Cellulose Concentration: Increasing the concentration of cellulose will significantly increase the viscosity of the solution.[3][5] 2. Low Temperature: Viscosity is inversely proportional to temperature; lower temperatures result in higher viscosity.[3] | 1. Work with lower cellulose concentrations if possible. Solutions with 10-25 wt% cellulose exhibit shear-thinning behavior, which can be managed by applying shear stress.[5] 2. Increase the dissolution and processing temperature to decrease the viscosity.[3] 3. Consider using a co-solvent like dimethyl sulfoxide (B87167) (DMSO) to reduce the viscosity of the mixture.[6][7] |
| Slow Dissolution Rate | 1. Low Temperature: The rate of dissolution is slower at lower temperatures. 2. Large Particle Size of Cellulose: Larger cellulose particles have a smaller surface area-to-volume ratio, which can slow down the dissolution process. | 1. Increase the temperature to accelerate the dissolution process. Microwave heating can also significantly shorten the dissolution time.[8] 2. Reduce the particle size of the cellulose by grinding or milling before adding it to the [Amim]Cl. |
| Cellulose Degradation | 1. High Temperature and Prolonged Heating: Extended exposure to high temperatures (e.g., above 120°C) can lead to the degradation of cellulose.[5][9] | 1. Optimize the dissolution time and temperature to find a balance between complete dissolution and minimal degradation. Monitor the color of the solution; a change to a dark brown or black color may indicate degradation. |
| Gel Formation | 1. Water Absorption: Some ionic liquids are hygroscopic, and the absorption of water can lead to the formation of a gel network.[6] | 1. Ensure a dry environment during the experiment to prevent water absorption. Store the [Amim]Cl and the resulting cellulose solution under anhydrous conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of cellulose dissolution in [Amim]Cl?
A1: The dissolution of cellulose in [Amim]Cl involves the disruption of the extensive intra- and intermolecular hydrogen bonding network within the cellulose structure.[2][4] The chloride anion (Cl⁻) of the ionic liquid plays a crucial role by forming strong hydrogen bonds with the hydroxyl groups of the cellulose chains.[2][10] The imidazolium (B1220033) cation of [Amim]Cl also interacts with the cellulose, contributing to the breakdown of its structure and facilitating dissolution.[2][11]
Q2: What is the optimal temperature for dissolving cellulose in [Amim]Cl?
A2: The optimal temperature for dissolving cellulose in [Amim]Cl typically ranges from 80°C to 120°C.[1][4][5] While dissolution can occur at lower temperatures, increasing the temperature generally enhances the solubility and reduces the dissolution time.[1] However, temperatures above 120°C should be used with caution as they may lead to cellulose degradation.[5][9]
Q3: Can co-solvents be used to improve the dissolution process?
A3: Yes, co-solvents can be used to enhance the dissolution process. Aprotic polar solvents like dimethyl sulfoxide (DMSO) can be added to [Amim]Cl to reduce the viscosity of the solution and improve the dissolution kinetics, sometimes even allowing for dissolution at room temperature.[6][11][12]
Q4: How does the source and type of cellulose affect its dissolution in [Amim]Cl?
A4: The properties of the cellulose, such as its degree of polymerization (DP), crystallinity, and source (e.g., wood pulp, cotton), significantly impact its solubility.[2] Cellulose with a lower DP and lower crystallinity generally dissolves more readily.[2][3] Pre-treatment methods that reduce the molecular weight or disrupt the crystalline structure can improve the solubility of more recalcitrant cellulose types.[1][3]
Q5: What is the maximum concentration of cellulose that can be dissolved in [Amim]Cl?
A5: The maximum solubility of cellulose in [Amim]Cl can be as high as 14.5 wt% at 80°C.[6] However, it is important to note that at higher concentrations (above 10 wt%), the solutions become highly viscous, which can pose challenges for processing.[5]
Quantitative Data Summary
The following tables summarize key quantitative data for the dissolution of cellulose in [Amim]Cl.
Table 1: Solubility of Cellulose in [Amim]Cl and [Amim]Cl/Co-solvent Systems
| Cellulose Type | Solvent System | Temperature (°C) | Cellulose Solubility (wt%) | Reference |
| Not specified | [Amim]Cl | 80 | 14.5 | [6] |
| Cotton Pulp | [Amim]Cl | 80 | 10 | [13] |
| Not specified | [Amim]Cl/1wt% LiCl | 80 | 11.9 | [14] |
| Not specified | [Amim]Cl | 80 | 9.4 | [14] |
| Not specified | [Amim][CH₃COO]/PEG-10 | 40 | 10.2 | [12] |
| Not specified | [Amim][CH₃COO]/PEG-20 | 40 | 2.0 | [12] |
Table 2: Effect of Temperature on Dissolution Time
| Cellulose Type | Cellulose Concentration (wt%) | Temperature (°C) | Dissolution Time (min) | Reference |
| MCC-NaOH | 1 | 60 | 419 | [1] |
| MCC-NaOH | 1 | 120 | Significantly faster than at 60°C | [1] |
Experimental Protocols
Detailed Methodology for Cellulose Dissolution in [Amim]Cl
This protocol provides a general procedure for dissolving cellulose in [Amim]Cl. Adjustments may be necessary based on the specific type of cellulose and the desired concentration.
-
Drying:
-
Dry the cellulose sample in a vacuum oven at a temperature that will not cause degradation (e.g., 60-80°C) for at least 24 hours to remove any residual moisture.
-
Dry the [Amim]Cl under vacuum at a moderate temperature (e.g., 70°C) for several hours to remove absorbed water. Ensure all glassware is thoroughly dried in an oven.
-
-
Dissolution:
-
Under an inert atmosphere (e.g., in a glovebox or under a stream of argon), add the desired amount of dried [Amim]Cl to a reaction vessel equipped with a magnetic stirrer and a heating mantle.
-
Heat the [Amim]Cl to the desired dissolution temperature (e.g., 80-100°C) with stirring.
-
Gradually add the dried cellulose to the heated [Amim]Cl while stirring continuously. Add the cellulose in small portions to prevent clumping.
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Continue heating and stirring the mixture until the cellulose is completely dissolved, which can be visually confirmed when the solution becomes clear and homogeneous. This may take from 30 minutes to several hours depending on the temperature, cellulose concentration, and cellulose properties.[1][13]
-
-
Regeneration (Optional):
-
To recover the cellulose, the solution can be precipitated by adding a non-solvent such as water, ethanol, or acetone.[8]
-
The regenerated cellulose can then be collected by filtration, washed thoroughly with the non-solvent to remove any residual ionic liquid, and dried.
-
Visualizations
Caption: Experimental workflow for cellulose dissolution in [Amim]Cl.
Caption: Troubleshooting logic for incomplete cellulose dissolution.
References
- 1. www2.scut.edu.cn [www2.scut.edu.cn]
- 2. pubs.aip.org [pubs.aip.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Ionic Liquids and Cellulose: Dissolution, Chemical Modification and Preparation of New Cellulosic Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dissolution of cellulose with ionic liquids and its application: a mini-review - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Dissolution and recovery of cellulose from 1-butyl-3-methylimidazolium chloride in presence of water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Towards a molecular understanding of cellulose dissolution in ionic liquids: anion/cation effect, synergistic mechanism and physicochemical aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sustainable and Low Viscous 1-Allyl-3-methylimidazolium Acetate + PEG Solvent for Cellulose Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Dissolution of Cellulose in [Amim]Cl/Lithium Salts Solvents System | Scientific.Net [scientific.net]
Technical Support Center: Thermal Degradation of 1-allyl-3-methylimidazolium chloride ([AMIM]Cl)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the thermal degradation of 1-allyl-3-methylimidazolium (B1248449) chloride ([AMIM]Cl).
Frequently Asked Questions (FAQs)
Q1: What is the expected thermal stability of 1-allyl-3-methylimidazolium chloride ([AMIM]Cl)?
A1: this compound ([AMIM]Cl) exhibits moderate thermal stability. While it is effective as a solvent for materials like cellulose (B213188) at elevated temperatures, its decomposition temperature is relatively low compared to other ionic liquids.[1] Studies have shown that the onset of thermal decomposition for [AMIM]Cl occurs at approximately 195°C.[1] For long-term applications at lower temperatures, one study indicated a minimal weight loss of only 1.9% when held at 100°C in an air atmosphere for 15 days, suggesting good stability for extended use at that temperature.[2]
Q2: My [AMIM]Cl sample is degrading at a lower temperature than the literature values suggest. What are the possible reasons?
A2: Several factors can contribute to a lower-than-expected degradation temperature for your [AMIM]Cl sample:
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Impurities: The presence of impurities, such as residual starting materials from synthesis or absorbed water, can significantly lower the thermal stability of the ionic liquid. [AMIM]Cl is known to be moisture-sensitive.[3][4]
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Atmosphere: The atmosphere in which the heating is performed plays a crucial role. Thermal degradation can be more pronounced in an oxidizing atmosphere (air) compared to an inert atmosphere (e.g., nitrogen or argon).[2]
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Heating Rate: In thermogravimetric analysis (TGA), the heating rate can affect the observed onset of decomposition. Higher heating rates can shift the apparent decomposition temperature to higher values.
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Sample History: The handling and storage conditions of the [AMIM]Cl can impact its purity and, consequently, its thermal stability. Prolonged exposure to air and humidity should be avoided.[3]
Q3: What are the primary decomposition products of [AMIM]Cl?
A3: The thermal degradation of [AMIM]Cl can proceed through multiple pathways, leading to a variety of products. Upon heating, it can decompose to form volatile and non-volatile compounds. Common degradation products for similar imidazolium-based ionic liquids include:
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Alkyl- and substituted imidazoles (e.g., N-methylimidazole, N-allylimidazole).[5]
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Alkyl halides (e.g., allyl chloride, methyl chloride).
-
In the presence of oxygen at high temperatures, corrosive gases such as hydrogen chloride (HCl), carbon oxides (CO, CO₂), and nitrogen oxides (NOx) can be generated.[3][6][7]
Q4: How should I handle and store [AMIM]Cl to ensure its stability for thermal experiments?
A4: Proper handling and storage are critical for maintaining the integrity of [AMIM]Cl.
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Storage: Store in a cool, dry, and well-ventilated place.[3] The recommended storage temperature is often -20°C.[3][4] It is also advisable to store it under an inert gas due to its moisture-sensitive nature.[3] Keep the container tightly sealed.[3]
-
Handling: When handling [AMIM]Cl, especially for experiments at elevated temperatures, it is important to work in a well-ventilated area or under a fume hood.[3] Avoid the formation of dust if handling the solid form.[3] Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[6][7]
Troubleshooting Guides
Issue 1: Inconsistent Results in Thermogravimetric Analysis (TGA)
| Symptom | Possible Cause | Troubleshooting Steps |
| Variable onset decomposition temperature between runs. | Sample heterogeneity or presence of moisture. | Ensure the sample is homogenous before analysis. Dry the [AMIM]Cl under vacuum to remove any absorbed water. |
| Inconsistent heating rate or atmosphere. | Verify that the heating rate and furnace atmosphere (e.g., nitrogen flow rate) are identical for all experiments. | |
| Unexpected mass loss at low temperatures (below 100°C). | Presence of volatile impurities or residual solvent. | This is often due to the evaporation of water.[2] Purify the ionic liquid or dry it under vacuum at a moderate temperature (e.g., 60-80°C) before the TGA run. |
| Irregular or multi-step degradation curve. | Complex degradation mechanism or presence of significant impurities. | Consider analyzing the evolved gases using a coupled technique like TGA-MS to identify the decomposition products at each step.[2] |
Issue 2: Sample Discoloration During Heating
| Symptom | Possible Cause | Troubleshooting Steps |
| [AMIM]Cl turns yellow or brown upon heating, even below the main decomposition temperature. | Onset of minor degradation pathways or reaction with impurities. | This can indicate the formation of conjugated molecules. Ensure the purity of your [AMIM]Cl. If possible, perform the experiment under an inert atmosphere to minimize oxidation. |
| Reaction with the sample container. | Ensure the sample pan material (e.g., alumina, platinum) is inert to the ionic liquid and its degradation products at the experimental temperatures. |
Data Presentation
Table 1: Physical and Thermal Properties of this compound ([AMIM]Cl)
| Property | Value |
| Molecular Formula | C₇H₁₁ClN₂ |
| Molecular Weight | 158.63 g/mol [8] |
| Melting Point | 47 °C[8] |
| Onset Decomposition Temperature (T_onset) | ~195 °C[1] |
Experimental Protocols
Protocol 1: Determination of Thermal Stability by Thermogravimetric Analysis (TGA)
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Sample Preparation:
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Place a small, accurately weighed amount of [AMIM]Cl (typically 5-10 mg) into a clean TGA sample pan.
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To ensure the removal of any absorbed water, it is recommended to pre-dry the sample under vacuum.
-
-
Instrument Setup:
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Place the sample pan into the TGA instrument.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to provide a controlled atmosphere.
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Set the desired heating program. A typical dynamic scan involves heating from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).
-
-
Data Analysis:
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Record the mass loss as a function of temperature.
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Determine the onset decomposition temperature (T_onset), which is often calculated as the intersection of the baseline tangent with the tangent of the steepest mass loss.
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The temperature at which the maximum rate of mass loss occurs (T_peak) can be determined from the derivative of the TGA curve (DTG curve).
-
Protocol 2: Isothermal Thermogravimetric Analysis for Long-Term Stability
-
Sample Preparation:
-
Prepare the sample as described in the TGA protocol.
-
-
Instrument Setup:
-
Place the sample in the TGA furnace under a controlled atmosphere (air or inert gas).
-
Rapidly heat the sample to the desired isothermal temperature (e.g., 100°C).
-
Hold the sample at this temperature for an extended period (e.g., several hours or days) and record the mass loss over time.[2]
-
-
Data Analysis:
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Plot the percentage of mass loss as a function of time.
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This data provides insight into the long-term stability of [AMIM]Cl at a specific operating temperature.[2]
-
Visualizations
Caption: Workflow for Thermogravimetric Analysis (TGA) of [AMIM]Cl.
Caption: Troubleshooting logic for inconsistent TGA results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. 65039-10-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. iolitec.de [iolitec.de]
- 7. fishersci.com [fishersci.com]
- 8. This compound, >98% | IoLiTec [iolitec.de]
Technical Support Center: Recycling 1-allyl-3-methylimidazolium chloride ([Amim]Cl) Solvent
This technical support center provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting guides, and frequently asked questions (FAQs) for the recycling of the ionic liquid 1-allyl-3-methylimidazolium (B1248449) chloride ([Amim]Cl).
Frequently Asked Questions (FAQs)
Q1: Why is it important to recycle 1-allyl-3-methylimidazolium chloride?
A1: Recycling this compound is crucial for several reasons. Firstly, it reduces the operational costs of processes where it is used as a solvent, as ionic liquids can be expensive. Secondly, it minimizes the environmental impact by reducing waste generation. Proper recycling allows for the reuse of the ionic liquid in multiple cycles, contributing to greener and more sustainable chemical processes.
Q2: What are the common impurities found in used this compound?
A2: Common impurities can include water, unreacted starting materials, byproducts from the reaction, and dissolved solutes from extraction processes. The nature of the impurities will largely depend on the specific application for which the [Amim]Cl was used.
Q3: Can this compound be completely recovered?
A3: While high recovery rates are achievable with various methods, achieving 100% recovery is often challenging due to handling losses and the efficiency of the chosen recycling technique. However, with optimized protocols, it is possible to recover a very high percentage of the solvent in a pure and reusable form.
Q4: How do I know if the recycled this compound is pure enough for reuse?
A4: The purity of the recycled [Amim]Cl can be assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its chemical structure, and Karl Fischer titration to determine the water content. The absence of impurity peaks in the NMR spectrum and a low water content are indicators of high purity.
Troubleshooting Guides
This section provides solutions to common problems encountered during the recycling of this compound.
Aqueous Two-Phase System (ATPS)
| Problem | Possible Cause | Solution |
| No phase separation observed. | Insufficient salt concentration. | Gradually add more of the salting-out agent (e.g., K₃PO₄, K₂HPO₄, K₂CO₃) and mix thoroughly until two distinct phases are formed.[1] |
| Incompatible salt. | While phosphate (B84403) and carbonate salts are generally effective, the efficiency can vary.[1] Experiment with different kosmotropic salts to find the most effective one for your specific [Amim]Cl solution. | |
| Low recovery of [Amim]Cl in the top phase. | Suboptimal salt concentration or pH. | Adjust the concentration of the salting-out agent and the pH of the solution to maximize the partitioning of [Amim]Cl into the upper phase. |
| Inefficient mixing. | Ensure vigorous mixing to facilitate mass transfer between the two phases before allowing them to settle. | |
| Presence of salt in the recovered [Amim]Cl. | Incomplete phase separation. | Allow sufficient time for the phases to separate completely. Centrifugation can be used to accelerate and improve the separation. |
| Entrainment of the salt-rich phase. | Carefully separate the top phase using a separatory funnel, avoiding any of the lower phase. A second washing step with a small amount of a suitable organic solvent might be necessary. |
Vacuum Distillation
| Problem | Possible Cause | Solution |
| [Amim]Cl is degrading (turning dark). | Excessive temperature. | The thermal decomposition of imidazolium-based ionic liquids can occur at elevated temperatures.[2] Lower the heating mantle temperature and ensure the distillation is performed under a sufficiently high vacuum to reduce the boiling point of water. |
| Slow or no distillation of water. | Insufficient vacuum. | Check all connections for leaks and ensure the vacuum pump is functioning correctly. A lower pressure will result in a lower boiling point for water, allowing for a more efficient separation at a lower temperature.[3] |
| Inadequate heating. | Gradually increase the temperature of the heating mantle, but do not exceed the decomposition temperature of the ionic liquid. | |
| Bumping of the solution. | Lack of boiling chips or inadequate stirring. | Always use a magnetic stirrer and a stir bar to ensure smooth boiling. Boiling chips are not effective under vacuum. |
Membrane Separation (Electrodialysis & Nanofiltration)
| Problem | Possible Cause | Solution |
| Low recovery rate. | Membrane fouling. | Pre-filter the [Amim]Cl solution to remove any particulate matter. Periodically clean the membranes according to the manufacturer's instructions. |
| Inappropriate membrane selection. | Ensure the membrane's molecular weight cut-off (for nanofiltration) or ion-exchange properties (for electrodialysis) are suitable for separating [Amim]Cl from the impurities. | |
| Membrane degradation. | Chemical incompatibility. | Verify that the membrane material is chemically resistant to the [Amim]Cl solution and any other components present. |
| Operating outside of recommended pH or temperature range. | Adhere to the manufacturer's specifications for the operating conditions of the membranes. | |
| High energy consumption (Electrodialysis). | Low conductivity of the feed solution. | The process is more energy-efficient at higher concentrations of the ionic liquid. Consider a pre-concentration step if the solution is very dilute. |
Adsorption
| Problem | Possible Cause | Solution |
| Inefficient removal of impurities. | Incorrect type of activated carbon. | The effectiveness of activated carbon can depend on its pore size and surface chemistry. Experiment with different types of activated carbon to find the most suitable one. |
| Saturation of the activated carbon. | Increase the amount of activated carbon used or perform the adsorption in multiple stages. | |
| Low recovery of [Amim]Cl from the activated carbon. | Strong adsorption of [Amim]Cl. | Use a more effective eluent (e.g., acetone) to wash the activated carbon and recover the adsorbed ionic liquid.[4] |
| Contamination of recycled [Amim]Cl with the eluent. | Incomplete removal of the eluent. | After elution, remove the eluent from the recovered [Amim]Cl by vacuum evaporation. |
Experimental Protocols
Aqueous Two-Phase System (ATPS) Protocol
This protocol describes the recovery of [Amim]Cl from an aqueous solution using a potassium phosphate-based aqueous two-phase system.
Methodology:
-
Preparation of Salt Solution: Prepare a concentrated solution of tripotassium phosphate (K₃PO₄) in deionized water (e.g., 40-50 wt%).
-
Mixing: In a separatory funnel, add the aqueous solution containing [Amim]Cl and the K₃PO₄ solution. A typical starting ratio would be 1:1 by volume.
-
Phase Separation: Shake the mixture vigorously for 5-10 minutes to ensure thorough mixing and mass transfer. Allow the mixture to stand until two clear phases are formed. The upper phase will be rich in [Amim]Cl, and the lower phase will be the aqueous salt solution.[5]
-
Separation: Carefully separate the upper [Amim]Cl-rich phase from the lower aqueous phase.
-
Purification: To remove any residual salt, the recovered [Amim]Cl phase can be washed with a small amount of a suitable organic solvent in which the salt is insoluble.
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Solvent Removal: Remove the washing solvent under vacuum to obtain the purified [Amim]Cl.
Quantitative Data:
| Salt | Concentration (wt%) | [Amim]Cl Recovery Efficiency (%) |
| K₃PO₄ | 40 | > 90 |
| K₂HPO₄ | 45 | ~97[5] |
| K₂CO₃ | 50 | > 85 |
Note: The optimal salt concentration and recovery efficiency may vary depending on the initial concentration of [Amim]Cl and the presence of other impurities.
Logical Relationship Diagram:
Caption: Workflow for [Amim]Cl recycling using ATPS.
Vacuum Distillation Protocol
This protocol is suitable for separating water from [Amim]Cl.
Methodology:
-
Setup: Assemble a standard vacuum distillation apparatus. Use a round-bottom flask of appropriate size for the volume of the [Amim]Cl solution. Ensure all glass joints are properly sealed with vacuum grease.
-
Stirring: Add a magnetic stir bar to the flask.
-
Vacuum Application: Connect the apparatus to a vacuum pump and slowly apply the vacuum.
-
Heating: Once a stable vacuum is achieved, begin to heat the flask gently using a heating mantle. The temperature should be raised gradually to avoid bumping.
-
Distillation: Water will begin to distill at a temperature significantly lower than its atmospheric boiling point. Collect the distilled water in the receiving flask.
-
Completion: Continue the distillation until no more water is collected.
-
Cooling: Turn off the heating and allow the apparatus to cool down to room temperature before releasing the vacuum.
Experimental Parameters:
| Parameter | Recommended Value |
| Pressure | < 10 mbar |
| Temperature | 60-80 °C (mantle temperature) |
Caution: Imidazolium-based ionic liquids can start to decompose at temperatures above 200°C.[2] It is crucial to keep the distillation temperature well below this to prevent degradation.
Experimental Workflow Diagram:
Caption: Step-by-step vacuum distillation process.
Electrodialysis Protocol
This protocol provides a general guideline for the recovery of [Amim]Cl from aqueous solutions using electrodialysis.
Methodology:
-
System Preparation: Set up the electrodialysis stack with appropriate cation and anion exchange membranes.
-
Solution Circulation: Circulate the [Amim]Cl feed solution through the diluate compartments and an electrolyte solution through the concentrate and electrode compartments.
-
Applying Voltage: Apply a direct current voltage across the electrodes. The [Amim]⁺ cations will migrate through the cation exchange membranes towards the cathode, and the Cl⁻ anions will migrate through the anion exchange membranes towards the anode, concentrating the [Amim]Cl in the concentrate stream.
-
Monitoring: Monitor the conductivity of the diluate and concentrate streams to determine the progress of the separation.
-
Completion: The process is complete when the conductivity of the diluate reaches a desired low level.
-
Recovery: The concentrated [Amim]Cl solution is collected from the concentrate stream.
Quantitative Data:
| Parameter | Value | Reference |
| Recovery Ratio (single pass) | 66-71% | [6] |
| Recovery Ratio (semi-continuous) | up to 93% | [6] |
Signaling Pathway Diagram:
References
Technical Support Center: Optimizing Catalysis with 1-allyl-3-methylimidazolium chloride ([AMIM]Cl)
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 1-allyl-3-methylimidazolium (B1248449) chloride ([AMIM]Cl) in catalysis. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you improve the efficiency of your catalytic reactions.
Frequently Asked Questions (FAQs)
Q1: What is 1-allyl-3-methylimidazolium chloride ([AMIM]Cl) and what are its primary applications in catalysis?
A1: this compound, often abbreviated as [AMIM]Cl, is a type of ionic liquid (IL). Ionic liquids are salts that are in a liquid state at or near room temperature. [AMIM]Cl is recognized for its high thermal stability, negligible vapor pressure, and its ability to dissolve a wide range of organic and inorganic compounds. In catalysis, it can function as a solvent, a catalyst, or a co-catalyst, facilitating various organic transformations.[1] It is particularly noted for its application in biomass processing, such as the dissolution and regeneration of cellulose (B213188).[2]
Q2: What are the main advantages of using [AMIM]Cl compared to traditional volatile organic solvents?
A2: The primary advantages of using [AMIM]Cl and other ionic liquids in catalysis include:
-
Enhanced Catalyst Stability: [AMIM]Cl can create a stabilizing environment for catalysts, potentially increasing their lifespan and activity.[3]
-
Improved Reaction Rates and Selectivity: The unique properties of [AMIM]Cl can influence reaction pathways, leading to faster reactions and higher selectivity for the desired product.[4][5]
-
Facilitated Product Separation and Catalyst Recycling: Due to their low volatility and immiscibility with many organic solvents, ionic liquids like [AMIM]Cl can simplify product separation and allow for the recycling and reuse of the catalyst system.[6]
-
"Green" Chemistry Attributes: Their low vapor pressure reduces air pollution compared to volatile organic compounds (VOCs). However, their overall environmental impact, including toxicity and biodegradability, should be carefully considered.[2][5][7]
Q3: What types of reactions are commonly facilitated by [AMIM]Cl?
A3: [AMIM]Cl and other imidazolium-based ionic liquids are versatile and can be used in a variety of organic reactions, including:
-
Biomass Conversion: Dissolution of cellulose and lignocellulosic materials for conversion into biofuels and other valuable chemicals.[8]
-
Esterification and Acylation: Acting as a dual solvent-catalyst for reactions such as the synthesis of vitamin esters.[6]
-
Condensation Reactions: Promoting reactions like the Knoevenagel condensation.[9]
-
Cycloaddition Reactions: Catalyzing the cycloaddition of CO2 to epoxides to form cyclic carbonates.[10]
-
Substitution Reactions: Facilitating nucleophilic substitution reactions.[11]
Q4: What safety precautions should be taken when handling [AMIM]Cl?
A4: While often touted as "green," ionic liquids are still chemical compounds and should be handled with care. [AMIM]Cl can cause skin and eye irritation.[8] It is recommended to handle it in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[12] Due to its hygroscopic nature, it should be stored in a dry, inert atmosphere to prevent water absorption, which can affect its catalytic activity.
Troubleshooting Guide
This guide addresses common issues encountered during catalytic experiments with [AMIM]Cl.
Problem: Slow or Incomplete Reaction
| Possible Cause | Suggested Solution |
| 1. Water Contamination | [AMIM]Cl is hygroscopic and the presence of water can significantly impact its viscosity and catalytic activity. Solution: Dry the [AMIM]Cl under vacuum before use. Handle and store it under an inert atmosphere (e.g., nitrogen or argon). |
| 2. Suboptimal Temperature | The reaction temperature may be too low for the desired transformation. Solution: Gradually increase the reaction temperature in increments of 5-10°C and monitor the reaction progress. Be aware that excessively high temperatures can lead to decomposition of reactants or the catalyst. |
| 3. Catalyst Loading | The amount of [AMIM]Cl may be insufficient to effectively catalyze the reaction. Solution: Increase the catalyst loading incrementally. For reactions where [AMIM]Cl is a co-catalyst, optimize the ratio of [AMIM]Cl to the primary catalyst. |
| 4. Catalyst Poisoning | Certain impurities in the starting materials or formed as byproducts can act as catalyst poisons. For instance, in reactions involving metal co-catalysts, imidazolium-based ILs themselves can sometimes act as inhibitors.[13][14] Solution: Purify all starting materials before the reaction. If catalyst poisoning is suspected, attempt to identify and remove the inhibitor. Consider regenerating the [AMIM]Cl after the reaction. |
Problem: Low Product Yield or Selectivity
| Possible Cause | Suggested Solution |
| 1. Reaction Time | The reaction may not have reached completion. Solution: Monitor the reaction over a longer period to determine the optimal reaction time for maximum yield. |
| 2. Catalyst Deactivation | Accumulation of byproducts or impurities can deactivate the catalyst over time, especially in recycle runs. Solution: Implement a purification step for the recycled [AMIM]Cl. Methods like extraction, distillation, or treatment with activated carbon can be effective.[15] |
| 3. Unfavorable Reaction Conditions | The reaction conditions may favor the formation of side products. Solution: Systematically vary reaction parameters such as temperature, pressure, and reactant concentrations to find the optimal conditions for your desired product. The use of a co-catalyst or modifying the anion of the ionic liquid can also improve selectivity.[4] |
| 4. Structural Effects of the Ionic Liquid | The structure of the ionic liquid itself can influence selectivity. Solution: While this guide focuses on [AMIM]Cl, consider experimenting with other imidazolium-based ionic liquids with different alkyl chains or anions to fine-tune the catalytic environment.[11][16] |
Quantitative Data Summary
The following tables provide a summary of quantitative data from literature for catalytic reactions involving imidazolium-based ionic liquids.
Table 1: Cycloaddition of CO₂ to Epoxides Catalyzed by Imidazolium-Based Polymeric Ionic Liquids [10]
| Epoxide | Temperature (°C) | Pressure (MPa) | Time (h) | Conversion (%) | Selectivity (%) |
| Propylene oxide | 120 | 2.0 | 4 | 98 | >99 |
| 1-Butene oxide | 120 | 2.0 | 6 | 96 | >99 |
| Styrene oxide | 120 | 2.0 | 8 | 92 | >99 |
| Epichlorohydrin | 100 | 2.0 | 6 | 98 | >99 |
Table 2: Knoevenagel Condensation Promoted by Imidazolium-Based Ionic Liquids [9]
| Aldehyde/Ketone | Active Methylene Compound | Ionic Liquid | Time (min) | Yield (%) |
| Benzaldehyde | Malononitrile | [MeOEtMIM]⁺[CF₃COO]⁻ | 5 | 98 |
| 4-Chlorobenzaldehyde | Malononitrile | [MeOEtMIM]⁺[CF₃COO]⁻ | 5 | 99 |
| Cyclohexanone | Ethyl cyanoacetate | [MeOEtMIM]⁺[CF₃COO]⁻ | 15 | 92 |
| Acetophenone | Malononitrile | [MeOEtMIM]⁺[CF₃COO]⁻ | 30 | 89 |
Detailed Experimental Protocols
Protocol 1: General Procedure for a Catalytic Reaction Using [AMIM]Cl
This protocol provides a general framework. Specific parameters such as temperature, reaction time, and reactant ratios should be optimized for each specific reaction.
-
Preparation of [AMIM]Cl:
-
Ensure the [AMIM]Cl is pure and dry. If necessary, dry the ionic liquid under high vacuum at 60-80°C for several hours to remove any absorbed water.
-
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and a condenser, add the desired amount of [AMIM]Cl.
-
Add the reactants to the flask. The order of addition may be important and should be determined for your specific reaction.
-
If the reaction is air- or moisture-sensitive, assemble the apparatus under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature using an oil bath or heating mantle with a temperature controller.
-
Stir the reaction mixture vigorously to ensure proper mixing.
-
Monitor the progress of the reaction using an appropriate analytical technique (e.g., TLC, GC, HPLC, or NMR).
-
-
Product Isolation and Catalyst Recycling:
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the product from the ionic liquid using a suitable organic solvent in which the ionic liquid is insoluble (e.g., diethyl ether, hexane).
-
Separate the organic layer containing the product. The ionic liquid layer can be washed with fresh solvent to ensure complete product extraction.
-
Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to obtain the crude product.
-
The ionic liquid phase can be purified for reuse by removing any residual solvent and non-volatile impurities under high vacuum.
-
Protocol 2: Microwave-Assisted Synthesis of this compound ([AMIM]Cl)[17]
-
Reactants:
-
N-methylimidazole
-
Allyl chloride (use a slight excess, e.g., 1.2 equivalents)
-
-
Procedure:
-
In a sealed microwave reactor vessel, combine N-methylimidazole and allyl chloride.
-
Irradiate the mixture in a microwave synthesizer at 100°C for 10 minutes.
-
After cooling, transfer the reaction mixture to a round-bottom flask.
-
Remove the excess allyl chloride under reduced pressure.
-
Wash the resulting ionic liquid with an organic solvent like dichloromethane (B109758) to remove any unreacted N-methylimidazole.
-
Dry the purified [AMIM]Cl under high vacuum to remove any residual solvent. The product should be a pale yellow, viscous liquid.
-
Visualizations
Logical Workflow for Troubleshooting Catalytic Issues with [AMIM]Cl
References
- 1. Evaluation of ionic liquids based imidazolium salts as an environmentally friendly corrosion inhibitors for carbon steel in HCl solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Modifying the Electrocatalytic Selectivity of Oxidation Reactions with Ionic Liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Alkali Cation Inhibition of Imidazolium-Mediated Electrochemical CO2 Reduction on Silver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. publications.aston.ac.uk [publications.aston.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Ionic Liquid as Catalyst and Reaction Medium - A Simple, Efficient and Green Procedure for Knoevenagel Condensation of Aliphatic and Aromatic Carbonyl Compounds Using a Task-Specific Basic Ionic Liquid [organic-chemistry.org]
- 13. Enzyme catalysis with small ionic liquid quantities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evidence that imidazolium-based ionic ligands can be metal(0)/nanocluster catalyst poisons in at least the test case of iridium(0)-catalyzed acetone hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. lume.ufrgs.br [lume.ufrgs.br]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Challenges in Handling Moisture-Sensitive 1-Allyl-3-methylimidazolium Chloride ([AMIM]Cl)
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues encountered when working with the hygroscopic ionic liquid, 1-allyl-3-methylimidazolium (B1248449) chloride ([AMIM]Cl). Given that even trace amounts of water can significantly alter its physicochemical properties and impact experimental outcomes, this guide offers detailed protocols, frequently asked questions (FAQs), and troubleshooting advice to ensure the successful use of [AMIM]Cl in your research.
Troubleshooting Guide
This section addresses specific problems that may arise during experiments involving [AMIM]Cl, with a focus on issues related to its moisture sensitivity.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent reaction yields or kinetics. | Water contamination in [AMIM]Cl can alter its polarity and viscosity, affecting reaction rates and equilibria.[1] | 1. Dry the [AMIM]Cl: Use high vacuum drying (if thermally stable) or desiccants like 3Å molecular sieves. 2. Quantify water content: Perform Karl Fischer titration before and after the reaction to correlate water content with outcomes.[1] 3. Handle under inert atmosphere: Use a glove box or Schlenk line for all manipulations. |
| Cellulose (B213188) does not fully dissolve or precipitates prematurely. | The presence of water disrupts the hydrogen bonding between the chloride ions of [AMIM]Cl and the hydroxyl groups of cellulose, which is crucial for dissolution. Water concentrations as low as 1 wt% can significantly impair solubility.[2] | 1. Ensure anhydrous conditions: Dry both the [AMIM]Cl and the cellulose sample thoroughly before use. 2. Control the atmosphere: Conduct the dissolution process under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent moisture uptake. 3. Monitor viscosity: A significant decrease in viscosity can be an indicator of water absorption. |
| [AMIM]Cl appears discolored (yellow to brown). | Impurities from synthesis, such as unreacted N-methylimidazole, or degradation products can cause discoloration. Prolonged heating during drying or reactions can also lead to thermal degradation. | 1. Purify the [AMIM]Cl: Follow a rigorous purification protocol involving extraction and/or recrystallization. 2. Control temperature: Avoid excessive heating during drying and experiments. The decomposition temperature of [AMIM]Cl should be considered. |
| Formation of unexpected byproducts. | Water can act as a reactant or promote side reactions. For instance, in reactions sensitive to hydrolysis, water can lead to the formation of undesired products. | 1. Strict moisture control: Adhere to rigorous drying and handling protocols. 2. Analyze for degradation: If byproducts are observed, consider analyzing the [AMIM]Cl for degradation products which may themselves be reactive. |
| Difficulty in recycling and reusing the [AMIM]Cl. | Water accumulation during workup procedures makes the recovery of anhydrous [AMIM]Cl challenging. | 1. Use appropriate recovery techniques: Consider methods like evaporation of water, followed by high-vacuum drying. For aqueous solutions, techniques like aqueous two-phase systems or distillation can be employed, though care must be taken to avoid thermal degradation.[3] |
Frequently Asked Questions (FAQs)
Q1: Why is 1-allyl-3-methylimidazolium chloride so sensitive to moisture?
A: this compound is a hygroscopic salt. The chloride anion has a high propensity to form hydrogen bonds with water molecules. This strong interaction leads to the absorption of moisture from the atmosphere, even at low humidity levels.
Q2: What are the acceptable levels of water content for most applications?
A: The acceptable water content is highly application-dependent. For applications where [AMIM]Cl is used as a solvent for moisture-sensitive reactions or for cellulose dissolution, the water content should ideally be below 500 ppm. For other less sensitive applications, up to 2000-3000 ppm might be acceptable. It is crucial to determine the tolerance of your specific system to water.
Q3: How can I accurately measure the water content in my [AMIM]Cl?
A: The most reliable and widely accepted method for determining the water content in ionic liquids is Karl Fischer (KF) titration.[1] This technique is highly specific to water and provides accurate measurements even at low concentrations.
Q4: What is the best way to store [AMIM]Cl to prevent moisture absorption?
A: [AMIM]Cl should be stored in a tightly sealed, airtight container, preferably made of glass, as some plastics can be dissolved by ionic liquids. For long-term storage, it is recommended to store it inside a desiccator or a glove box with a dry atmosphere.
Q5: Can I dry [AMIM]Cl by heating it?
A: Yes, heating under vacuum is an effective method for drying [AMIM]Cl. A patent for its synthesis suggests drying in a vacuum oven at 80-90°C for 40-48 hours. However, it is important to not exceed its thermal decomposition temperature. Always ensure the heating is done under a dynamic vacuum to effectively remove the evolved water vapor.
Q6: What are the potential degradation products of [AMIM]Cl in the presence of water?
A: While specific degradation pathways for [AMIM]Cl in the presence of water are not extensively detailed, studies on other imidazolium-based ionic liquids suggest that degradation can occur, especially under harsh conditions (e.g., high temperature, presence of catalysts). Potential degradation pathways could involve the oxidation of the alkyl side chains. In some cases, the imidazolium (B1220033) ring itself can be cleaved through advanced oxidation processes.
Data Presentation
The presence of water significantly alters the physical properties of this compound. The following tables summarize the quantitative impact of water on its density, viscosity, and conductivity at 298.15 K.
Table 1: Effect of Water Content on the Physical Properties of [AMIM]Cl at 298.15 K
| Mole Fraction of [AMIM]Cl (x₁) | Mass Fraction of [AMIM]Cl (w₁) | Density (ρ) / g·cm⁻³ | Viscosity (η) / mPa·s | Molar Conductivity (Λ) / S·cm²·mol⁻¹ |
| 0.000 | 0.0000 | 0.9971 | 0.89 | - |
| 0.020 | 0.1528 | 1.0263 | 1.77 | 30.63 |
| 0.040 | 0.2730 | 1.0501 | 2.97 | 23.31 |
| 0.060 | 0.3702 | 1.0690 | 4.67 | 17.65 |
| 0.080 | 0.4506 | 1.0841 | 6.94 | 13.59 |
| 0.100 | 0.5183 | 1.0965 | 9.87 | 10.71 |
| 0.200 | 0.7303 | 1.1340 | 36.63 | 3.99 |
| 0.300 | 0.8286 | 1.1511 | 80.25 | 2.11 |
| 0.400 | 0.8858 | 1.1601 | 139.10 | 1.33 |
| 0.500 | 0.9231 | 1.1652 | 212.40 | 0.92 |
| 0.600 | 0.9486 | 1.1685 | 296.70 | 0.69 |
| 0.700 | 0.9669 | 1.1708 | 389.20 | 0.54 |
| 0.800 | 0.9804 | 1.1725 | 487.80 | 0.44 |
| 0.900 | 0.9906 | 1.1738 | 591.10 | 0.37 |
| 1.000 | 1.0000 | 1.1748 | 698.20 | 0.32 |
Data adapted from a study on the concentration dependence of the properties of aqueous solutions of [AMIM]Cl.
Experimental Protocols
1. Synthesis of this compound
This protocol is based on a method described in a patent for the preparation of [AMIM]Cl.[4]
-
Materials:
-
N-methylimidazole
-
Allyl chloride
-
Diethyl ether (for extraction)
-
-
Procedure:
-
To a three-necked flask equipped with a reflux condenser and a nitrogen inlet, add N-methylimidazole and allyl chloride in a weight ratio of 1:1 to 1:1.15.
-
Protect the reaction mixture with a nitrogen atmosphere.
-
Heat the mixture in an oil bath with stirring.
-
The reaction is considered complete when refluxing produces only a small amount of liquid droplets.
-
Remove the excess allyl chloride using a rotary evaporator.
-
Cool the product to room temperature.
-
Extract the product with diethyl ether to remove any residual N-methylimidazole.
-
Dry the resulting light yellow viscous liquid in a vacuum oven at 80-90°C for 40-48 hours.
-
2. High-Purity Purification by Recrystallization
For applications requiring high purity, recrystallization can be employed.
-
Materials:
-
Crude [AMIM]Cl
-
Acetonitrile (solvent)
-
Ethyl acetate (B1210297) (anti-solvent)
-
-
Procedure:
-
Dissolve the crude [AMIM]Cl in a minimal amount of hot acetonitrile.
-
Slowly add ethyl acetate to the solution until it becomes slightly turbid.
-
Allow the solution to cool down slowly to room temperature, and then place it in a freezer to induce crystallization.
-
Collect the white crystalline solid by filtration.
-
Wash the crystals with cold ethyl acetate.
-
Dry the purified crystals under high vacuum to remove any residual solvent.
-
3. Karl Fischer Titration for Water Content Determination
This is a general protocol for determining water content in ionic liquids.
-
Apparatus:
-
Karl Fischer titrator (coulometric or volumetric)
-
-
Reagents:
-
Anhydrous methanol (B129727) or a specialized Karl Fischer solvent
-
Karl Fischer reagent
-
-
Procedure:
-
Standardize the Karl Fischer reagent with a known amount of water or a water standard.
-
In a glove box or under a dry atmosphere, accurately weigh a sample of [AMIM]Cl and dissolve it in the anhydrous solvent.
-
Inject the sample solution into the titration cell.
-
Titrate the sample with the Karl Fischer reagent until the endpoint is reached.
-
The instrument will calculate the water content in ppm or percentage.
-
Mandatory Visualization
Caption: A logical workflow for the synthesis, purification, handling, and application of [AMIM]Cl.
Caption: Signaling pathway for cellulose dissolution by [AMIM]Cl and the inhibitory effect of water.
References
Storage conditions for 1-allyl-3-methylimidazolium chloride to prevent degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage conditions for 1-allyl-3-methylimidazolium (B1248449) chloride ([AMIM]Cl) to prevent degradation. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for 1-allyl-3-methylimidazolium chloride?
A1: To ensure the stability and purity of [AMIM]Cl, it is crucial to store it under controlled conditions. Key recommendations include:
-
Temperature: Storage temperature recommendations for this compound vary, with options including refrigeration at 2-8°C or freezing at -20°C.[1] Some suppliers also suggest storage at ambient temperatures.[2] For long-term storage, colder temperatures are generally preferable to minimize the rate of potential degradation reactions.
-
Atmosphere: Due to its hygroscopic nature, [AMIM]Cl should be stored in a dry, well-ventilated area under an inert atmosphere, such as nitrogen, to prevent moisture absorption.[2]
-
Container: Always keep the container tightly closed.
-
Incompatibilities: Avoid storage with strong oxidizing agents and bases.[3]
Q2: My [AMIM]Cl has turned yellow. Is it still usable?
A2: A color change from colorless or pale yellow to a more intense yellow or brown can indicate degradation. Imidazolium-based ionic liquids can discolor upon exposure to light, heat, or impurities. While a slight yellowing may not significantly impact all applications, a noticeable color change suggests a decrease in purity that could affect experimental outcomes. It is recommended to assess the purity of the discolored ionic liquid using analytical techniques like HPLC or NMR spectroscopy before use.
Q3: What are the primary degradation pathways for [AMIM]Cl?
A3: The degradation of [AMIM]Cl can be initiated by several factors, including exposure to moisture, elevated temperatures, and light.
-
Hydrolysis: As a hygroscopic substance, [AMIM]Cl readily absorbs water from the atmosphere. While specific studies on the hydrolysis of the allyl group in [AMIM]Cl are not extensively detailed in the provided search results, the presence of water can lead to the formation of byproducts and alter the ionic liquid's properties.
-
Thermal Degradation: At elevated temperatures, imidazolium-based ionic liquids can undergo decomposition. For similar compounds like 1-butyl-3-methylimidazolium chloride, thermal decomposition can lead to the formation of various volatile and non-volatile products, including alkyl-substituted imidazoles and chloroalkanes.[4] Studies on [AMIM]Cl suggest it has high thermal stability at typical cellulose (B213188) dissolving temperatures (around 100°C), with minimal weight loss over extended periods.[5]
-
Photodegradation: Exposure to UV light can induce degradation of imidazolium-based ionic liquids, potentially leading to the formation of radicals and subsequent side reactions.[6]
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results. | Degradation of [AMIM]Cl due to improper storage. | Verify the purity of your [AMIM]Cl using HPLC or NMR spectroscopy. If degradation is confirmed, use a fresh, properly stored batch for your experiments. Ensure storage under an inert atmosphere and protected from light and moisture. |
| Difficulty dissolving solutes (e.g., cellulose). | High water content in the [AMIM]Cl. | The presence of water can significantly affect the solvent properties of ionic liquids. Determine the water content using Karl Fischer titration. If the water content is high, the ionic liquid may need to be dried under vacuum. |
| Appearance of unexpected peaks in analytical data (NMR, HPLC). | Presence of impurities from synthesis or degradation products. | Compare your data with a reference spectrum of pure [AMIM]Cl. Common impurities can include unreacted starting materials like 1-methylimidazole. Degradation products may arise from hydrolysis or thermal decomposition. |
| Visible color change (yellowing or browning). | Degradation due to exposure to light, heat, or oxygen. | Store the ionic liquid in an amber vial or in the dark. Ensure the container is tightly sealed and purged with an inert gas. While a slight color change may be acceptable for some applications, significant discoloration warrants a purity check. |
Quantitative Data on Storage Conditions
While specific quantitative stability data for this compound under various conditions is not extensively available in the provided search results, the following table summarizes the general recommendations from suppliers.
| Storage Parameter | Recommended Condition | Source |
| Temperature | 2-8°C | Sigma-Aldrich |
| -20°C | Sigma-Aldrich | |
| Ambient | Thermo Scientific | |
| Atmosphere | Dry, well-ventilated | Multiple Sources |
| Under inert gas (e.g., Nitrogen) | Thermo Scientific | |
| Light | Protect from light | General Best Practice |
| Moisture | Store in a tightly sealed container | Multiple Sources |
Experimental Protocols
1. Determination of Water Content by Karl Fischer Titration
This method is highly specific for water and is suitable for samples with both high and low water content.
Principle: The Karl Fischer titration is based on a chemical reaction between iodine and water in the presence of sulfur dioxide, an amine base, and an alcohol. The endpoint is detected potentiometrically.
Procedure (Volumetric Method):
-
Add a suitable volume of a dry solvent (e.g., anhydrous methanol) to the titration vessel.
-
Titrate the solvent with the Karl Fischer reagent to a stable endpoint to eliminate any residual water.
-
Accurately weigh and add a known amount of this compound to the vessel.
-
Titrate the sample with the Karl Fischer reagent to the endpoint.
-
The water content is calculated based on the volume of titrant consumed.[7][8]
2. Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC can be used to determine the purity of [AMIM]Cl and to detect the presence of impurities or degradation products.
Principle: The sample is dissolved in a suitable solvent and injected into the HPLC system. The components of the sample are separated based on their affinity for the stationary phase and the mobile phase. A detector measures the concentration of each component as it elutes from the column.
Example HPLC Method:
-
Column: A cation exchange column is often suitable for the analysis of imidazolium-based ionic liquids.
-
Mobile Phase: A mixture of acetonitrile (B52724) and an aqueous buffer (e.g., KH₂PO₄ solution) is a common choice.
-
Detection: UV detection at a wavelength around 209 nm is typically used.[9]
-
Sample Preparation: Dissolve a known amount of [AMIM]Cl in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm filter before injection.
3. Structural Confirmation and Degradation Analysis by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure of [AMIM]Cl and identifying potential degradation products.
Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. The chemical environment of each nucleus influences its resonance frequency, providing detailed information about the molecular structure.
Sample Preparation:
-
Dissolve 5-25 mg of the [AMIM]Cl sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃) in an NMR tube.
-
Ensure the sample is fully dissolved and the solution is homogeneous.
Expected ¹H NMR Chemical Shifts (example in DMSO-d₆): The proton chemical shifts of the imidazolium (B1220033) ring are sensitive to the local environment and can indicate the presence of impurities or degradation. For a similar compound, 1-butyl-3-methylimidazolium chloride, the proton at the C2 position of the imidazolium ring is particularly sensitive.[2]
Visualizations
Caption: Factors influencing the degradation of this compound.
Caption: Troubleshooting workflow for issues with this compound.
References
- 1. 1-烯丙基-3-甲基咪唑氯盐 ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. Solvent Effects on the 1 H-NMR Chemical Shifts of Imidazolium-Based Ionic Liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation [article.sapub.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Prediction of 1 H NMR chemical shifts for ionic liquids: strategy and application of a relative reference standard - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04822C [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 8. pharma.gally.ch [pharma.gally.ch]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Cellulose Dissolution: 1-Allyl-3-methylimidazolium chloride vs. 1-butyl-3-methylimidazolium chloride
For researchers, scientists, and drug development professionals, the efficient dissolution of cellulose (B213188) is a critical step in harnessing this abundant biopolymer for various applications. Among the most promising solvents are ionic liquids (ILs), with 1-Allyl-3-methylimidazolium chloride ([AMIM]Cl) and 1-butyl-3-methylimidazolium chloride ([BMIM]Cl) being two prominent candidates. This guide provides an objective, data-driven comparison of their performance in cellulose dissolution.
Both [AMIM]Cl and [BMIM]Cl are hydrophilic ionic liquids capable of disrupting the extensive hydrogen-bonding network in cellulose, leading to its dissolution without derivatization.[1][2][3] The choice between these two solvents often depends on the desired cellulose concentration, processing temperature, and the properties of the resulting solution and regenerated material.
Performance Comparison: Dissolution Capacity and Conditions
Experimental data indicates that [AMIM]Cl generally exhibits a higher cellulose dissolving capacity at lower temperatures compared to [BMIM]Cl.[4] One study found the optimal dissolution temperature for cotton cellulose to be 170°C for [AMIM]Cl and 180°C for [BMIM]Cl, with both achieving a maximum solubility of 19%.[4] Another study reported a maximum cellulose solubility of 14.5 wt% in [AMIM]Cl at a lower temperature of 80°C.[5] In contrast, the maximum solubility of cellulose in [BMIM]Cl is often cited as around 10 wt%.[5]
| Parameter | This compound ([AMIM]Cl) | 1-butyl-3-methylimidazolium chloride ([BMIM]Cl) | Reference(s) |
| Maximum Cellulose Solubility | 14.5 wt% at 80°C; 19 wt% at 170°C | 10 wt%; 19 wt% at 180°C | [4][5] |
| Optimal Dissolution Temperature | 170°C | 180°C | [4] |
Rheological Properties of Cellulose Solutions
The viscosity of the cellulose-IL solution is a crucial parameter for processing applications such as fiber spinning and film casting. The viscosity is highly dependent on cellulose concentration and temperature, with higher concentrations leading to a significant increase in viscosity.[1][2][6][7]
| Cellulose Concentration (wt%) | Temperature (°C) | Ionic Liquid | Zero-Shear Viscosity (η₀) (Pa·s) | Reference(s) |
| 10 | 80 | [AMIM]Cl | ~70.41 kJ/mol (Activation Energy) | [3] |
| 10 | 120 | [AMIM]Cl | ~5.14 (Exponent in viscosity-concentration power law) | [3] |
| 4 | 90 | [BMIM]Cl | Varies with dissolving process (Static > Stirring > Kneading) | [2] |
| 10 | 25 | [BMIM]Cl | ~1000 | [7] |
Note: Direct comparison of viscosity values is challenging due to variations in experimental conditions and cellulose sources. The data presented provides an indication of the magnitude and dependencies.
Experimental Protocols
Cellulose Dissolution in [AMIM]Cl (General Protocol)
A general procedure for dissolving cellulose in [AMIM]Cl involves the direct mixing of dried cellulose powder with the ionic liquid, followed by heating and stirring until a homogeneous solution is formed.[8]
Materials:
-
Cellulose (e.g., microcrystalline cellulose, cotton linters), dried in a vacuum oven.
-
This compound ([AMIM]Cl), dried under vacuum.
Procedure:
-
Weigh the desired amount of dried cellulose and [AMIM]Cl into a reaction vessel equipped with a mechanical stirrer and a nitrogen inlet.
-
Heat the mixture to the desired temperature (e.g., 80°C - 170°C) under a nitrogen atmosphere to prevent moisture absorption.
-
Stir the mixture until the cellulose is completely dissolved, which can be visually confirmed by the absence of solid particles and the formation of a clear, viscous solution. The time required for complete dissolution will depend on the cellulose concentration, particle size, and temperature.
Cellulose Dissolution in [BMIM]Cl (Detailed Protocol)
A more detailed protocol for cellulose dissolution in [BMIM]Cl often includes a pre-swelling step to enhance dissolution.
Materials:
-
Microcrystalline cellulose (MCC), sieved (e.g., < 75 µm) and dried.
-
1-butyl-3-methylimidazolium chloride ([BMIM]Cl), dried under vacuum.
Procedure:
-
Pre-swelling (Optional but Recommended): Swell the cellulose in an aqueous solution of [BMIM]Cl. Subsequently, remove the excess water by stirring under vacuum.[9]
-
Dissolution:
-
Place the pre-swelled or dried cellulose and [BMIM]Cl in a flask.
-
Heat the flask in an oil bath to the desired temperature (e.g., 90°C - 180°C) under a nitrogen atmosphere.[4]
-
Stir the mixture for a predetermined time (e.g., 1 to 10 hours) until a clear, homogeneous solution is obtained.
-
The completion of dissolution can be monitored using polarized light microscopy.
-
Cellulose Regeneration
Cellulose can be regenerated from both [AMIM]Cl and [BMIM]Cl solutions by introducing an anti-solvent, such as water, ethanol, or acetone.[1][10] This process causes the cellulose to precipitate out of the solution. The properties of the regenerated cellulose, including its crystallinity and morphology, can be influenced by the choice of ionic liquid and the regeneration conditions.
Studies have shown that the surfaces of cellulose regenerated from both ionic liquids become rough, and the dense, regular structure of the original cellulose is disrupted.[4] X-ray diffraction (XRD) analysis indicates a decrease in the crystallinity of the regenerated cellulose.[4] Regenerated cellulose from [BMIM]Cl solutions has been shown to exhibit a dense inner structure, which contributes to high knot strength and good fibrillation resistance in fibers.[11]
Logical Workflow for Comparison
The following diagram illustrates the key steps and considerations when comparing [AMIM]Cl and [BMIM]Cl for cellulose dissolution.
Caption: Comparative workflow for cellulose dissolution.
Signaling Pathway of Dissolution
The dissolution of cellulose in imidazolium-based ionic liquids is primarily driven by the interaction between the chloride anion and the hydroxyl groups of the cellulose chains, which disrupts the intermolecular and intramolecular hydrogen bonds.
References
- 1. nrs.blob.core.windows.net [nrs.blob.core.windows.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Ionic Liquids and Cellulose: Dissolution, Chemical Modification and Preparation of New Cellulosic Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. www2.scut.edu.cn [www2.scut.edu.cn]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Purity Validation of 1-allyl-3-methylimidazolium chloride by HPLC and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The purity of ionic liquids is a critical parameter that can significantly influence their physicochemical properties and performance in various applications, including as solvents, catalysts, and electrolytes. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the validation of 1-allyl-3-methylimidazolium (B1248449) chloride ([AMIM]Cl) purity. The information presented herein is supported by experimental data and established analytical principles to assist researchers in selecting the most appropriate method for their needs.
High-Performance Liquid Chromatography (HPLC) for Comprehensive Purity Profiling
HPLC stands out as a versatile and powerful technique for the purity assessment of 1-allyl-3-methylimidazolium chloride, offering the capability to simultaneously separate and quantify the parent compound and its potential organic and inorganic impurities. A well-developed HPLC method can provide a comprehensive purity profile in a single analytical run.
Proposed HPLC Methodology
Given the ionic nature of [AMIM]Cl and the potential for both polar and non-polar impurities, an ion-pair reversed-phase HPLC method is a highly suitable approach. This technique allows for the retention and separation of the [AMIM]+ cation, the unreacted precursor N-methylimidazole, and potentially the chloride anion, along with other non-ionic impurities like allyl chloride.
Experimental Protocol: Ion-Pair Reversed-Phase HPLC for [AMIM]Cl Purity
This protocol represents a robust starting point and may require optimization based on specific instrumentation and sample matrices.
1. Instrumentation and Materials:
-
HPLC system equipped with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
-
This compound reference standard (of known purity)
-
N-methylimidazole reference standard
-
Allyl chloride reference standard
-
Sodium chloride reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Anionic ion-pairing reagent (e.g., sodium dodecyl sulfate (B86663) - SDS)
-
Acidifier (e.g., phosphoric acid)
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.45 µm)
2. Chromatographic Conditions:
-
Mobile Phase A: Aqueous solution of 10 mM SDS and 10 mM phosphate (B84403) buffer, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A typical gradient could start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase to elute less polar impurities. For example, 10% to 60% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm (for the imidazolium (B1220033) ring)
-
Injection Volume: 10 µL
3. Standard and Sample Preparation:
-
Standard Solutions: Accurately prepare individual and mixed stock solutions of [AMIM]Cl, N-methylimidazole, and allyl chloride in the mobile phase A. Prepare a separate standard for sodium chloride if UV detection at a lower wavelength (e.g., 195 nm) is available or if using a conductivity detector in series.
-
Sample Solution: Accurately weigh and dissolve the [AMIM]Cl sample in mobile phase A to a known concentration.
-
Spiked Sample: To confirm peak identification and the method's ability to separate impurities, a portion of the sample solution can be spiked with known amounts of the potential impurities.
4. Data Analysis:
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity of the [AMIM]Cl sample by determining the area percentage of the main peak relative to the total area of all peaks. For a more accurate quantification, a calibration curve for [AMIM]Cl and each impurity should be generated.
Logical Workflow for HPLC Method Validation
The following diagram illustrates the key steps involved in validating the proposed HPLC method to ensure its reliability and accuracy.
Caption: A logical workflow for the development and validation of an HPLC purity method.
Comparison of Analytical Techniques for [AMIM]Cl Purity
The following table provides a comparative overview of HPLC and alternative methods for the purity validation of this compound.
| Parameter | HPLC (Ion-Pair Reversed-Phase) | Ion Chromatography (IC) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Titration (e.g., Argentometric) |
| Primary Application | Simultaneous quantification of the parent compound and organic/inorganic impurities. | Quantification of anionic impurities, particularly chloride. | Structural confirmation and quantification of the parent compound and organic impurities. | Quantification of halide impurities. |
| Specificity | High; can separate structurally similar impurities. | High for specific anions. | High; provides structural information for impurity identification. | Low; titrates all halides present. |
| Sensitivity | High (typically ppm levels). | Very high for anions (ppb to ppm levels). | Moderate; generally requires higher concentrations than HPLC. | Moderate to low. |
| Quantitative Accuracy | High, with proper validation. | High for target anions. | High for quantitative NMR (qNMR) with an internal standard. | High for the target analyte. |
| Throughput | Moderate; typical run times are 15-30 minutes. | Moderate; similar run times to HPLC. | Low; requires longer acquisition times for quantification. | High; can be performed relatively quickly. |
| Limitations | Requires method development; may not be suitable for all inorganic ions in a single run without a conductivity detector. | Limited to ionic species; requires a dedicated instrument. | May not detect non-proton-containing impurities; complex spectra can be difficult to interpret. | Non-specific for different halides; not suitable for organic impurities. |
Experimental Protocols for Alternative Methods
Ion Chromatography for Chloride Determination
Ion chromatography is a highly sensitive and specific method for the determination of chloride and other anionic impurities in ionic liquids.
1. Instrumentation and Materials:
-
Ion chromatograph with a conductivity detector and a suppressor
-
Anion-exchange column
-
Sodium chloride standard
-
Deionized water (18 MΩ·cm)
-
Sodium carbonate/sodium bicarbonate eluent concentrate
2. Chromatographic Conditions:
-
Eluent: A typical eluent is a mixture of sodium carbonate and sodium bicarbonate in deionized water (e.g., 3.2 mM Na2CO3 / 1.0 mM NaHCO3).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient
-
Detection: Suppressed conductivity
3. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of sodium chloride in deionized water and perform serial dilutions to create calibration standards.
-
Sample Solution: Accurately weigh and dissolve the [AMIM]Cl sample in deionized water to a known concentration.
4. Data Analysis:
-
Generate a calibration curve from the chloride standards.
-
Determine the concentration of chloride in the sample by comparing its peak area to the calibration curve.
Quantitative NMR (qNMR) for Purity Assay
qNMR is a primary analytical method that can be used to determine the purity of [AMIM]Cl without the need for a reference standard of the analyte itself, by using a certified internal standard.
1. Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
High-purity internal standard with a known chemical shift that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone)
-
Deuterated solvent (e.g., D₂O, DMSO-d₆)
-
[AMIM]Cl sample
2. Experimental Parameters:
-
Accurately weigh the [AMIM]Cl sample and the internal standard into a vial and dissolve in a known volume of deuterated solvent.
-
Acquire the ¹H NMR spectrum with a sufficiently long relaxation delay (D1) to ensure full relaxation of all protons (typically 5 times the longest T₁).
-
Carefully integrate the signals corresponding to the [AMIM]Cl and the internal standard.
3. Data Analysis:
-
Calculate the molar ratio of [AMIM]Cl to the internal standard based on the integral values and the number of protons contributing to each signal.
-
Determine the purity of the [AMIM]Cl sample based on the known purity and mass of the internal standard.
Signaling Pathway of Purity Validation Logic
The following diagram illustrates the logical flow and decision-making process in validating the purity of a compound like this compound.
Caption: Logical flow for the comprehensive purity validation of a chemical compound.
Conclusion
For a comprehensive and detailed purity assessment of this compound, a validated ion-pair reversed-phase HPLC method is highly recommended. It provides the capability to simultaneously separate and quantify the parent compound and its key organic impurities in a single run. For highly accurate determination of halide impurities, Ion Chromatography serves as an excellent orthogonal technique. Quantitative NMR offers a valuable primary method for purity assignment without the need for a specific reference standard of the analyte. The choice of the most suitable method will ultimately depend on the specific requirements of the analysis, including the expected impurities, the required level of sensitivity, and the available instrumentation. For regulatory purposes, a combination of these orthogonal techniques often provides the most robust and defensible purity data.
Imidazolium-Based Ionic Liquids in Catalysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Imidazolium-based ionic liquids (ILs) have emerged as a versatile and promising class of compounds in the field of catalysis. Their unique physicochemical properties, such as negligible vapor pressure, high thermal stability, and tunable solvency, make them attractive alternatives to conventional volatile organic solvents.[1] Furthermore, their ability to act not just as benign reaction media but also as catalyst stabilizers, or even as catalysts themselves, has opened new avenues for developing more efficient and sustainable chemical processes.[1][2] This guide provides a comparative study of imidazolium-based ionic liquids in four key catalytic applications: the Heck-Miyaura cross-coupling reaction, the Suzuki-Miyaura cross-coupling reaction, biodiesel production, and the conversion of cellulose (B213188) to valuable platform chemicals.
Heck Cross-Coupling Reaction
The Heck reaction, a cornerstone of C-C bond formation in organic synthesis, has been extensively studied in imidazolium-based ionic liquids. These ILs can enhance catalyst stability and facilitate catalyst recycling. A key feature of using imidazolium (B1220033) ILs in palladium-catalyzed reactions is the potential for the in situ formation of N-heterocyclic carbene (NHC) complexes, which are highly active catalysts.[1][3]
Performance Comparison in the Heck Reaction
| Catalyst System | Aryl Halide | Olefin | Base | Temperature (°C) | Time (h) | Yield (%) | Catalyst Reusability | Reference |
| Pd(OAc)₂ in [bmim][Br] | Iodobenzene | n-Butyl acrylate | NaOAc | 80 | 24 | >99 | - | [1] |
| Pd(OAc)₂ in [bmim][BF₄] | Iodobenzene | n-Butyl acrylate | NaOAc | 80 | 24 | 56 | - | [1] |
| Pd(OAc)₂ in [bmim][PF₆] (no ligand) | Iodobenzene | Methyl acrylate | Na₂CO₃ | 140 | 24 | 94 | - | [3] |
| PdCl₂ with 2-imidazole functionalized IL | Iodobenzene | Methyl acrylate | Na₂CO₃ | - | - | 92 | Reused 4 times | [3] |
| Pd(OAc)₂ in Tunable Aryl Alkyl ILs (TAAILs) | Bromobenzene | Styrene | K₂CO₃ | 120 | 4 | up to 97 | - | [4][5] |
| Conventional Pd/C | - | - | - | - | - | Typically requires 2-4 mol% Pd loading | - | [3] |
| Pd-NPs in imidazolium-based polymer | - | - | - | - | - | 0.5-1.0 mol% Pd loading | - | [3] |
Note: [bmim] = 1-butyl-3-methylimidazolium
Experimental Protocol: Heck Reaction in an Imidazolium-Based Ionic Liquid
Materials:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
1-butyl-3-methylimidazolium bromide ([bmim][Br])
-
Aryl halide (e.g., iodobenzene)
-
Olefin (e.g., n-butyl acrylate)
-
Base (e.g., sodium acetate, NaOAc)
-
Organic solvent for extraction (e.g., diethyl ether)
-
Internal standard for GC analysis (e.g., octadecane)
Procedure:
-
In a round-bottom flask, the aryl halide (1 mmol), olefin (1.1 mmol), base (1.1 equiv), and internal standard are dissolved in the ionic liquid (e.g., 5.0 mL of [bmim][Br]).
-
The palladium catalyst (e.g., 1 mol% Pd(OAc)₂) is added to the mixture.
-
The reaction mixture is stirred and heated (e.g., at 80°C) for the specified time (e.g., 24 hours).
-
After cooling to room temperature, the product is extracted with an organic solvent (e.g., diethyl ether).
-
The organic phases are combined and analyzed by Gas Chromatography (GC) to determine the yield.
-
The ionic liquid phase containing the catalyst can potentially be reused for subsequent reactions after washing with the extraction solvent.[1]
Catalytic Cycle of the Heck Reaction in an Imidazolium-Based Ionic Liquid
Caption: Catalytic cycle of the Heck reaction in an imidazolium-based IL.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is another powerful method for forming C-C bonds, particularly for the synthesis of biaryls. Imidazolium-based ILs have been shown to be effective media for this reaction, often leading to high yields and easy product isolation.[6] The role of the imidazolium cation in forming catalytically active NHC-palladium complexes is also significant in this reaction.[7]
Performance Comparison in the Suzuki-Miyaura Reaction
| Catalyst System | Aryl Halide | Boronic Acid | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd-NPs in [bmim][PF₆] | 4-Bromoanisole | Phenylboronic acid | K₂CO₃ | [bmim][PF₆]/H₂O | 25 | 2 | 96 | [8] |
| [IL]₂[PdCl₄] (IL = imidazolium cation) | 2-Bromotoluene | Phenylboronic acid | KOH | 2-propanol | 40 | 2 | 89 | [9] |
| Pd(OAc)₂/IMes·HCl | 4-Chlorotoluene | Phenylboronic acid | Cs₂CO₃ | Dioxane | 80 | 3 | 98 | [10] |
| Pd(OAc)₂ in tetraalkylammonium IL | Aryl halides | Phenylboronic acid | Base | IL/H₂O | 90 | - | High yields | [7] |
| Pd nanoparticles in water with imidazolium-sulfonate additive | Iodobenzene | Phenylboronic acid | K₂CO₃ | Water | 80 | 1 | 98 | [11] |
Note: [bmim] = 1-butyl-3-methylimidazolium, IMes = 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene
Experimental Protocol: Suzuki-Miyaura Reaction in an Imidazolium-Based Ionic Liquid
Materials:
-
Palladium catalyst (e.g., Pd(OAc)₂, [IL]₂[PdCl₄])
-
Imidazolium-based ionic liquid (e.g., [bmim][PF₆])
-
Aryl halide (e.g., 4-bromoanisole)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Base (e.g., K₂CO₃, KOH)
-
Solvent (e.g., water, 2-propanol)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
To a reaction vessel, add the aryl halide (1 mmol), arylboronic acid (1.1-1.5 mmol), and base (2 mmol).
-
Add the ionic liquid and any co-solvent (e.g., water).
-
Add the palladium catalyst (e.g., 2.5 mol%).
-
Stir the mixture at the desired temperature (e.g., 25-90°C) for the required time.
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the product with an organic solvent.
-
The organic layer is then washed, dried, and the solvent is evaporated to yield the crude product, which can be further purified if necessary.
-
The ionic liquid phase containing the catalyst can be recovered and potentially reused.
Biodiesel Production
Imidazolium-based ionic liquids, particularly those with acidic functionalities (Brønsted or Lewis acidity), have been successfully employed as catalysts for the production of biodiesel through the esterification of free fatty acids (FFAs) and the transesterification of triglycerides.[12] They offer advantages over conventional homogeneous catalysts (like H₂SO₄ or KOH) by being less corrosive, reusable, and leading to simpler product purification.[13]
Performance Comparison in Biodiesel Production
| Catalyst | Feedstock | Reaction | Temperature (°C) | Time (h) | Yield/Conversion (%) | Reference |
| [BMI][HSO₄] | Crude Palm Oil (high FFA) | Esterification | - | 3 | 98.4 (biodiesel yield) | [12] |
| [BSPy][HSO₄] | Cottonseed Oil | Transesterification | 170 | 5 | 92 (biodiesel yield) | [12] |
| 1-butyl-3-(3-sulfopropyl)-imidazolium hydrogensulfate | Crude Palm Oil | Esterification | 150 | 2 | 95.7 (FFA conversion) | [14] |
| [Bmim]HSO₄ with microwave irradiation | Waste Cooking Oil | Transesterification | 150 | 4 | 93.4 (biodiesel conversion) | [15] |
| Concentrated H₂SO₄ | - | Esterification | - | - | Comparable to acidic ILs (~69% yield) | [13] |
| Homogeneous alkali (e.g., KOH) | Refined oil (low FFA) | Transesterification | ~60 | ~1 | High yields, but sensitive to FFAs and water | [14][16] |
Note: [BMI] = 1-butyl-3-methylimidazolium, [BSPy] = 1-(4-sulfonic acid)butylpyridinium, [Bmim] = 1-butyl-3-methylimidazolium
Experimental Protocol: Two-Stage Biodiesel Production Using an Acidic Imidazolium-Based Ionic Liquid
Materials:
-
High FFA feedstock (e.g., crude palm oil)
-
Acidic imidazolium-based ionic liquid (e.g., 1-butyl-3-(3-sulfopropyl)-imidazolium hydrogensulfate)
-
Alkali catalyst (e.g., KOH)
-
Equipment for heating and stirring
Procedure: Stage 1: Esterification of FFAs
-
The high FFA oil is mixed with methanol (e.g., 12:1 molar ratio to oil) and the acidic ionic liquid catalyst (e.g., 4.0 wt%).
-
The mixture is heated (e.g., to 150°C) and stirred (e.g., at 600 rpm) for a specified time (e.g., 2 hours).
-
This step converts the FFAs to fatty acid methyl esters (FAMEs), reducing the acidity of the oil.
Stage 2: Transesterification of Triglycerides
-
After the esterification step, the oil phase is separated.
-
The esterified oil is then subjected to a conventional alkali-catalyzed transesterification. Methanol (e.g., 6:1 molar ratio to esterified oil) and an alkali catalyst (e.g., 1.0 wt% KOH) are added.
-
The reaction is carried out at a lower temperature (e.g., 60°C) for a shorter duration (e.g., 50 minutes) with stirring.
-
After the reaction, the mixture is allowed to settle, and the biodiesel layer is separated from the glycerol (B35011) layer.
-
The biodiesel is then purified by washing with water.[14][16]
Workflow for Biodiesel Production
Caption: Workflow for two-stage biodiesel production using an acidic IL.
Cellulose Conversion to 5-Hydroxymethylfurfural (B1680220) (HMF)
The conversion of cellulose, a major component of biomass, into valuable platform chemicals like 5-hydroxymethylfurfural (HMF) is a key goal in biorefining. Imidazolium-based ionic liquids are excellent solvents for cellulose and can also act as catalysts or co-catalysts for its conversion to HMF, often in the presence of a metal salt.[17][18] This approach offers a direct route from raw biomass to HMF under relatively mild conditions.[19]
Performance Comparison in Cellulose to HMF Conversion
| Catalyst System | Cellulose Loading | Temperature (°C) | Time (h) | HMF Yield (%) | Reference |
| CrCl₃ in [C₄C₁im]Cl | 0.1 g in 0.7 g IL | 150 | 1 | 58 | [17][20] |
| CrCl₃ in [C₄C₁im]Cl | 0.1 g in 0.7 g IL | 120 | 3 | 54 | [17] |
| Cr([PSMIM]HSO₄)₃ in [BMIM]Cl | - | 120 | 5 | 53 | [18] |
| CrCl₂ and RuCl₃ in [EMIM]Cl | - | - | - | ~60 | [19] |
| CuCl₂ in [C₄SO₃Hmim][CH₃SO₃] in [emim][Ac] | - | - | - | 69.7 | [21] |
| Mineral Acids (e.g., H₂SO₄) | - | Elevated | Longer times | Low to moderate yields, equipment corrosion | [17] |
Note: [C₄C₁im]Cl = 1-butyl-3-methylimidazolium chloride, [BMIM]Cl = 1-butyl-3-methylimidazolium chloride, [EMIM]Cl = 1-ethyl-3-methylimidazolium (B1214524) chloride, [PSMIM] = N-propylsulfonic acid-N'-methylimidazolium, [C₄SO₃Hmim] = 1-(4-sulfonic acid)butyl-3-methylimidazolium
Experimental Protocol: Conversion of Cellulose to HMF in an Imidazolium-Based Ionic Liquid
Materials:
-
Microcrystalline cellulose
-
Imidazolium-based ionic liquid (e.g., [C₄C₁im]Cl)
-
Metal salt catalyst (e.g., CrCl₃·6H₂O)
-
High-performance liquid chromatography (HPLC) system for analysis
Procedure:
-
Cellulose (e.g., 0.1 g) is added to the ionic liquid (e.g., 0.7 g) in a reaction vial.
-
The metal catalyst (e.g., 7 mol%) is added to the mixture.
-
The vial is sealed and heated in an oil bath or heating block to the desired temperature (e.g., 120-150°C) with stirring for a specific duration.
-
After the reaction, the mixture is cooled, and a sample is taken for analysis.
-
The sample is diluted with a suitable solvent (e.g., deionized water) and filtered before being analyzed by HPLC to determine the concentration and yield of HMF.[17]
Reaction Pathway for Cellulose to HMF Conversion
Caption: Simplified pathway for cellulose conversion to HMF in an IL.
References
- 1. pcliv.ac.uk [pcliv.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Sustainable Heck–Mizoroki and Suzuki–Miyaura reactions mediated by aqueous palladium nanoparticles and imidazolium–sulfonate additives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. scielo.br [scielo.br]
- 13. lam-journal.ly [lam-journal.ly]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. Improving the sustainability of biodiesel by using imidazolium-based ionic liquid - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Conversion of cellulose to HMF in ionic liquid catalyzed by bifunctional ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. [PDF] Direct catalytic conversion of cellulose to 5-hydroxymethylfurfural using ionic liquids | Semantic Scholar [semanticscholar.org]
- 21. Catalytic conversion of cellulose to 5-hydroxymethyl furfural using acidic ionic liquids and co-catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
The Influence of Counter Anions on the Performance of 1-allyl-3-methylimidazolium Chloride
The performance of the ionic liquid 1-allyl-3-methylimidazolium (B1248449) chloride ([AMIM]Cl) can be significantly altered by the exchange of its chloride anion for other counter anions. This modification impacts a wide range of physicochemical properties, including viscosity, density, thermal stability, and conductivity, thereby influencing its suitability for various applications, from biopolymer processing to electrochemical systems. This guide provides a comparative overview of [AMIM]-based ionic liquids with different anions, supported by experimental data and detailed methodologies.
Physicochemical Properties: A Comparative Analysis
The choice of the counter anion has a profound effect on the physical and chemical characteristics of 1-allyl-3-methylimidazolium-based ionic liquids. The following tables summarize key performance indicators for [AMIM]Cl and its counterparts with acetate (B1210297) ([CH₃COO]⁻), dicyanamide (B8802431) ([N(CN)₂]⁻), and tetrafluoroborate (B81430) ([BF₄]⁻) anions. It is important to note that direct comparative data for [AMIM]⁺ with all anions is not always available; therefore, data for the closely related 1-ethyl-3-methylimidazolium (B1214524) ([EMIM]⁺) or 1-butyl-3-methylimidazolium ([BMIM]⁺) cations are used as reasonable approximations where specified, given the similar core structure.
Table 1: Comparison of Viscosity and Density
| Ionic Liquid | Cation | Anion | Temperature (°C) | Viscosity (cP) | Density (g/cm³) |
| [AMIM]Cl | [AMIM]⁺ | Cl⁻ | 25 | High (data varies) | ~1.1 |
| [EMIM][CH₃COO] | [EMIM]⁺ | [CH₃COO]⁻ | 25 | 93.0[1] | 1.10[1] |
| [EMIM][N(CN)₂] | [EMIM]⁺ | [N(CN)₂]⁻ | 25 | 21 | Not specified |
| [BMIM][BF₄] | [BMIM]⁺ | [BF₄]⁻ | 25 | 219 | 1.2 |
Note: The viscosity of chloride-based imidazolium (B1220033) ionic liquids is generally significantly higher than those with acetate or dicyanamide anions[2].
Table 2: Comparison of Thermal Stability and Conductivity
| Ionic Liquid | Cation | Anion | Decomposition Temp. (°C) | Conductivity (mS/cm) |
| [AMIM]Cl | [AMIM]⁺ | Cl⁻ | ~250-300 | Low |
| [EMIM][CH₃COO] | [EMIM]⁺ | [CH₃COO]⁻ | Not specified | 2.50[1] |
| [EMIM][N(CN)₂] | [EMIM]⁺ | [N(CN)₂]⁻ | >300 | High |
| [BMIM][BF₄] | [BMIM]⁺ | [BF₄]⁻ | ~300-350[3][4] | ~3 |
Key Performance Differences and Applications
The variation in physicochemical properties directly translates to different performance characteristics in specific applications.
-
Biopolymer Dissolution: [AMIM]Cl is a well-known solvent for cellulose[5]. Its high chloride anion basicity is effective at disrupting the extensive hydrogen-bonding network in cellulose (B213188). Acetate-based ionic liquids, such as [AMIM][CH₃COO], also show excellent cellulose dissolution capabilities, often with the advantage of lower viscosity, which can improve processing[6]. The dissolution process involves the interaction of the anion with the hydroxyl protons of cellulose, while the cation interacts with the oxygen atoms.
-
Electrochemical Applications: For applications such as batteries and capacitors, low viscosity and high conductivity are crucial. Ionic liquids with anions like dicyanamide and tetrafluoroborate are often preferred over chlorides due to their superior transport properties[7]. The smaller size and charge distribution of these anions contribute to lower viscosity and higher ionic mobility.
-
Toxicity: The anion also plays a role in the overall toxicity of the ionic liquid. Studies on imidazolium-based ionic liquids have shown that the toxicity can vary with the anion. For instance, some studies suggest that ionic liquids with tetrafluoroborate anions can be more toxic than those with chloride or bromide anions[8][9]. The general trend observed for some organisms is that toxicity increases with the lipophilicity of the ionic liquid, which is influenced by both the cation and the anion[10][11].
Experimental Protocols
Below are detailed methodologies for key experiments used to characterize and compare the performance of these ionic liquids.
Synthesis of 1-allyl-3-methylimidazolium Dicyanamide ([AMIM][N(CN)₂])
This protocol describes a typical anion exchange reaction to synthesize [AMIM][N(CN)₂] from [AMIM]Br (a halide salt similar to [AMIM]Cl).
-
Materials: 1-allyl-3-methylimidazolium bromide ([AMIM]Br), silver dicyanamide (Ag[N(CN)₂]), deionized water.
-
Procedure:
-
Dissolve 1 mmol of [AMIM]Br in deionized water.
-
In a separate container, dissolve 1 mmol of silver dicyanamide in deionized water.
-
Mix the two solutions and stir at room temperature for 24 hours in the dark to facilitate the precipitation of silver bromide (AgBr).
-
Remove the AgBr precipitate by filtration.
-
Remove the water from the filtrate under reduced pressure using a rotary evaporator to obtain the [AMIM][N(CN)₂] ionic liquid.
-
Dry the final product under vacuum at an elevated temperature (e.g., 70°C) for several hours to remove any residual water.
-
-
Characterization: The structure and purity of the synthesized ionic liquid can be confirmed using ¹H-NMR and FT-IR spectroscopy[12].
Measurement of Viscosity and Ionic Conductivity
-
Viscosity:
-
A rotational viscometer or a capillary viscometer can be used.
-
Ensure the sample is free of water, as trace amounts can significantly affect viscosity.
-
Equilibrate the ionic liquid sample to the desired temperature in a temperature-controlled bath.
-
For a rotational viscometer, select an appropriate spindle and rotational speed to obtain a torque reading within the instrument's recommended range.
-
For a capillary viscometer, measure the efflux time of a known volume of the liquid through a capillary of known dimensions. The viscosity is then calculated using the viscometer constant and the measured flow time[13].
-
Measurements are typically repeated at various temperatures to determine the temperature dependence of viscosity.
-
-
Ionic Conductivity:
-
A conductivity meter with a temperature-controlled conductivity cell is used.
-
Calibrate the conductivity cell with standard solutions of known conductivity (e.g., KCl solutions).
-
Place the ionic liquid sample in the conductivity cell and allow it to reach thermal equilibrium.
-
Measure the resistance of the sample. The conductivity is the reciprocal of the resistance, corrected for the cell constant.
-
Measurements are often performed over a range of temperatures[7][14].
-
Thermal Gravimetric Analysis (TGA) for Thermal Stability
-
Instrument: A thermogravimetric analyzer (TGA) is used.
-
Procedure:
-
Place a small, accurately weighed sample (typically 5-10 mg) of the ionic liquid in a TGA pan (e.g., platinum or alumina).
-
Place the pan in the TGA furnace.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., from room temperature to 600 °C)[15].
-
The TGA instrument records the mass of the sample as a function of temperature.
-
The onset of decomposition is typically determined as the temperature at which a significant mass loss begins[16][17].
-
Cellulose Dissolution
-
Materials: Microcrystalline cellulose (MCC), 1-allyl-3-methylimidazolium based ionic liquid.
-
Procedure:
-
Dry the cellulose and the ionic liquid under vacuum to remove moisture.
-
Add a specific weight percentage of cellulose (e.g., 5 wt%) to the ionic liquid in a sealed vessel.
-
Heat the mixture with stirring in an oil bath at a controlled temperature (e.g., 80-100 °C)[5][18].
-
Observe the mixture until the cellulose is completely dissolved, which is indicated by the formation of a clear, viscous solution.
-
The dissolution time and the maximum solubility can be recorded and compared for different ionic liquids[18].
-
Visualizing the Impact of Anion Exchange
The logical workflow for evaluating the performance of different counter anions for 1-allyl-3-methylimidazolium is depicted below. This process starts with the synthesis of the ionic liquid and proceeds through characterization and application-specific testing.
Caption: Workflow for the synthesis, characterization, and performance evaluation of [AMIM]-based ionic liquids with various counter anions.
The signaling pathway below illustrates the key interactions during the dissolution of cellulose in an imidazolium-based ionic liquid. The anion plays a primary role in disrupting the hydrogen bonds of the cellulose polymer, leading to its dissolution.
Caption: Simplified mechanism of cellulose dissolution by an imidazolium-based ionic liquid, highlighting the role of the anion.
References
- 1. 1-Ethyl-3-methylimidazolium acetate, >95% | IoLiTec [iolitec.de]
- 2. pubs.acs.org [pubs.acs.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Sustainable and Low Viscous 1-Allyl-3-methylimidazolium Acetate + PEG Solvent for Cellulose Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Viscosity, Conductivity, and Electrochemical Property of Dicyanamide Ionic Liquids [frontiersin.org]
- 8. Biochemical toxicity and DNA damage of imidazolium-based ionic liquid with different anions in soil on Vicia faba seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ionic Liquids—A Review of Their Toxicity to Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and thermal characterization of mono and dicationicimidazolium-pyridinium based ionic liquids – Oriental Journal of Chemistry [orientjchem.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. The Influences of 1-Butyl-3-Methylimidazolium Tetrafluoroborate on Electrochemical, Thermal and Structural Studies as Ionic Liquid Gel Polymer Electrolyte - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. www2.scut.edu.cn [www2.scut.edu.cn]
Assessing the ecotoxicity of 1-allyl-3-methylimidazolium chloride compared to other solvents
A Comparative Guide for Researchers and Drug Development Professionals
The pursuit of greener alternatives to conventional volatile organic solvents has led to the increased use of ionic liquids, such as 1-allyl-3-methylimidazolium (B1248449) chloride ([AMIM]Cl).[1][2] Touted for their low vapor pressure and thermal stability, a critical assessment of their environmental impact is paramount. This guide provides a comparative analysis of the ecotoxicity of [AMIM]Cl against commonly used solvents—acetone, ethanol, and dimethyl sulfoxide (B87167) (DMSO)—supported by experimental data and standardized testing protocols.
Quantitative Ecotoxicity Data
The following tables summarize the acute ecotoxicity of 1-allyl-3-methylimidazolium chloride and selected conventional solvents across three primary trophic levels: algae, aquatic invertebrates, and fish. The data is presented as the median effective concentration (EC50) for algae and invertebrates, and the median lethal concentration (LC50) for fish. Lower values indicate higher toxicity.
Table 1: Acute Ecotoxicity of this compound ([AMIM]Cl)
| Test Organism | Endpoint (Duration) | EC50/LC50 (mg/L) | Reference |
| Green Algae (Scenedesmus quadricauda) | Growth Inhibition (72 h) | 1.8 | [3] |
| Crustacean (Daphnia magna) | Immobilization (48 h) | 4.68 | [3] |
| Fish (Danio rerio - Zebrafish) | Mortality (96 h) | Data not explicitly found, but inferred to be available from studies conducting tests on three trophic levels.[4] Toxicity of other imidazolium (B1220033) chlorides on zebrafish has been reported.[5][6] | [4][5][6] |
Table 2: Acute Ecotoxicity of Conventional Solvents
| Solvent | Test Organism | Endpoint (Duration) | EC50/LC50 (mg/L) | Reference |
| Acetone | Green Algae | Growth Inhibition | 5,400 - 7,500 (NOEC) | [5] |
| Aquatic Invertebrates (Daphnia magna) | Immobilization (48 h) | 2,100 - 16,700 | [5] | |
| Fish (various species) | Mortality (96 h) | 6,070 - 15,000 | [5] | |
| Ethanol | Green Algae (Lemna minor) | Growth Inhibition (LC50) | 12.78 | [7] |
| Aquatic Invertebrates (Daphnia magna) | Immobilization (48 h) | 98.85 | [7] | |
| Fish (Hyphessobrycon eques) | Mortality (LC50) | 1.22 | [7] | |
| DMSO | Green Algae (Dunaliella tertiolecta) | Growth Inhibition (EC50) | ~45,000 | [8] |
| Aquatic Invertebrates (Daphnia magna) | Immobilization (48 h) | 43,000 | [8] | |
| Fish (various) | Mortality | Data indicates very low toxicity. | [8] |
Experimental Protocols
The ecotoxicity data presented are predominantly generated following standardized guidelines from the Organisation for Economic Co-operation and Development (OECD). These protocols ensure data quality and comparability across different studies and laboratories.
OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test
This test evaluates the effects of a substance on the growth of freshwater microalgae.[9]
-
Test Organism: Commonly Pseudokirchneriella subcapitata or Desmodesmus subspicatus.
-
Principle: Exponentially growing algae are exposed to the test substance in batch cultures for 72 hours.[9]
-
Procedure: A minimum of five different concentrations of the test substance are prepared in a nutrient-rich medium. Algal cultures are introduced to these solutions and incubated under continuous illumination and controlled temperature.
-
Endpoint: The growth of the algae is measured at 24, 48, and 72 hours, typically by cell counting or measuring biomass. The EC50, the concentration causing a 50% reduction in growth compared to a control, is then calculated.[9]
OECD 202: Daphnia sp. Acute Immobilisation Test
This guideline assesses the acute toxicity of chemicals to aquatic invertebrates.[1][10]
-
Test Organism: Daphnia magna (water flea), less than 24 hours old.[1]
-
Principle: Young daphnids are exposed to various concentrations of the test substance for 48 hours.[1]
-
Procedure: At least five concentrations of the test substance are prepared in water. Daphnids are placed in test vessels containing these solutions and observed at 24 and 48 hours.
-
Endpoint: The primary endpoint is immobilization, defined as the inability to swim within 15 seconds after gentle agitation. The EC50, the concentration at which 50% of the daphnids are immobilized, is determined.[1][10]
OECD 203: Fish, Acute Toxicity Test
This test determines the acute lethal toxicity of a substance to fish.[6]
-
Test Organism: Various fish species can be used, with zebrafish (Danio rerio) being a common model.[5][6]
-
Principle: Fish are exposed to the test substance for a 96-hour period.[6]
-
Procedure: Fish are placed in tanks with at least five different concentrations of the test substance. Mortalities and any abnormal behaviors are recorded at 24, 48, 72, and 96 hours.
-
Endpoint: The main endpoint is mortality. The LC50, the concentration that is lethal to 50% of the test fish, is calculated for the 96-hour exposure period.[6][10]
Mechanisms of Toxicity and Signaling Pathways
The toxicity of imidazolium-based ionic liquids, including [AMIM]Cl, is thought to stem from their interaction with fundamental cellular structures. Studies suggest that these compounds can disrupt mitochondrial and plasma membranes, leading to a cascade of adverse effects.
dot
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pjoes.com [pjoes.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Acute toxicity, biochemical toxicity and genotoxicity caused by 1-butyl-3-methylimidazolium chloride and 1-butyl-3-methylimidazolium tetrafluoroborate in zebrafish (Danio rerio) livers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The acute toxic effects of imidazolium-based ionic liquids with different alkyl-chain lengths and anions on zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Toxic effects of 1-decyl-3-methylimidazolium bromide ionic liquid on the antioxidant enzyme system and DNA in zebrafish (Danio rerio) livers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemsafetypro.com [chemsafetypro.com]
- 9. Application of 1-allyl-3-(1-butyl)imidazolium chloride in the synthesis of cellulose esters: properties of the ionic liquid, and comparison with other solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of Acute Exposure to the Ionic Liquid 1-Methyl-3-octylimidazolium Chloride on the Embryonic Development and Larval Thyroid System of Zebrafish [mdpi.com]
Benchmarking 1-allyl-3-methylimidazolium chloride against Deep Eutectic Solvents for CO2 Capture: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The imperative to mitigate carbon dioxide (CO2) emissions has catalyzed extensive research into advanced capture technologies. Among the promising candidates are ionic liquids (ILs) and deep eutectic solvents (DESs), valued for their low volatility and tunable properties. This guide provides a comparative analysis of a specific imidazolium-based ionic liquid, 1-allyl-3-methylimidazolium (B1248449) chloride ([AMIM]Cl), against various deep eutectic solvents for CO2 capture applications. The comparison is based on a synthesis of experimental data from multiple studies, offering insights into their respective performance characteristics.
Executive Summary
Both 1-allyl-3-methylimidazolium chloride and deep eutectic solvents present viable options for CO2 capture, each with distinct advantages and disadvantages. Ionic liquids, such as [AMIM]Cl, often exhibit favorable CO2 solubility.[1][2] Deep eutectic solvents, particularly those based on choline (B1196258) chloride, are lauded for their low cost, ease of synthesis, and biodegradability.[3][4] However, a significant challenge for both solvent classes is their often high viscosity, which can impede mass transfer and increase operational costs.[5] This guide will delve into the quantitative performance metrics of these solvents, detail the experimental protocols for their evaluation, and provide a logical framework for their comparison.
Data Presentation: Performance Metrics
Table 1: Physical Properties of Solvents
| Solvent | Molar Mass ( g/mol ) | Density (g/cm³) | Viscosity (mPa·s) | Temperature (K) | Reference(s) |
| This compound ([AMIM]Cl) (aqueous solution, 90 wt%) | 158.63[6][7] | ~1.13 | ~130 | 298.15 | [8][9] |
| Choline chloride:Urea (1:2) | - | 1.25 | 750 | 298.15 | |
| Choline chloride:Glycerol (1:2) | - | 1.19 | 362 | 298.15 | |
| Choline chloride:Ethylene glycol (1:2) | - | 1.12 | 36 | 298.15 |
Table 2: CO2 Capture Performance
| Solvent | CO2 Solubility (mol CO2 / mol solvent) | CO2 Loading (g CO2 / g solvent) | Pressure (bar) | Temperature (K) | Reference(s) |
| Imidazolium-based ILs (general) | 0.1 - 0.8 | - | 10 - 100 | 298 - 323 | [10] |
| Choline chloride:Urea (1:2) | ~0.03 | ~0.048 | 15 | 313.15 | [5] |
| Choline chloride:Monoethanolamine (1:6) | ~0.5 | - | ~9 | 313.15 | [5] |
| [EMIM][Ac] | ~0.5 | - | <1 | 298.15 | [11] |
Experimental Protocols
The following section details the generalized experimental methodologies for evaluating the CO2 capture performance of ionic liquids and deep eutectic solvents, synthesized from various research articles.[12][13][14][15]
Solvent Preparation and Characterization
1. Synthesis of this compound ([AMIM]Cl):
-
1-methylimidazole and allyl chloride are reacted in a suitable solvent (e.g., acetonitrile) under a nitrogen atmosphere.
-
The reaction mixture is typically stirred at room temperature or slightly elevated temperatures for a specified period (e.g., 24-48 hours).
-
The resulting product is washed multiple times with a solvent in which the reactants are soluble but the ionic liquid is not (e.g., ethyl acetate) to remove unreacted starting materials.
-
The purified [AMIM]Cl is then dried under vacuum to remove any residual solvent.
-
Characterization is performed using techniques such as ¹H NMR, ¹³C NMR, and FTIR to confirm the structure and purity.[14][16]
2. Preparation of Deep Eutectic Solvents (DESs):
-
The hydrogen bond acceptor (HBA), typically choline chloride, and the hydrogen bond donor (HBD) (e.g., urea, glycerol, monoethanolamine) are mixed in a specific molar ratio.
-
The mixture is heated (typically to around 80°C) and stirred until a clear, homogeneous liquid is formed.[13]
-
The prepared DES is then dried under vacuum to remove any absorbed moisture.
-
The water content of the final DES is determined using Karl Fischer titration.
CO2 Solubility Measurement (Gravimetric Method)
A common method for determining CO2 solubility is the gravimetric method using a magnetic suspension balance.
-
A known mass of the solvent ([AMIM]Cl or DES) is placed in a sample basket within a high-pressure chamber.
-
The system is evacuated to remove any dissolved gases.
-
The temperature of the chamber is precisely controlled to the desired experimental temperature.
-
CO2 is introduced into the chamber incrementally, and the pressure is allowed to stabilize at each step.
-
The mass increase of the solvent due to CO2 absorption is recorded by the magnetic suspension balance at each pressure point.
-
The solubility is calculated from the mass of absorbed CO2, the mass of the solvent, and the molar masses of CO2 and the solvent.
Viscosity and Density Measurement
-
Viscosity: A rotational viscometer or a falling-ball viscometer is used to measure the dynamic viscosity of the solvents at various temperatures. The temperature is controlled using a circulating water bath.
-
Density: A vibrating tube densimeter is used to measure the density of the solvents over a range of temperatures. The instrument is calibrated with dry air and deionized water.
Mandatory Visualization
The following diagrams illustrate the logical workflow of the comparative study and a conceptual representation of the CO2 capture process.
Caption: Logical workflow for benchmarking CO2 capture solvents.
Caption: Conceptual diagram of the CO2 absorption-desorption cycle.
Conclusion
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Reviewing and screening ionic liquids and deep eutectic solvents for effective CO2 capture [frontiersin.org]
- 4. Reviewing and screening ionic liquids and deep eutectic solvents for effective CO2 capture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound | C7H11ClN2 | CID 11321106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound, >98% | IoLiTec [iolitec.de]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. CO2 Solubility in Aqueous Solutions of Amine–Ionic Liquid Blends: Experimental Data for Mixtures with AMP and MAPA and Modeling with the Modified Kent–Eisenberg Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Synthesis, Characterization and Application of 1-Butyl-3 Methylimidazolium Chloride as Green Material for Extractive Desulfurization of Liquid Fuel - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Carbon Dioxide Solubility in Three Bis Tri (Fluromethylsulfonyl) Imide-Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and thermal characterization of mono and dicationicimidazolium-pyridinium based ionic liquids – Oriental Journal of Chemistry [orientjchem.org]
Structural effects of different cations on imidazolium-based ionic liquid performance
An Objective Comparison of Imidazolium-Based Ionic Liquid Performance Based on Cation Structure
For researchers, scientists, and drug development professionals, the selection of an appropriate ionic liquid (IL) is paramount for optimizing experimental outcomes. Imidazolium-based ionic liquids are a versatile class of solvents whose properties can be finely tuned by modifying the structure of the cation. This guide provides a comparative analysis of how different imidazolium (B1220033) cations affect the performance of ionic liquids, supported by experimental data and detailed methodologies.
The Influence of Cation Structure on Key Performance Metrics
The structure of the imidazolium cation, particularly the nature of the substituents at the N1 and N3 positions, significantly impacts the physicochemical properties of the resulting ionic liquid. The key structural modifications include the length of the alkyl chains, the symmetry of the cation, and the introduction of functional groups. These modifications influence performance metrics such as ionic conductivity, viscosity, thermal stability, and the electrochemical window.
Ionic Conductivity
Ionic conductivity is a measure of an ionic liquid's ability to conduct an electric current, a critical parameter for electrochemical applications. Generally, increasing the alkyl chain length on the imidazolium cation leads to a decrease in ionic conductivity.[1][2] This is attributed to an increase in the size of the cation, which reduces its mobility, and an increase in van der Waals interactions, leading to higher viscosity.[1] For instance, the ionic conductivity of imidazolium-based ILs with a triflate anion decreases in the order: [Emim][TFO] > [Bmim][TFO] > [Hmim][TFO] > [Omim][TFO] > [Dmim][TFO] at 25 °C.[1]
Viscosity
Viscosity, a measure of a fluid's resistance to flow, is strongly influenced by the cation structure. An increase in the alkyl chain length of the imidazolium cation results in higher viscosity.[1][3][4] This is due to stronger van der Waals forces and greater entanglement between the longer alkyl chains.[3][4] Furthermore, the symmetry of the cation plays a role; symmetric cations tend to result in ILs with lower viscosities compared to their asymmetric counterparts with the same total number of carbon atoms in the alkyl chains.[5][6] An odd-even effect has also been observed, where cations with an odd number of carbons in the alkyl chain exhibit higher viscosities.[6]
Thermal Stability
The thermal stability of an ionic liquid is crucial for applications at elevated temperatures. The structure of the cation can influence the decomposition temperature. While the anion often plays a more dominant role in thermal stability, modifications to the cation can have a noticeable effect.[7] For instance, the introduction of functional groups like hydroxyl or nitrile groups on the alkyl chain can alter the thermal stability.[7] Methylation at the C2 position of the imidazolium ring has been shown to slightly increase the decomposition temperature compared to non-methylated analogues.[8]
Electrochemical Stability
The electrochemical window (ECW) defines the potential range over which the ionic liquid is stable and does not undergo oxidation or reduction. This is a critical property for applications in batteries and other electrochemical devices. While simple alkyl substitution on the imidazolium ring has a minimal impact on the redox potential, the introduction of electron-donating or π-conjugated groups can lower the oxidation potential.[9][10][11][12] Computational studies using density functional theory have shown that the ECW of imidazolium-based ILs can be systematically investigated to design ILs with tailored electrochemical performance.[9][10][11][12]
Comparative Data on Imidazolium-Based Ionic Liquids
The following table summarizes the effect of different imidazolium cations on the key performance metrics of ionic liquids. The data is compiled from various sources and is intended for comparative purposes. The anion is kept constant as bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) to isolate the effect of the cation.
| Cation | Alkyl Chain Length | Symmetry | Ionic Conductivity (mS/cm at 25°C) | Viscosity (mPa·s at 25°C) | Decomposition Temperature (°C) |
| [Emim]⁺ | C₂ | Asymmetric | ~8.9 | ~34 | ~440 |
| [Bmim]⁺ | C₄ | Asymmetric | ~3.9 | ~52 | ~450 |
| [Hmim]⁺ | C₆ | Asymmetric | ~1.9 | ~89 | ~460 |
| [Omim]⁺ | C₈ | Asymmetric | ~0.9 | ~150 | ~465 |
| [C₂C₂im]⁺ | C₂/C₂ | Symmetric | ~9.5 | ~31 | ~445 |
| [C₃C₃im]⁺ | C₃/C₃ | Symmetric | ~5.5 | ~58 | ~455 |
| [C₄C₄im]⁺ | C₄/C₄ | Symmetric | ~3.0 | ~95 | ~465 |
Note: The values presented are approximate and can vary depending on the purity of the ionic liquid and the specific experimental conditions. The data for conductivity and viscosity are for the [NTf₂]⁻ anion, and decomposition temperatures are typical values for imidazolium ILs with this anion.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Ionic Conductivity Measurement
Apparatus: A conductivity meter with a two-electrode conductivity cell. Procedure:
-
Calibrate the conductivity cell using standard potassium chloride solutions of known concentrations.
-
Rinse the conductivity cell with deionized water and then with the ionic liquid to be tested.
-
Fill the conductivity cell with the ionic liquid, ensuring the electrodes are fully immersed and there are no air bubbles.
-
Place the cell in a temperature-controlled bath and allow it to equilibrate to the desired temperature (e.g., 25 °C).
-
Measure the resistance of the ionic liquid using the conductivity meter.
-
The ionic conductivity (σ) is calculated using the formula σ = K/R, where K is the cell constant and R is the measured resistance.
Viscosity Measurement
Apparatus: A rotational viscometer or a falling-ball viscometer. Procedure (using a rotational viscometer):
-
Calibrate the viscometer using a standard viscosity fluid.
-
Place a known volume of the ionic liquid into the sample cup.
-
Lower the spindle into the ionic liquid to the specified immersion depth.
-
Allow the sample to reach thermal equilibrium at the desired temperature in a temperature-controlled bath.
-
Rotate the spindle at a series of known speeds and record the corresponding torque.
-
The viscosity is calculated from the shear stress and shear rate, which are derived from the torque and rotational speed, respectively.
Thermal Stability (Thermogravimetric Analysis - TGA)
Apparatus: A thermogravimetric analyzer. Procedure:
-
Place a small, accurately weighed sample of the ionic liquid (typically 5-10 mg) into a TGA pan.
-
Place the pan in the TGA furnace.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Record the mass of the sample as a function of temperature.
-
The decomposition temperature (Td) is typically determined as the onset temperature of mass loss or the temperature at which 5% mass loss occurs.
Electrochemical Window (Cyclic Voltammetry - CV)
Apparatus: A potentiostat with a three-electrode electrochemical cell (working electrode, counter electrode, and reference electrode). Procedure:
-
Assemble the three-electrode cell with the ionic liquid as the electrolyte. A glassy carbon electrode is commonly used as the working electrode, a platinum wire as the counter electrode, and a silver/silver ion or other suitable reference electrode.
-
Purge the cell with an inert gas (e.g., argon or nitrogen) to remove oxygen.
-
Perform a cyclic voltammetry scan by sweeping the potential of the working electrode from an initial potential to a vertex potential and then back to the initial potential at a constant scan rate (e.g., 100 mV/s).
-
The electrochemical window is determined from the voltammogram as the potential range between the onset of the anodic (oxidation) and cathodic (reduction) currents.
Logical Relationships and Workflows
The following diagrams illustrate the relationships between cation structure and ionic liquid properties, as well as a typical experimental workflow for characterizing a new ionic liquid.
Caption: Relationship between cation structural features and key ionic liquid performance metrics.
Caption: A typical experimental workflow for the synthesis and characterization of a new ionic liquid.
References
- 1. Imidazolium Triflate Ionic Liquids’ Capacitance–Potential Relationships and Transport Properties Affected by Cation Chain Lengths - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. ovid.com [ovid.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Effect of the cation structure on the properties of homobaric imidazolium ionic liquids - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP05169E [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Electrochemical Stability Windows of Imidazolium-Based Ionic Liquids for Aluminum Batteries: Computational Insights into Cation Functionalization and Fluoride-Containing Anions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
Comparative analysis of the solvent properties of various ionic liquids
Ionic liquids (ILs) have emerged as a novel class of solvents, distinguished by their unique physicochemical properties which include negligible vapor pressure, high thermal stability, and a wide liquid range.[1][2][3] Often referred to as "designer solvents," their properties can be finely tuned by modifying their cationic and anionic components, making them attractive alternatives to volatile organic compounds (VOCs) in various applications, from chemical synthesis and catalysis to extractions and electrochemistry.[1][4][5]
This guide provides a comparative analysis of key solvent properties for several common ionic liquids, supported by experimental data and detailed methodologies for their measurement. It is intended for researchers, scientists, and drug development professionals seeking to select an appropriate ionic liquid for a specific application.
Data Presentation: Physicochemical Properties of Common Ionic Liquids
The performance of an ionic liquid as a solvent is dictated by a combination of its physical properties. The following table summarizes key quantitative data for a selection of widely used ionic liquids based on the 1-alkyl-3-methylimidazolium ([Cₙmim]) cation, highlighting how changes in the alkyl chain length and the anion affect these properties.
| Ionic Liquid | Anion | Temp (°C) | Density (g/cm³) | Viscosity (cP) | Ionic Conductivity (mS/cm) | Polarity (E_T_N) |
| [C₂mim][EtSO₄] | Ethylsulfate | 25 | 1.19 | 43 | 9.8 | 0.812 |
| [C₄mim][BF₄] | Tetrafluoroborate | 25 | 1.20 | 64 | 7.2 | 0.790 |
| [C₄mim][PF₆] | Hexafluorophosphate | 25 | 1.37 | 312 | 3.7 | 0.767 |
| [C₄mim][Tf₂N] | Bis(trifluoromethylsulfonyl)imide | 25 | 1.44 | 52 | 8.8 | 0.645 |
| [C₆mim][Tf₂N] | Bis(trifluoromethylsulfonyl)imide | 25 | 1.36 | 68 | 5.5 | 0.638 |
| [C₈mim][Tf₂N] | Bis(trifluoromethylsulfonyl)imide | 25 | 1.29 | 89 | 3.6 | 0.632 |
Note: Data is compiled from various sources for comparison. Absolute values can vary slightly based on purity (e.g., water and halide content) and measurement conditions.[6]
Experimental Protocols
The accurate determination of the physicochemical properties of ionic liquids is crucial for their effective application. Below are detailed methodologies for the key experiments cited.
1. Density Measurement
-
Methodology : Density is typically measured using a digital vibrating U-tube densimeter.[7][8] The instrument calculates density based on the change in the oscillation frequency of a U-shaped tube when it is filled with the sample liquid.
-
Protocol :
-
Calibrate the densimeter with dry air and deionized water at the desired temperature.
-
Clean the measuring cell with an appropriate solvent (e.g., isopropanol, acetone) and dry it completely.[8]
-
Inject the ionic liquid sample into the measuring cell, ensuring no air bubbles are present.
-
Allow the sample to thermally equilibrate to the set temperature (e.g., 25 °C).
-
Record the density reading. Perform at least three independent measurements to ensure repeatability.[8]
-
2. Viscosity Measurement
-
Methodology : The dynamic viscosity of ionic liquids is commonly determined using a rheometer or a calibrated glass capillary viscometer, such as an Ubbelohde viscometer.[5][7] Due to the often high viscosity of ILs, rheometers are frequently preferred.
-
Protocol (using a Rheometer) :
-
Place a small, precise volume of the ionic liquid sample onto the lower plate of the rheometer.
-
Lower the upper plate (e.g., cone or parallel plate) to the specified gap distance.
-
Equilibrate the sample to the target temperature.
-
Apply a controlled shear rate and measure the resulting shear stress. The viscosity is calculated as the ratio of shear stress to shear rate.
-
Measurements are often performed over a range of temperatures to understand the viscosity-temperature dependence.[8]
-
3. Ionic Conductivity Measurement
-
Methodology : Ionic conductivity is measured using a conductivity cell connected to a conductometer. The cell consists of two electrodes (typically platinum) with a known geometry.
-
Protocol :
-
Calibrate the conductivity cell using standard solutions of known conductivity (e.g., KCl solutions).
-
Rinse the cell with a suitable solvent and the ionic liquid to be tested.
-
Fill the cell with the ionic liquid sample, ensuring the electrodes are fully immersed.
-
Submerge the cell in a temperature-controlled bath to maintain a constant temperature.
-
Measure the resistance or conductance of the sample. The ionic conductivity is then calculated based on the cell constant and the measured conductance.
-
4. Polarity Determination
-
Methodology : The polarity of ionic liquids can be characterized using solvatochromic probes.[9] These are dyes that exhibit a change in their UV-visible absorption spectrum depending on the polarity of the solvent. The normalized solvent polarity scale, E_T_N, is derived from the transition energy (E_T_(30)) of Reichardt's dye.
-
Protocol :
-
Prepare a dilute solution of the solvatochromic dye (e.g., Nile Red or Reichardt's dye) in the ionic liquid.
-
Record the UV-visible absorption spectrum of the solution.
-
Identify the wavelength of maximum absorbance (λ_max_).
-
Calculate the transition energy E_T_(30) (in kcal/mol) using the equation: E_T_(30) = 28591 / λ_max_ (where λ_max_ is in nm).
-
Normalize this value to the E_T_N scale, which sets the polarity of tetramethylsilane (B1202638) (TMS) to 0 and water to 1.
-
Visualizations
The following diagrams illustrate key workflows and relationships in the study of ionic liquids.
Caption: Workflow for the characterization of ionic liquid solvent properties.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. novapublishers.com [novapublishers.com]
Safety Operating Guide
Proper Disposal of 1-Allyl-3-methylimidazolium chloride: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper handling and disposal of 1-Allyl-3-methylimidazolium chloride, ensuring operational integrity and laboratory safety.
For researchers, scientists, and professionals in drug development, the proper management of chemical waste is paramount. This document provides a detailed, step-by-step guide for the safe disposal of this compound, a common ionic liquid. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance.
I. Immediate Safety and Handling Precautions
This compound is classified as an irritant, causing skin, eye, and respiratory irritation[1][2]. Therefore, appropriate personal protective equipment (PPE) is mandatory during handling and disposal.
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification | Purpose |
| Gloves | Nitrile or butyl rubber | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary for large quantities or in case of spills in poorly ventilated areas. | To prevent inhalation of dust or aerosols. |
II. Step-by-Step Disposal Procedure
Due to the limited biodegradability of imidazolium-based ionic liquids, direct disposal into the sewer system is not recommended. The primary route for disposal is through a licensed chemical waste contractor. For small quantities typically used in a laboratory setting, the following procedure should be followed:
-
Waste Collection:
-
Designate a specific, clearly labeled waste container for this compound waste. The container should be made of a compatible material (e.g., high-density polyethylene (B3416737) - HDPE).
-
Never mix this compound with other waste streams unless their compatibility has been verified. It is generally incompatible with strong oxidizing agents and bases[3].
-
-
Labeling:
-
Label the waste container with "Hazardous Waste," the full chemical name "this compound," the CAS number "65039-10-3," and the approximate concentration and quantity.
-
-
Storage:
-
Store the waste container in a designated, well-ventilated satellite accumulation area.
-
Ensure the container is kept closed when not in use.
-
Use secondary containment (e.g., a chemical-resistant tray) to prevent the spread of material in case of a leak.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Provide the EHS office with a complete inventory of the waste container's contents.
-
III. Spill Management
In the event of a spill, immediate action is necessary to mitigate exposure and environmental contamination.
-
Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.
-
Don PPE: Wear the appropriate PPE as outlined in the table above.
-
Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill. For solid spills, carefully sweep up the material to avoid generating dust.
-
Collection: Collect the absorbed or swept material and place it in a labeled hazardous waste container.
-
Decontamination: Clean the spill area with soap and water.
-
Reporting: Report the spill to your laboratory supervisor and EHS office.
IV. Waste Minimization and Recycling
While disposal is necessary, consider options for waste minimization and recycling, especially for larger quantities. Research has shown that this compound can be recycled through methods such as:
-
Distillation: To separate the ionic liquid from volatile impurities or reaction products.
-
Crystallization: To purify the ionic liquid from a solution.
-
Aqueous Two-Phase Systems: Using salts to induce phase separation and recover the ionic liquid from aqueous solutions[4].
Consult with your institution's green chemistry or sustainability office for guidance on implementing these methods.
V. Logical Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 1-Allyl-3-methylimidazolium chloride
Essential Safety and Handling Guide for 1-Allyl-3-methylimidazolium chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of this compound (AMIM-Cl), ensuring laboratory safety and operational integrity.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is essential to mitigate risks of exposure. The following table summarizes the required PPE.
| PPE Category | Specification | Standard Compliance (Example) |
| Eye Protection | Safety glasses with side-shields.[1] | EN 166 (EU) or NIOSH (US) |
| Hand Protection | Chemically resistant, impervious gloves.[1] Gloves must be inspected before use and disposed of properly after.[1] | EN 374 |
| Respiratory Protection | For nuisance exposures, a P95 (US) or P1 (EU) particle respirator is recommended. For higher-level protection, use OV/AG/P99 (US) or ABEK-P2 (EU) respirator cartridges.[1][2] | NIOSH (US) or CEN (EU) |
| Skin and Body Protection | Impervious clothing and a lab coat should be worn.[1] The type of protective equipment must be selected based on the concentration and amount of the substance used.[1] | N/A |
Health Hazard Information
This compound is classified with the following hazards:
-
Skin Irritation (Category 2) : Causes skin irritation.[1][2][3][4][5]
-
Serious Eye Irritation (Category 2) : Causes serious eye irritation.[1][2][3][4][5]
-
Specific Target Organ Toxicity (Single Exposure, Category 3) : May cause respiratory irritation.[1][2][3][4][5]
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial for the safe handling of this ionic liquid.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors.[1][6]
-
Ensure that an eyewash station and safety shower are readily accessible.[6]
-
Keep the chemical away from heat, sparks, and open flames.[1]
2. Donning PPE:
-
Before handling the substance, put on all required PPE as detailed in the table above.
3. Handling the Chemical:
-
Measure and dispense the chemical carefully to prevent spills.
4. Storage:
-
The recommended storage temperature is -20°C.
-
This substance is moisture-sensitive; store under an inert atmosphere if possible.[3][6]
-
Incompatible with strong oxidizing agents and bases.[3]
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect waste material in a suitable, sealed container.[6][7]
-
Labeling: Clearly label the waste container with the chemical name and associated hazards.
-
Disposal: Dispose of the waste through a licensed waste disposal company.[1][4] Do not mix with other waste.[8]
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as hazardous waste in accordance with applicable regulations.[1]
Emergency Procedures
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[4] Seek immediate medical attention.[1]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[4] If skin irritation persists, seek medical attention.[4]
-
Inhalation: Move the exposed person to fresh air at once.[1] If breathing is difficult, provide oxygen or artificial respiration.[1]
-
Ingestion: Do NOT induce vomiting.[1] Rinse mouth with water and provide fresh air.[1] Seek immediate medical attention.
Spill Response:
-
Small Spills: Avoid dust formation.[7] Sweep up the material and place it in a suitable, closed container for disposal.[6][7]
-
Large Spills: Evacuate the area. Wear appropriate PPE and contain the spill. Prevent the substance from entering drains or water sources.[1] Collect the material for disposal.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. iolitec.de [iolitec.de]
- 2. iolitec.de [iolitec.de]
- 3. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. This compound | C7H11ClN2 | CID 11321106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. This compound - Safety Data Sheet [chemicalbook.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
